molecular formula C7H15NO2 B8271502 Methyl 2-amino-4-methylpentanoate CAS No. 18869-43-7

Methyl 2-amino-4-methylpentanoate

Cat. No.: B8271502
CAS No.: 18869-43-7
M. Wt: 145.20 g/mol
InChI Key: QVDXUKJJGUSGLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-4-methylpentanoate (CAS 18869-43-7) is a methyl ester derivative of the branched-chain amino acid leucine. With a molecular formula of C7H15NO2 and a molecular weight of 145.20 g/mol, this compound is valuable in organic synthesis and medicinal chemistry research, particularly as a building block for peptides and complex molecules. It serves as a key intermediate in the synthesis of various organotin(IV) compounds that have been investigated for their in vitro antitumor activities against a range of human carcinoma cell lines . The esterification of the carboxyl group can enhance the compound's cell permeability, making it a useful precursor in prodrug design and biochemical studies. Researchers utilize this leucine derivative to explore metabolic pathways and protein synthesis mechanisms. This product is For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. It should be stored in a cool, dark place under an inert atmosphere, preferably in a freezer at -20°C or below .

Properties

CAS No.

18869-43-7

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

methyl 2-amino-4-methylpentanoate

InChI

InChI=1S/C7H15NO2/c1-5(2)4-6(8)7(9)10-3/h5-6H,4,8H2,1-3H3

InChI Key

QVDXUKJJGUSGLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC)N

Origin of Product

United States

Foundational & Exploratory

Methyl 2-amino-4-methylpentanoate CAS number 7517-19-3

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 2-amino-4-methylpentanoate (CAS 7517-19-3)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-amino-4-methylpentanoate, a key chiral building block derived from the essential amino acid L-leucine. Primarily supplied as its more stable and soluble hydrochloride salt, this compound is a cornerstone in synthetic organic chemistry, with significant applications in peptide synthesis and the development of novel pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its properties, synthesis, analysis, applications, and safe handling.

Core Molecular Profile and Physicochemical Properties

Methyl 2-amino-4-methylpentanoate, also known as L-Leucine methyl ester, is the methyl ester derivative of L-leucine. The presence of the methyl ester group protects the carboxylic acid functionality, allowing the free amino group to participate in further reactions, most notably peptide bond formation.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, making it suitable for a variety of biochemical applications.[2]

Key Physicochemical Data

The fundamental properties of Methyl 2-amino-4-methylpentanoate hydrochloride are summarized below, providing a critical data foundation for its use in experimental design.

PropertyValueSource(s)
CAS Number 7517-19-3[3][4]
Molecular Formula C₇H₁₅NO₂•HCl (hydrochloride salt)[3][4]
Molecular Weight 181.66 g/mol (hydrochloride salt)[3][4][5]
Appearance White crystalline powder or solid[2]
Melting Point 145 - 155 °C[6]
Solubility Soluble in water and alcohol[2]
Optical Activity [α]22/D +13° (c = 2 in H₂O)
SMILES Cl[H].COC(=O)CC(C)C
InChI Key DODCBMODXGJOKD-RGMNGODLSA-N[2]

Synthesis and Chiral Integrity

The synthesis of Methyl 2-amino-4-methylpentanoate hydrochloride is most commonly achieved through the esterification of L-leucine. The choice of esterification agent is critical to achieving high yields while preserving the stereochemical integrity of the chiral center.

Protocol 1: Thionyl Chloride-Mediated Esterification

This is a classic and highly effective method for the direct esterification of amino acids. Thionyl chloride (SOCl₂) reacts with methanol to form methyl sulfite and generates HCl in situ. The HCl acts as a catalyst for the esterification and also forms the hydrochloride salt of the product, which often precipitates from the reaction mixture, driving the equilibrium towards the product and simplifying purification.

Step-by-Step Methodology:

  • Suspend L-leucine in an excess of anhydrous methanol at 0 °C.

  • Slowly add thionyl chloride dropwise to the stirring suspension. This step is highly exothermic and releases HCl and SO₂ gases, requiring an inert atmosphere and proper ventilation.[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours (typically 4-6 hours).[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a ninhydrin stain until the starting L-leucine spot is no longer visible.[3]

  • Upon completion, remove the excess methanol and volatile byproducts under reduced pressure to yield the crude L-leucine methyl ester hydrochloride.[3]

  • The product can be further purified by recrystallization, often from a methanol/ether mixture.

Causality and Expertise: The use of thionyl chloride is advantageous as it serves a dual purpose: it facilitates the esterification and provides the chloride counter-ion for the final salt form. The reaction conditions are robust, and this method typically results in high yields, often approaching quantitative conversion.[3]

Protocol 2: Trimethylchlorosilane (TMSCl) as an Alternative

An operationally simpler and milder alternative involves using trimethylchlorosilane (TMSCl) in methanol.[7] TMSCl reacts with methanol to generate HCl in situ, which then catalyzes the esterification. This method avoids the handling of the highly corrosive and reactive thionyl chloride.[7]

Step-by-Step Methodology:

  • Suspend the amino acid in methanol at room temperature.

  • Add TMSCl to the mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • The workup is similar to the thionyl chloride method, involving the removal of solvent under reduced pressure.

Causality and Expertise: This method is particularly useful for substrates that may be sensitive to the harsher conditions of the thionyl chloride protocol. It is considered more convenient from an operational standpoint and presents fewer safety and waste disposal issues.[7]

Synthesis_Workflow cluster_reagents Reagents cluster_process Process Leucine L-Leucine Reaction Esterification Reaction (Reflux or RT) Leucine->Reaction Methanol Methanol (Solvent/Reagent) Methanol->Reaction Esterifying_Agent Esterifying Agent (SOCl₂ or TMSCl) Esterifying_Agent->Reaction Monitoring Reaction Monitoring (TLC with Ninhydrin) Reaction->Monitoring In-process control Workup Solvent Removal (Reduced Pressure) Monitoring->Workup Upon completion Purification Recrystallization Workup->Purification Product Methyl 2-amino-4-methylpentanoate HCl Purification->Product

Caption: Workflow for the synthesis of Methyl 2-amino-4-methylpentanoate HCl.

Comprehensive Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of Methyl 2-amino-4-methylpentanoate. A multi-technique approach is standard in research and industrial settings.

Analytical TechniquePurposeKey Considerations
¹H-NMR Spectroscopy Structural confirmation and purity assessment.Provides characteristic signals for the methyl ester, the isobutyl side chain, and the alpha-proton. A typical spectrum in D₂O shows a singlet for the methyl ester protons (~3.87 ppm) and a triplet for the alpha-proton (~4.17 ppm).[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and identification of volatile impurities.Requires derivatization to increase volatility and thermal stability.[8][9] Common derivatizing agents include pentafluoropropionic anhydride (PFPA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[9]
Chiral High-Performance Liquid Chromatography (HPLC) Determination of enantiomeric purity (ee%).Crucial for applications in asymmetric synthesis. Polysaccharide-based chiral stationary phases (CSPs) are effective for separating amino acid derivatives.[10] Alternatively, pre-column derivatization with a chiral reagent can form diastereomers separable on a standard C18 column.[10]
Fourier-Transform Infrared Spectroscopy (FTIR) Functional group identification.Shows characteristic absorption bands for the N-H (amine), C=O (ester), and C-O bonds.
Workflow for GC-MS Analysis (with Derivatization)

Due to the polar and non-volatile nature of amino acid esters, derivatization is a mandatory step for GC-MS analysis.[9] This process converts the polar -NH₂ group into a less polar, more volatile, and thermally stable moiety.

Step-by-Step Protocol (PFP Derivatization):

  • Sample Preparation: An accurately weighed sample of Methyl 2-amino-4-methylpentanoate HCl is dissolved in a suitable solvent.

  • Derivatization: The sample is treated with a derivatizing agent such as pentafluoropropionic anhydride (PFPA) in ethyl acetate. The reaction is typically carried out at a slightly elevated temperature (e.g., 65 °C) for about 30 minutes.[9]

  • Extraction: The resulting pentafluoropropionyl (PFP) derivative is extracted into a water-immiscible organic solvent compatible with GC injectors, such as toluene.[8][9]

  • GC-MS Analysis: An aliquot of the organic layer is injected into the GC-MS system. Separation is achieved on a suitable capillary column (e.g., a mid-polarity DB-5MS).[11] The mass spectrometer is operated in electron impact (EI) mode, and data can be acquired in full scan or selected ion monitoring (SIM) mode for higher sensitivity.

Causality and Expertise: The choice of a fluorine-rich derivatizing agent like PFPA significantly increases the electronegativity of the analyte, which can enhance its ionization in the mass spectrometer.[8] The resulting Me-PFP derivatives are stable in toluene for extended periods (at least 14 days), allowing for high-throughput analysis.[8]

Analytical_Workflow Sample Sample: Methyl 2-amino-4-methylpentanoate HCl Derivatization Derivatization (e.g., with PFPA in Ethyl Acetate) Sample->Derivatization Step 1 Extraction Liquid-Liquid Extraction (into Toluene) Derivatization->Extraction Step 2 GC_MS GC-MS Analysis Extraction->GC_MS Step 3: Inject organic phase Data_Analysis Data Analysis (Purity & Identity Confirmation) GC_MS->Data_Analysis Step 4

Caption: A typical GC-MS analytical workflow including the mandatory derivatization step.

Applications in Drug Discovery and Peptide Synthesis

The primary utility of Methyl 2-amino-4-methylpentanoate lies in its role as a chiral building block for synthesizing more complex molecules, particularly peptides and pharmaceutical intermediates.[12]

Peptide Synthesis

In peptide synthesis, the methyl ester group serves as a protecting group for the C-terminus of the leucine residue.[1] This protection prevents the carboxylic acid from reacting during the formation of a peptide bond between its amino group and the activated carboxylic acid of another amino acid. It is employed in both solution-phase and solid-phase peptide synthesis (SPPS).[1]

Solution-Phase Dipeptide Synthesis Example:

  • Activation: An N-protected amino acid (e.g., Boc-Alanine) is activated using a coupling agent like dicyclohexylcarbodiimide (DCC).

  • Neutralization: Methyl 2-amino-4-methylpentanoate hydrochloride is neutralized with a non-nucleophilic base (e.g., N-methylmorpholine) to free the amine.

  • Coupling: The neutralized amine is added to the activated N-protected amino acid, forming the dipeptide (e.g., Boc-Ala-Leu-OMe).

  • Deprotection/Purification: The Boc group can be removed with an acid (e.g., TFA), and the final product is purified, typically by column chromatography.

Peptide_Synthesis cluster_reactants Reactants cluster_synthesis Synthesis Steps Boc_AA N-Protected Amino Acid (e.g., Boc-Alanine) Activation Carboxyl Activation Boc_AA->Activation Leu_OMe Methyl 2-amino-4-methylpentanoate HCl Neutralization Amine Neutralization Leu_OMe->Neutralization Coupling_Agent Coupling Agent (e.g., DCC) Coupling_Agent->Activation Base Base (e.g., NMM) Base->Neutralization Coupling Peptide Bond Formation Activation->Coupling Neutralization->Coupling Dipeptide Protected Dipeptide (Boc-Ala-Leu-OMe) Coupling->Dipeptide

Caption: Logical flow of a solution-phase dipeptide synthesis.

Chiral Intermediate in Pharmaceutical Synthesis

The defined stereochemistry of Methyl L-leucinate makes it a valuable starting material or intermediate for creating active pharmaceutical ingredients (APIs) where enantiomeric purity is critical for therapeutic efficacy and safety.[12] Its isobutyl side chain can participate in hydrophobic interactions within the binding pockets of target proteins, and the overall structure serves as a scaffold for further chemical modification.[13] For instance, it is a key intermediate in the synthesis of carfilzomib, an anti-cancer drug.[14]

Safety, Handling, and Storage

Proper handling and storage are imperative to maintain the quality of Methyl 2-amino-4-methylpentanoate hydrochloride and ensure laboratory safety.

Safety and Hazard Information

Based on available Safety Data Sheets (SDS), the compound is classified with the following hazards:

PictogramGHS CodeHazard Statement

GHS07H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a dust mask type N95 (US) or equivalent when handling the powder in poorly ventilated areas. All handling should ideally be performed in a chemical fume hood.

Handling and Storage Recommendations
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] Keep in a dark place under an inert atmosphere.[16]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.

  • Handling: Avoid formation of dust and aerosols.[15] Use non-sparking tools and prevent fire caused by electrostatic discharge.[15]

Conclusion

Methyl 2-amino-4-methylpentanoate (CAS 7517-19-3) is more than a simple amino acid derivative; it is a fundamental, high-value chiral building block in modern organic and medicinal chemistry. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for researchers and developers in the pharmaceutical and biotechnology sectors. A thorough understanding of its synthesis, analytical characterization, and safe handling protocols, as detailed in this guide, is crucial for its effective and safe application in the laboratory and beyond.

References

  • ResearchGate. (n.d.). SYNTHESIS OF γ-METHYL-l-LEUCINE (NEOPENTYLGLYCINE, NEO) AND DERIVATIVES SUITABLE FOR PEPTIDE SYNTHESIS. Retrieved from [Link]

  • MDPI. (2021, March 19). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Retrieved from [Link]

  • UBB. (n.d.). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (S)-Methyl 2-amino-4,4-dimethylpentanoate. Retrieved from [Link]

  • PMC. (n.d.). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Retrieved from [Link]

  • LCGC International. (2025, June 28). Quality Control in GC–MS Analysis of Amino Acids. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-amino-4-methylpentanoic acid;methyl (2S). Retrieved from [Link]

  • NIST/TRC Web Thermo Tables (WTT). (n.d.). (S)-2-amino-4-methylpentanoic acid -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Leucine methyl ester hydrochloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl-L-leucine (NPC 15273). Retrieved from [Link]

  • PubMed. (1992, February 15). Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.
  • PMC. (n.d.). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Methyl 2-amino-4-methylpentanoate hydrochloride. Retrieved from [Link]

  • ACS Publications. (2015, September 9). Chemical Dynamic Thermodynamic Resolution and S/R Interconversion of Unprotected Unnatural Tailor-made α-Amino Acids. Retrieved from [Link]

  • J-Stage. (n.d.). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET. Retrieved from [Link]

  • MDPI. (2008, May 8). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral resolution of dl -leucine via salifying tartaric acid derivatives. Retrieved from [Link]

Sources

Chemical structure of Methyl 2-amino-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Structure and Applications of Methyl 2-amino-4-methylpentanoate

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-amino-4-methylpentanoate, an essential chiral building block in modern organic synthesis and pharmaceutical development. We will delve into its core chemical structure, physicochemical properties, established synthetic protocols, and critical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Versatile Leucine Derivative

Methyl 2-amino-4-methylpentanoate, commonly known as the methyl ester of the amino acid leucine, is a pivotal intermediate in a wide array of chemical syntheses. Its structural features—a primary amine, a methyl ester, and an isobutyl side chain—confer upon it a unique reactivity profile that is harnessed extensively in peptide synthesis and the construction of complex, stereochemically defined molecules. The presence of a chiral center at the α-carbon makes it an invaluable tool for developing enantiomerically pure active pharmaceutical ingredients (APIs).[1] This guide will focus primarily on the biologically relevant L-isomer, (S)-Methyl 2-amino-4-methylpentanoate, while acknowledging the existence and utility of its D-isomer and racemic mixtures.

Core Chemical Identity

A precise understanding of a molecule begins with its fundamental identifiers. These designations provide an unambiguous means of referencing Methyl 2-amino-4-methylpentanoate in literature, patents, and chemical databases.

  • IUPAC Name: (2S)-2-amino-4-methylpentanoic acid;methyl (2S)-2-amino-4-methylpentanoate[2]

  • Common Synonyms: L-Leucine methyl ester, Methyl L-leucinate

  • Molecular Formula: C₇H₁₅NO₂ (Free Base)[3], C₇H₁₆ClNO₂ (Hydrochloride Salt)[4][5]

  • Molecular Weight: 145.20 g/mol (Free Base)[3], 181.66 g/mol (Hydrochloride Salt)[4][6]

  • CAS Numbers:

    • L-Leucine methyl ester hydrochloride: 7517-19-3[4]

    • DL-Leucine methyl ester hydrochloride: 6322-53-8[7]

    • D-Leucine methyl ester hydrochloride: 5845-64-7

Structural Representation

The two-dimensional structure of Methyl 2-amino-4-methylpentanoate is depicted below. The key functional groups—the primary amine, the methyl ester, and the isobutyl side chain—are clearly illustrated.

Caption: 2D structure of Methyl 2-amino-4-methylpentanoate.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reactivity. Methyl 2-amino-4-methylpentanoate is typically supplied as its hydrochloride salt to improve stability and handling, as the free base is a less stable oil. The properties of the hydrochloride salt are summarized below.

PropertyValueSource
Appearance White or off-white solid/powder[8]
Molecular Weight 181.66 g/mol [4][5]
Boiling Point 169.2°C at 760 mmHg[7]
Density 0.955 g/cm³[7]
Flash Point 42.7°C[7]
Storage Conditions 2-8°C, under inert atmosphere[7]

Synthesis and Methodologies: A Self-Validating Protocol

The most prevalent and reliable method for synthesizing Methyl 2-amino-4-methylpentanoate is the Fischer esterification of its parent amino acid, L-leucine. This is typically performed using an excess of methanol as both the solvent and reagent, with a strong acid catalyst. The use of thionyl chloride (SOCl₂) is particularly effective as it reacts with methanol to generate HCl in situ, which acts as the catalyst, and sulfur dioxide and HCl as gaseous byproducts that can be easily removed.[4]

Experimental Protocol: Synthesis of L-Leucine Methyl Ester Hydrochloride

This protocol is a self-validating system; successful synthesis is confirmed by the disappearance of the starting material (L-leucine) via Thin Layer Chromatography (TLC) and the formation of a white crystalline product upon solvent removal.

Materials:

  • L-Leucine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Round bottom flask (100 mL)

  • Constant pressure dropping funnel with drying tube

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • TLC plates (silica gel)

  • Ninhydrin solution (2% in ethanol) for staining

Workflow Diagram:

G A Charge flask with Methanol under ice bath B Slowly add SOCl₂ via dropping funnel A->B C Stir for 1 hour at 0°C B->C D Add L-Leucine and stir at room temp for 30 min C->D E Heat to reflux (66°C) for 6 hours D->E F Monitor reaction progress by TLC E->F G Remove solvent under reduced pressure F->G Upon completion H Obtain L-Leucine Methyl Ester HCl as white solid G->H

Caption: Workflow for the synthesis of L-Leucine Methyl Ester Hydrochloride.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round bottom flask equipped with a magnetic stir bar, add 60 mL of anhydrous methanol. Place the flask in an ice bath to cool.

  • Catalyst Generation: Slowly add 4 mL of thionyl chloride dropwise to the cold methanol using a constant pressure dropping funnel over 30 minutes.[4] Causality Note: This exothermic reaction generates HCl gas in situ. Slow addition and cooling are critical to control the reaction rate and prevent excessive heat generation.

  • Stirring: Stir the resulting solution in the ice bath for 1 hour.

  • Addition of Amino Acid: After 1 hour, add 8 mmol of L-leucine to the flask. Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.[4]

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to 66°C (reflux) for 6 hours.[4] Causality Note: Heating drives the equilibrium of the esterification reaction towards the product side, ensuring a high conversion rate.

  • Reaction Monitoring: Periodically monitor the reaction's progress by TLC, using a suitable eluent system. Spot the reaction mixture against a standard of L-leucine. The reaction is complete when the L-leucine spot is no longer visible. Visualize the spots using a 2% ninhydrin solution, which stains the primary amine of the amino acid.[4]

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Remove the methanol and any remaining volatiles using a rotary evaporator.

  • Product Isolation: The resulting white solid is L-leucine methyl ester hydrochloride, which is often obtained in near-quantitative yield.[4]

An alternative, milder method involves the use of trimethylchlorosilane (TMSCl) in methanol, which also generates HCl in situ but often proceeds at room temperature, offering convenience and avoiding harsh conditions.[9][10]

Applications in Drug Development and Research

Methyl 2-amino-4-methylpentanoate is a cornerstone for the synthesis of advanced therapeutics and research compounds.

  • Peptide Synthesis: Its primary application is as a protected amino acid derivative in both solution-phase and solid-phase peptide synthesis (SPPS).[8] The methyl ester protects the carboxylic acid terminus, preventing it from participating in unwanted side reactions during peptide bond formation at the N-terminus. The ester can be readily saponified at a later stage to reveal the free carboxylic acid for further coupling or to yield the final peptide.

  • Chiral Building Block: As an enantiomerically pure compound, it serves as a starting material for the asymmetric synthesis of pharmaceuticals.[1] The defined stereocenter is incorporated into the final API, which is often critical for its pharmacological activity and for minimizing off-target effects.

  • Dipeptide Synthesis and Immunomodulation: It is a precursor for dipeptides such as L-Leucyl-L-Leucine methyl ester hydrochloride (Leu-Leu-OMe). This specific dipeptide is known to selectively eliminate cytotoxic lymphocytes and induce lysosomal stress, making it a valuable tool in immunological research.[11]

  • Intermediate in API Synthesis: It is a key intermediate in the synthesis of various complex molecules. For instance, derivatives of this compound are used in the synthesis of keto-epoxide intermediates, which are crucial for the manufacture of proteasome inhibitors like carfilzomib, an anti-cancer drug.[12]

Safety and Handling

As with any laboratory chemical, proper handling of Methyl 2-amino-4-methylpentanoate hydrochloride is essential. It is classified as an irritant.

  • GHS Pictogram: GHS07 (Warning)

  • Hazard Statements:

    • H315: Causes skin irritation.[13]

    • H319: Causes serious eye irritation.[13]

    • H335: May cause respiratory irritation.[13]

  • Precautionary Statements:

    • P261: Avoid breathing dust.

    • P280: Wear protective gloves/eye protection/face protection.[13]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid dust formation.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep under an inert atmosphere.

Always consult the material safety data sheet (MSDS) for the most current and detailed safety information before handling this compound.[13]

Conclusion

Methyl 2-amino-4-methylpentanoate is more than a simple derivative of leucine; it is a highly versatile and enabling tool for chemists in the pharmaceutical and life sciences industries. Its well-defined structure, predictable reactivity, and established synthetic protocols make it an indispensable building block for the creation of novel peptides and complex, stereochemically pure small molecules. A thorough understanding of its properties and methodologies, as outlined in this guide, is crucial for its effective and safe utilization in research and development.

References

  • PMC. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (S)-Methyl 2-amino-4,4-dimethylpentanoate. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-amino-4-methylpentanoic acid;methyl (2S)-2-amino-4-methylpentanoate. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-(Aminomethyl)-4-methylpentanoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-amino-4,4-dimethylpentanoate (C8H17NO2). Retrieved from [Link]

  • Google Patents. (n.d.). WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.
  • SpectraBase. (n.d.). 2-[Acetyl(methyl)amino]-4-methyl-pentanoic acid. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-AMINO-4-METHYLPENTANOIC ACID | CAS 328-38-1. Retrieved from [Link]

  • NIST/TRC Web Thermo Tables (WTT). (n.d.). (S)-2-amino-4-methylpentanoic acid -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]

  • MDPI. (2008, May 8). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • Chegg.com. (2023, April 8). Solved The synthesis of methyl 4-methylpentanoate starting. Retrieved from [Link]

Sources

L-Leucine methyl ester hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to L-Leucine Methyl Ester Hydrochloride for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of L-Leucine methyl ester hydrochloride, a pivotal amino acid derivative. Designed for researchers, scientists, and professionals in drug development, this document moves beyond basic data to offer field-proven insights into its synthesis, applications, and handling. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system grounded in authoritative scientific principles.

Core Chemical Identity and Physicochemical Properties

L-Leucine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of L-leucine, an essential branched-chain amino acid. The esterification of the carboxylic acid group and the formation of a hydrochloride salt at the amino group are critical modifications. The methyl ester enhances solubility in organic solvents, which is crucial for applications like peptide synthesis, while the hydrochloride salt form improves stability and handling properties compared to the free base, which is an oil.[1]

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name methyl (2S)-2-amino-4-methylpentanoate;hydrochloride[2][3][4][5]
Synonyms H-Leu-OMe HCl, Methyl L-leucinate hydrochloride, (S)-2-Amino-4-methyl-pentanoic acid methyl ester hydrochloride[3][4][6]
CAS Number 7517-19-3[2][3][6][7][8]
Molecular Formula C₇H₁₅NO₂·HCl or C₇H₁₆ClNO₂[2][3][4][6][7][9]
Molecular Weight 181.66 g/mol [3][4][5][9]

| InChI Key | DODCBMODXGJOKD-RGMNGODLSA-N[5] |

Table 2: Physicochemical Properties

Property Value
Appearance White to yellowish-white powder or crystals[2][6]
Melting Point 148-155 °C[5][6][7]
Solubility Soluble in water and alcohol[1]; high solubility and stability are noted[6]

| Optical Rotation | [α]22/D +13°, c = 2 in H₂O |

Synthesis: The Fischer Esterification of L-Leucine

The most common and straightforward method for preparing L-Leucine methyl ester hydrochloride is the Fischer esterification of L-leucine using methanol as both the solvent and reactant, with a strong acid catalyst. Thionyl chloride (SOCl₂) is an excellent choice as it reacts with methanol to form HCl in situ, which serves as the catalyst, and sulfur dioxide and HCl as gaseous byproducts.[10] This method is efficient and drives the reaction to completion.

Experimental Protocol: Synthesis via Thionyl Chloride Method

This protocol describes a reliable lab-scale synthesis of L-Leucine methyl ester hydrochloride.[10]

  • Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 60 mL of anhydrous methanol.

    • Expertise & Experience: The use of anhydrous methanol is critical to prevent the hydrolysis of the ester product back to the carboxylic acid, which would reduce the yield.

  • Catalyst Generation : Cool the flask in an ice bath. Slowly add 4 mL of thionyl chloride (SOCl₂) dropwise.

    • Trustworthiness: This step is highly exothermic and releases toxic HCl and SO₂ gas. Performing this addition slowly in an ice bath is a crucial safety and control measure. The off-gas should be vented to a scrubber containing a sodium hydroxide solution.

  • Addition of Reactant : After stirring the methanol/SOCl₂ mixture for 1 hour in the ice bath, add 8 mmol of L-leucine to the flask.

  • Reaction Execution : Allow the mixture to warm to room temperature and stir for 30 minutes. Then, heat the reaction to reflux (approximately 66°C) for 6 hours.

    • Expertise & Experience: Refluxing provides the necessary activation energy to drive the esterification to completion in a reasonable timeframe.

  • Monitoring : The reaction progress can be monitored using Thin Layer Chromatography (TLC). A ninhydrin stain will visualize the amino acid, and the disappearance of the L-leucine spot indicates the reaction is complete.[10]

  • Workup and Isolation : After completion, cool the reaction mixture. Remove the solvent (methanol) and excess HCl via rotary evaporation. The resulting white solid is L-Leucine methyl ester hydrochloride, which can be collected. The yield is typically high, often near quantitative.[10]

Diagram: Synthesis Workflow

G cluster_setup Reaction Setup cluster_reaction Esterification cluster_isolation Product Isolation A 1. Add Anhydrous Methanol to Flask B 2. Cool in Ice Bath A->B C 3. Add Thionyl Chloride (SOCl₂) B->C D 4. Add L-Leucine C->D E 5. Reflux for 6 hours D->E F 6. Monitor by TLC E->F G 7. Rotary Evaporation F->G H 8. Collect Product G->H

Caption: Workflow for the synthesis of L-Leucine methyl ester hydrochloride.

Key Applications in Drug Development and Research

A. Foundational Role in Peptide Synthesis

L-Leucine methyl ester hydrochloride is a fundamental building block in solution-phase peptide synthesis.[11] The amino group is free for coupling, while the carboxylic acid is protected as a methyl ester to prevent self-polymerization.

Experimental Protocol: Dipeptide (Boc-Gly-Leu-OMe) Synthesis

This protocol outlines a standard carbodiimide-mediated coupling reaction.

  • Neutralization : In a flask, dissolve L-Leucine methyl ester hydrochloride (1.0 mmol) in dichloromethane (DCM). Cool to 0°C and add a tertiary base like N-methylmorpholine (NMM) or triethylamine (Et₃N) (1.0 mmol) to neutralize the hydrochloride and liberate the free amine.

    • Expertise & Experience: The neutralization step is performed at 0°C to minimize potential side reactions, such as racemization or degradation. The resulting triethylammonium chloride salt will precipitate and can be filtered off if necessary.

  • Activation : In a separate flask, dissolve Boc-Glycine (1.0 mmol) and a coupling agent like dicyclohexylcarbodiimide (DCC) (1.1 mmol) in DCM. Stir at 0°C for 15-20 minutes. This forms a highly reactive O-acylisourea intermediate.

  • Coupling : Add the neutralized L-Leucine methyl ester solution from step 1 to the activated Boc-Glycine solution.

  • Reaction : Stir the reaction mixture at 0°C for 2 hours and then allow it to warm to room temperature overnight.

    • Trustworthiness: The slow warming allows the coupling reaction to proceed to completion efficiently. The main byproduct of the DCC coupling is dicyclohexylurea (DCU), which is insoluble in DCM and can be easily removed by filtration.

  • Workup : Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate sequentially with dilute acid (e.g., 1N HCl) to remove any unreacted base, then with a bicarbonate solution to remove unreacted Boc-Glycine, and finally with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude dipeptide can be purified by silica gel column chromatography.[11]

Diagram: Peptide Coupling Workflow

G cluster_amine Amine Component Prep cluster_acid Acid Component Prep cluster_workup Purification A 1. Dissolve H-Leu-OMe·HCl in DCM B 2. Neutralize with Et₃N at 0°C A->B E 5. Combine Solutions & Stir Overnight B->E C 3. Dissolve Boc-Glycine in DCM D 4. Add DCC at 0°C to Activate C->D D->E F 6. Filter DCU Byproduct E->F G 7. Aqueous Washes (Acid, Base, Brine) F->G H 8. Purify by Chromatography G->H

Caption: Workflow for a standard dipeptide coupling reaction.

B. Applications in Biomedical and Clinical Research

Beyond synthesis, L-Leucine and its derivatives are subjects of intense research for their biological activity.

  • Protein Synthesis and Metabolism : As a derivative of L-leucine, this compound is used in studies of protein synthesis, muscle metabolism, and recovery mechanisms in sports science.[6][8]

  • Pharmaceutical Development : It is employed in formulating drugs, particularly those targeting metabolic disorders, due to its role in amino acid metabolism.[6][8]

  • Potential Therapeutics : L-Leucine and its derivatives are being investigated in clinical trials for conditions such as the rare blood disorder Diamond Blackfan Anemia and for their potential to modulate neurotransmitter pathways in major depressive disorder.[12]

Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining the integrity of the compound.

  • Handling : Use in a well-ventilated area. Avoid dust formation. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[13][14]

  • Safety : While some suppliers do not classify it as hazardous under GHS, others issue warnings for skin, eye, and respiratory irritation, and state that it may be harmful if swallowed.[4] It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

  • Storage : Store in a tightly sealed container in a dry place. For long-term stability, some suppliers recommend refrigeration and protection from light.

Conclusion

L-Leucine methyl ester hydrochloride is more than a mere chemical intermediate; it is a versatile and enabling tool for scientific advancement. Its well-defined properties, straightforward synthesis, and critical role in the assembly of complex peptides make it indispensable in drug discovery and biotechnology. Furthermore, its connection to the biologically active L-leucine opens avenues for its use in metabolic and clinical research. A thorough understanding of its chemistry, applications, and handling ensures its effective and safe use in the laboratory.

References

  • L-Leucine methyl ester hydrochloride | 7517-19-3. (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • Leucine methyl ester hydrochloride | C7H16ClNO2 | CID 2723695. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • H-Leu-OMe HCl, CAS 7517-19-3, L-Leucine methyl ester hydrochloride. (n.d.). Peptides International. Retrieved from [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. (2007). Archives of Applied Science Research. Retrieved from [Link]

  • Synthesis of (a) Nα -Benzyloxycarbonyl-D-leucyl-L-leucine methyl ester. (n.d.). PrepChem.com. Retrieved from [Link]

  • (+)-L-Leucine methyl ester | C7H15NO2 | CID 65105. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • L-LEUCINE – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu. Retrieved from [Link]

Sources

Difference between Methyl 2-amino-4-methylpentanoate and L-Leucine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core Differences Between L-Leucine and Methyl 2-amino-4-methylpentanoate

Abstract

This technical guide provides a comprehensive analysis of the fundamental differences between L-Leucine, a proteinogenic essential amino acid, and its derivative, Methyl 2-amino-4-methylpentanoate. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond surface-level comparisons to explore the critical distinctions in chemical structure, physicochemical properties, biological activity, and analytical characterization. We will delve into the causality behind their differing behaviors, from metabolic signaling to spectroscopic signatures, and provide validated experimental protocols for their unambiguous differentiation. This guide serves as a foundational reference for any scientific endeavor requiring the precise use, identification, or manipulation of these molecules.

Introduction: From Essential Amino Acid to Synthetic Derivative

In the landscape of biochemistry and pharmaceutical science, precision in molecular identity is paramount. L-Leucine is a cornerstone molecule, an essential branched-chain amino acid (BCAA) indispensable for protein synthesis and a critical regulator of metabolic signaling pathways.[1][2] Its structure features a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and an isobutyl side chain.[3]

Methyl 2-amino-4-methylpentanoate, known more commonly as L-Leucine methyl ester, is a direct synthetic derivative of L-Leucine. The defining modification is the esterification of L-Leucine's carboxyl group with methanol. This seemingly minor alteration fundamentally transforms the molecule's chemical nature and biological function, converting a zwitterionic, biologically active signaling molecule into a more lipophilic, transient precursor. Understanding the profound implications of this esterification is crucial for its correct application in peptide synthesis, as a laboratory reagent, or in the design of prodrug strategies.

Core Structural and Physicochemical Distinctions

The primary divergence between L-Leucine and its methyl ester originates from the modification of the carboxyl group. This single chemical change has a cascading effect on the molecule's properties.

Chemical Structure and Nomenclature

The key structural difference is the terminal functional group: L-Leucine possesses a free carboxylic acid (-COOH), while Methyl 2-amino-4-methylpentanoate has a methyl ester (-COOCH₃).[3][4] In biological or neutral pH aqueous solutions, L-Leucine exists predominantly as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). The methyl ester derivative cannot form this zwitterion, as the carboxyl proton is replaced by a methyl group. It is typically handled as a hydrochloride salt (L-Leucine methyl ester hydrochloride) to enhance its stability and solubility by ensuring the primary amine is protonated.[4][5]

Figure 1: Comparison of L-Leucine and its methyl ester.

Comparative Physicochemical Properties

The conversion of the polar, ionizable carboxylic acid to a non-ionizable ester group drastically alters the molecule's physical properties. The loss of zwitterionic character and the inability to form strong hydrogen bond dimers, as carboxylic acids do, leads to a significant decrease in the melting point.[6] Furthermore, the addition of the methyl group increases the molecule's nonpolar surface area, resulting in higher lipophilicity (a higher LogP value) and altered solubility.

PropertyL-LeucineMethyl 2-amino-4-methylpentanoate HydrochlorideRationale for Difference
IUPAC Name (2S)-2-Amino-4-methylpentanoic acid[7]Methyl (2S)-2-amino-4-methylpentanoate hydrochloride[4]Esterification of the carboxylic acid.
CAS Number 61-90-5[2][3][8]7517-19-3[4][5]Unique identifier for each distinct chemical entity.
Molecular Formula C₆H₁₃NO₂[2][3]C₇H₁₆ClNO₂[9]Addition of a methyl group (CH₂) and HCl.
Molecular Weight 131.17 g/mol [2][8][]181.66 g/mol [9]Reflects the difference in the molecular formula.
Melting Point ~293 °C (decomposes)[7][11]~149-151 °C[5]L-Leucine's high melting point is due to its stable crystalline lattice formed by zwitterionic interactions. The ester salt has weaker ionic forces.
Solubility in Water 24.26 g/L at 25 °C[12]SolubleL-Leucine's solubility is moderate. The hydrochloride salt of the ester is highly soluble due to its ionic nature. The free base ester is less soluble.
LogP -1.52[7]~2.04 (for free ester)[13]The ester group is significantly less polar than the zwitterionic carboxylate/ammonium group, increasing partitioning into octanol.

Biological Activity and Functional Roles

The functional divergence between the two molecules is a direct consequence of their structural differences. While L-Leucine is a key biological effector, its methyl ester is largely inert until hydrolyzed.

L-Leucine: A Primary Metabolic Regulator

L-Leucine is one of the most physiologically significant amino acids, extending far beyond its role as a building block for proteins.[] Its primary roles include:

  • Protein Synthesis: As an essential amino acid, it must be obtained from the diet for the biosynthesis of new proteins.[1]

  • mTOR Pathway Activation: L-Leucine is a potent activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[] This makes it a key molecule for promoting muscle protein synthesis, which is why it is a popular nutritional supplement for athletes.[]

  • Metabolic Fuel: The carbon skeleton of leucine is ketogenic, meaning it can be metabolized to acetyl-CoA and acetoacetate, serving as an energy source, particularly during fasting or prolonged exercise.[1][14]

mTOR_Pathway Leucine L-Leucine mTORC1 mTORC1 Complex Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates (Inhibits Inhibition) ProteinSynthesis Protein Synthesis (Muscle Growth) S6K1->ProteinSynthesis EBP1->ProteinSynthesis

Figure 2: Simplified L-Leucine activation of the mTORC1 pathway.

Methyl 2-amino-4-methylpentanoate: A Synthetic Tool and Prodrug Candidate

In its intact form, Methyl 2-amino-4-methylpentanoate lacks the specific molecular recognition features—namely the free carboxylate—to activate signaling pathways like mTOR or to be recognized by aminoacyl-tRNA synthetases for protein synthesis. Its primary roles are:

  • Intermediate in Peptide Synthesis: Its most common application is in synthetic organic chemistry.[15] The ester serves as a protecting group for the carboxylic acid, preventing it from forming unwanted amide bonds during the coupling of the amino group to another amino acid. After the desired peptide bond is formed, the methyl ester can be selectively removed (hydrolyzed) to reveal the free carboxylic acid.[15]

  • Prodrug Potential: The ester can act as a prodrug of L-Leucine. In vivo, it can be hydrolyzed by ubiquitous esterase enzymes in the blood, liver, and other tissues to release the parent L-Leucine molecule. This strategy can be used to modify the pharmacokinetic profile, potentially improving absorption or enabling targeted delivery.

Analytical Differentiation: A Practical Guide

Distinguishing between L-Leucine and its methyl ester in a laboratory setting is straightforward with the appropriate analytical techniques. The choice of method depends on the need for qualitative identification versus quantitative analysis.

Spectroscopic Characterization

Spectroscopy provides a definitive and non-destructive means of identification.

  • Infrared (IR) Spectroscopy: The IR spectra are distinct. L-Leucine, as a zwitterion, shows a very broad absorption from ~2500-3300 cm⁻¹ due to the O-H stretch of the carboxylic acid and N-H stretches of the ammonium group. The methyl ester will lack this broad O-H absorption and instead show sharper N-H stretches. The key diagnostic difference is the carbonyl (C=O) stretch: L-Leucine shows this around 1700-1725 cm⁻¹, whereas the ester C=O stretch appears at a higher frequency, typically 1735-1750 cm⁻¹.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most conclusive method.

    • ¹H NMR: Methyl 2-amino-4-methylpentanoate will exhibit a sharp singlet peak integrating to three protons at approximately 3.7 ppm. This peak corresponds to the methyl group of the ester (-OCH₃) and is completely absent in the spectrum of L-Leucine.

    • ¹³C NMR: The carbonyl carbon of the ester appears around 170-175 ppm, while the carboxylic acid carbon of L-Leucine is slightly further downfield (~175-180 ppm).[18] The methyl carbon of the ester provides an additional unique signal around 50-55 ppm.

Chromatographic and Chemical Methods
  • High-Performance Liquid Chromatography (HPLC): Due to its higher polarity and zwitterionic nature, L-Leucine has a significantly shorter retention time on a reverse-phase (e.g., C18) column compared to the more hydrophobic methyl ester when using a typical water/acetonitrile mobile phase. This allows for excellent separation and quantification.[][20]

  • Ninhydrin Test: Both compounds possess a primary amine group. Therefore, both will react with ninhydrin upon heating to produce the characteristic deep blue-violet color known as Ruhemann's purple. This test is suitable for confirming the presence of the α-amino acid backbone but cannot differentiate between L-Leucine and its ester. [21]

Experimental Protocol: Differentiation by ¹H NMR Spectroscopy

This protocol provides a definitive method to distinguish between the two compounds.

Objective: To unambiguously identify L-Leucine and Methyl 2-amino-4-methylpentanoate hydrochloride using ¹H NMR.

Materials:

  • Sample A (L-Leucine)

  • Sample B (Methyl 2-amino-4-methylpentanoate hydrochloride)

  • Deuterium oxide (D₂O) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR Spectrometer (≥300 MHz)

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of Sample A and dissolve it in 0.6-0.7 mL of D₂O in a clean, dry NMR tube.

    • Repeat the process for Sample B.

    • Cap the tubes and gently agitate until the samples are fully dissolved. Note: D₂O is used to exchange with the labile N-H and O-H protons, simplifying the spectrum.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the acquisition parameters (e.g., number of scans, relaxation delay). A standard proton experiment is sufficient.

  • Data Acquisition:

    • Acquire the spectrum for Sample A.

    • Acquire the spectrum for Sample B.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Examine the chemical shift region between 3.5 and 4.0 ppm.

    • Expected Result: The spectrum for Sample B will show a sharp singlet at ~3.7 ppm. The spectrum for Sample A will have no signals in this region. This single peak is the definitive diagnostic marker for the methyl ester.

Figure 3: Workflow for differentiation via ¹H NMR.

Conclusion

The distinction between L-Leucine and Methyl 2-amino-4-methylpentanoate is a clear illustration of how a single functional group modification can fundamentally alter a molecule's identity and utility. L-Leucine is a vital, biologically active nutrient and signaling molecule. Its methyl ester, by contrast, is a synthetic derivative whose primary value lies in its use as a chemically protected intermediate or as a potential prodrug, being biologically inert until the ester bond is cleaved. For the researcher, scientist, or drug development professional, a thorough understanding of their distinct physicochemical properties, biological roles, and analytical signatures is not merely academic—it is essential for experimental integrity, the synthesis of novel compounds, and the rational design of therapeutic agents.

References

  • Leucine - Wikipedia. [Link]

  • L-Leucine - Duchefa Biochemie. [Link]

  • L-Leucine | C6H13NO2 | CID 6106 - PubChem. [Link]

  • 2-amino-4-methylpentanoic acid;methyl (2S) - PubChem. [Link]

  • Video: Spectroscopy of Carboxylic Acid Derivatives - JoVE. [Link]

  • Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - MDPI. [Link]

  • Leucine Metabolism | Encyclopedia MDPI. [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. [Link]

  • How do carboxylic acids differ from esters? - Chemistry - Vaia. [Link]

  • Analytical Methods For Amino Acids - TNTH - Tamilnadu Test House. [Link]

  • Analysis of carboxylic acids and esters - ResearchGate. [Link]

  • Analytical Methods for Amino Acids - Shimadzu. [Link]

  • 25.4: Analysis of Amino Acids - Chemistry LibreTexts. [Link]

  • Leucine methyl ester hydrochloride | C7H16ClNO2 | CID 2723695 - PubChem. [Link]

  • 2-Amino-4-methylpentanoic acid | CAS#:328-39-2 | Chemsrc. [Link]

  • WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)
  • 2-AMINO-4-METHYLPENTANOIC ACID | CAS 328-38-1 - Matrix Fine Chemicals. [Link]

  • L-Leucine methyl ester hydrochloride - Chem-Impex. [Link]

  • L-Leucine in L-Leucine methyl ester. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters - MDPI. [Link]

Sources

Solubility of Methyl 2-amino-4-methylpentanoate in Water vs. DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Research & Development

Executive Summary

Methyl 2-amino-4-methylpentanoate, commonly known as L-Leucine methyl ester (H-Leu-OMe) , is a critical amino acid derivative used primarily in peptide synthesis and as a lysosomotropic precursor. Its solubility profile presents a classic dichotomy in reagent handling: while it is highly soluble in both water and dimethyl sulfoxide (DMSO), its stability in these environments differs drastically.

  • DMSO: The preferred solvent for stock solutions. High solubility (>50 mg/mL) and excellent chemical stability when stored at -20°C.

  • Water: High solubility but high instability. The ester bond is susceptible to hydrolysis, particularly at physiological or basic pH, rapidly converting the reagent back to L-Leucine and methanol.

Critical Distinction: Researchers often confuse this compound with L-Leucyl-L-leucine methyl ester (LLOMe), a dipeptide used to induce lysosomal damage. Ensure you are working with the monomer (CAS: 7517-19-3 for HCl salt) before proceeding.

Physicochemical Profile

Understanding the fundamental properties of the compound is essential for predicting its behavior in solution.

PropertyDataNotes
IUPAC Name Methyl 2-amino-4-methylpentanoate
Common Name L-Leucine methyl ester (H-Leu-OMe)
CAS Number 7517-19-3 (HCl salt); 2666-93-5 (Free base)Note: The HCl salt is the standard commercial form due to stability.[1]
Molecular Weight 181.66 g/mol (HCl salt)Free base MW: 145.20 g/mol
Form White crystalline powderHygroscopic (absorbs moisture from air)
pKa (Predicted) ~7.6 (Amine)The ester reduces the pKa of the amine compared to free Leucine.
LogP ~1.5 (Free base)Moderately lipophilic, but the salt form drives aqueous solubility.

Solubility & Stability Analysis

Solubility in DMSO (Dimethyl Sulfoxide)

Status: Recommended for Stock Solutions [2]

DMSO is the gold standard for preparing stock solutions of H-Leu-OMe. The aprotic nature of DMSO prevents the nucleophilic attack that leads to ester hydrolysis, preserving the integrity of the molecule during storage.

  • Solubility Limit:

    
     100 mg/mL (approx. 550 mM).[2]
    
  • Stability: High.[1][3] Stock solutions are stable for 6 months at -80°C or 1 month at -20°C.[2]

  • Protocol: Dissolve the HCl salt directly in anhydrous DMSO. Vortexing or mild sonication may be required for concentrations approaching saturation.

Solubility in Water

Status: High Solubility / Low Stability (Use Immediately)

While the hydrochloride salt of H-Leu-OMe is highly water-soluble due to its ionic character, water acts as a reactive medium that degrades the compound.

  • Solubility Limit:

    
     50 mg/mL (~275 mM).
    
  • Mechanism of Instability: Ester Hydrolysis.

    • In aqueous environments, water molecules attack the carbonyl carbon of the ester group.

    • This reaction is catalyzed by base (OH⁻). Consequently, dissolving H-Leu-OMe in buffers with pH > 7.0 accelerates degradation significantly.

    • Reaction: H-Leu-OMe + H₂O ⇌ H-Leu-OH + MeOH

  • Recommendation: Never store H-Leu-OMe in aqueous solution. Prepare fresh immediately before use.

Comparative Analysis Table
FeatureWater (Aqueous Buffer)DMSO (Anhydrous)
Solubility (Max) ~50 mg/mL~100 mg/mL
Stability (25°C) < 24 Hours (Hydrolysis risk)Weeks to Months
Stability (-20°C) Not Recommended (Freeze/thaw degrades)Excellent (1-6 Months)
Primary Use Final working dilution (immediate)Stock solution storage
pH Sensitivity High (Degrades rapidly at pH > 7)None

Mechanistic Visualization

The following diagram illustrates the stability pathways and the risk of hydrolysis in aqueous media.

G Compound H-Leu-OMe (Solid) DMSO DMSO Solution (Inert/Stable) Compound->DMSO Dissolve Water Aqueous Solution (Reactive) Compound->Water Dissolve DMSO->Water Dilute for Assay Hydrolysis Hydrolysis (pH > 7 accelerates) Water->Hydrolysis Time/Heat Products L-Leucine + Methanol (Inactive/Byproducts) Hydrolysis->Products Irreversible

Figure 1: Stability pathway of Methyl 2-amino-4-methylpentanoate in DMSO vs. Water.

Experimental Protocols

Protocol A: Preparation of 200 mM Stock Solution (DMSO)

Purpose: To create a stable, high-concentration stock for long-term use.

  • Calculate: For 1 mL of 200 mM stock, weigh 36.3 mg of H-Leu-OMe·HCl (MW: 181.66).[1][2][4][5]

  • Weigh: Accurately weigh the powder into a sterile, DNase/RNase-free microcentrifuge tube.

  • Solubilize: Add 1 mL of high-grade anhydrous DMSO (Grade: Cell Culture or HPLC).

  • Mix: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath for 1-2 minutes at room temperature.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Preparation of Working Solution (Aqueous)

Purpose: To prepare a working concentration (e.g., 1 mM) for cell culture or enzymatic assays.

  • Thaw: Thaw one aliquot of the DMSO stock solution on ice.

  • Prepare Buffer: Have your experimental buffer (e.g., PBS, HBSS) ready. Crucial: Ensure pH is neutral (7.0–7.4). Avoid highly alkaline buffers.

  • Dilute: Add the DMSO stock dropwise to the buffer while vortexing gently.

    • Example: To make 10 mL of 1 mM solution, add 50 µL of 200 mM Stock to 9.95 mL of buffer.

  • Use: Apply to cells or reaction mixture within 15–30 minutes of preparation. Discard unused aqueous solution.

Implications for Research

In Vitro Applications

When using H-Leu-OMe in cell culture (e.g., for lysosomal studies or as a negative control for LLOMe), the final DMSO concentration must be kept below 0.5% (v/v) to avoid solvent toxicity.

  • Self-Validation: Always include a "Vehicle Control" (DMSO only) in your experimental design to ensure observed effects are due to the ester, not the solvent.

In Vivo Applications

Direct injection of the DMSO stock is rarely appropriate due to tissue damage.

  • Formulation: Prepare a fresh suspension in saline or PBS containing 5-10% Tween-80 or PEG-300 if high concentrations are needed.

  • Timing: Inject immediately after mixing to prevent hydrolysis before administration.

References

  • Note: Provides solubility benchmarks for Leucine ester derivatives in DMSO and W
  • Source for specific solubility limits (100 mg/mL in DMSO)
  • Provides comparative stability data for amino acid esters in aqueous vs. organic solvents.
  • PubChem. (n.d.). Methyl 2-amino-4-methylpentanoate hydrochloride.[5][6][7][8] National Library of Medicine. Retrieved from [Link]

    • Authoritative source for physicochemical properties (MW, CAS, Structure).

Sources

In-Depth Technical Guide: pKa of Methyl 2-amino-4-methylpentanoate Amino Group

[1]

Executive Summary & Chemical Identity

Methyl 2-amino-4-methylpentanoate , commonly known as L-Leucine methyl ester (Leu-OMe) , is a derivative of the branched-chain amino acid L-leucine.[1][2] In this molecule, the carboxyl group is esterified with methanol, neutralizing the acidic functionality and profoundly altering the ionization profile of the remaining ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Unlike free leucine, which exists as a zwitterion at physiological pH, Leu-OMe exists in an equilibrium between a cationic ammonium species and a neutral free base.[1] This shift in pKa is a critical parameter for researchers involved in peptide coupling , prodrug formulation , and lysosomotropic research .[1]

Chemical Structure & Properties
PropertyDetail
IUPAC Name Methyl (2S)-2-amino-4-methylpentanoate
Common Name L-Leucine methyl ester (Leu-OMe)
CAS Number 7517-19-3 (Hydrochloride salt)
Molecular Weight 145.20 g/mol (Free base) / 181.66 g/mol (HCl salt)
Key Functional Group

-Amino group (Primary amine)

pKa Value and Theoretical Framework

The Core Data Point

The experimentally determined pKa value of the


approximately 7.61
SpeciespKa (

-Ammonium)
pKa (

-Carboxyl)
State at pH 7.4
L-Leucine (Free Acid) 9.602.36Zwitterionic
L-Leucine Methyl Ester 7.6 N/A (Esterified)Equilibrium (Ammonium/Free Base)
Mechanistic Insight: Why is the pKa Lower?

In free leucine, the deprotonated carboxylate group (



1

In Leu-OMe , the carboxyl group is converted to a methyl ester (

1
  • Loss of Electrostatic Stabilization: The negative charge is removed, eliminating the zwitterionic stabilization of the protonated amine.[3]

  • Electron-Withdrawing Induction: The ester group is strongly electron-withdrawing (

    
     effect).[1] This pulls electron density away from the 
    
    
    -carbon and the adjacent nitrogen, destabilizing the positive charge on the ammonium group and making the proton more acidic (easier to dissociate).[1]

Consequently, the pKa drops by approximately 2 log units (from 9.6 to 7.6). This shift is biologically significant because it allows a substantial fraction of the molecule to exist as the uncharged, membrane-permeable free base at physiological pH (7.4).[1]

Visualization: Ionization Equilibrium

Ionizationcluster_conditionsPhysiological Relevance (pH 7.4)ProtonatedProtonated Form (Cation)(pH < 7.6)R-NH3+DeprotonatedFree Base (Neutral)(pH > 7.6)R-NH2Protonated->Deprotonated Dissociation (Ka) Release H+Deprotonated->Protonated Protonation + H+DescAt pH 7.4, ~40% exists asmembrane-permeable free base.

Caption: Equilibrium shift of Leu-OMe.[1][4] The pKa of 7.6 allows significant membrane permeability at physiological pH compared to free amino acids.

Experimental Determination Protocol

To validate this pKa value in your specific buffer system or solvent conditions, Potentiometric Titration is the gold standard.[3] This method is self-validating and does not rely on chromophores.[1]

Materials Required[3][4][6][7][8][9][10]
  • Analyte: L-Leucine methyl ester hydrochloride (High purity, >98%).[1][5]

  • Titrant: 0.1 M NaOH (Standardized, carbonate-free).

  • Solvent: Degassed ultrapure water (or 0.15 M KCl to maintain ionic strength).

  • Instrumentation: Precision pH meter (calibrated at pH 4.0, 7.0, 10.0) with a glass combination electrode.

  • Inert Gas: Nitrogen or Argon for purging.[1]

Step-by-Step Methodology
  • Preparation: Dissolve ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     mol of Leu-OMe·HCl in 50 mL of 0.15 M KCl solution. The KCl ensures constant ionic strength, preventing activity coefficient fluctuations during titration.
    
  • System Setup: Place the beaker in a thermostated water bath (

    
    ). Submerge the pH electrode and a temperature probe.
    
  • Inert Atmosphere: Purge the solution with Nitrogen for 10 minutes to remove dissolved

    
     (which forms carbonic acid and skews results). Maintain a blanket of 
    
    
    during titration.
  • Titration:

    • Record the initial pH (should be acidic due to the HCl salt).

    • Add 0.1 M NaOH in small increments (e.g., 50 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      L).
      
    • Allow pH to stabilize (<0.005 pH unit drift/min) before recording.[1]

    • Continue past the equivalence point (pH > 11).

  • Data Analysis:

    • Plot pH vs. Volume of NaOH added.

    • Identify the Half-Equivalence Point : The pH at which half the ammonium has been neutralized equals the pKa.

    • Alternatively, use the Henderson-Hasselbalch equation or Gran plot analysis for higher precision.[1][3]

Workflow Diagram

TitrationProtocolStartStart: Dissolve Leu-OMe HClin 0.15 M KClPurgePurge with N2(Remove CO2)Start->PurgeCalibrateCalibrate pH Meter(pH 4, 7, 10)Purge->CalibrateTitrateStepwise Additionof 0.1 M NaOHCalibrate->TitrateMeasureRecord Stable pH(Drift < 0.005/min)Titrate->MeasureMeasure->Titrate Repeat until pH > 11AnalyzeIdentify Inflection Point(Half-Equivalence = pKa)Measure->Analyze Complete Data Set

Caption: Potentiometric titration workflow for precise pKa determination of amino acid esters.

Applications and Implications

Lysosomotropic Agents (Lysosomal Disruption)

The pKa of 7.6 is the specific property that makes Leu-OMe a potent lysosomotropic agent.[1]

  • Mechanism: At cytosolic pH (7.2–7.4), a significant portion of Leu-OMe is uncharged (free base) and diffuses through the lysosomal membrane.[1]

  • Trapping: Once inside the lysosome (pH 4.5–5.0), the molecule becomes fully protonated (

    
    ).[1] The charged species cannot diffuse back out.[6]
    
  • Result: Accumulation leads to osmotic swelling and lysosomal rupture.[1] This is used experimentally to study lysosomal function and induce apoptosis in specific immune cells (e.g., cytotoxic T-cells).[1]

Peptide Synthesis

In synthetic chemistry, the lower pKa of the amino ester compared to the free amino acid affects nucleophilicity.[3]

  • Coupling Efficiency: While the lower pKa implies a less basic amine, the nucleophilicity remains sufficient for coupling reactions (e.g., with EDC/NHS or HATU).[3]

  • Base Usage: When neutralizing the HCl salt for coupling, milder bases (like DIPEA or NMM) are sufficient to deprotonate the ammonium species, avoiding racemization risks associated with strong bases.[3]

Prodrug Design

Esterification is a common prodrug strategy to enhance oral bioavailability. The shift in pKa ensures that the drug is more lipophilic in the intestinal lumen (pH 6–7) compared to the parent amino acid, facilitating passive absorption.

References

  • Reeves, J. P., et al. (1981).[3] "Intracellular disruption of rat heart lysosomes by leucine methyl ester: effects on protein degradation."[1] Proceedings of the National Academy of Sciences (PNAS), 78(7), 4426–4429.[1]

    • Key Data: Explicitly cites the pKa of the amino group of Leucine methyl ester as 7.6.[7][6]

  • Thiele, D. L., & Lipsky, P. E. (1986).[1][3] "The immunosuppressive activity of L-leucyl-L-leucine methyl ester: selective ablation of cytotoxic lymphocytes and monocytes."[1][8] The Journal of Immunology, 136(3), 1038-1048.[1][8]

    • Context: Discusses the lysosomotropic mechanism dependent on the specific pKa properties of the methyl ester.
  • Hunt, I. "Amino Acids: pKa and pI values." University of Calgary, Department of Chemistry.[3]

    • Context: Provides comparative pKa values for free amino acids (Leucine pKa2 = 9.60)

The Equivalence of Methyl 2-amino-4-methylpentanoate and H-Leu-OMe: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug discovery, precise molecular nomenclature is paramount. A common point of inquiry revolves around the identity of two frequently encountered chemical names: Methyl 2-amino-4-methylpentanoate and H-Leu-OMe . This technical guide confirms that these two names refer to the identical chemical entity and provides a comprehensive overview of its synthesis, characterization, applications, and handling. This molecule, the methyl ester of the amino acid Leucine, is a fundamental building block in the construction of complex peptides and has found significant utility in the synthesis of various pharmaceutical agents.

Unveiling the Molecular Identity: Structure and Nomenclature

Methyl 2-amino-4-methylpentanoate and H-Leu-OMe are two names for the same chiral molecule. The designation "H-Leu-OMe" is a common abbreviation in peptide chemistry, where "H" signifies a free amine group, "Leu" represents the leucine residue, and "OMe" indicates a methyl ester at the C-terminus. The systematic IUPAC name, (S)-methyl 2-amino-4-methylpentanoate, provides a more descriptive account of its chemical structure. The molecule is most commonly encountered and commercially available as its hydrochloride salt (H-Leu-OMe·HCl), which enhances its stability and solubility in aqueous solutions.[1]

The fundamental properties of L-Leucine methyl ester hydrochloride are summarized below:

PropertyValue
Molecular Formula C₇H₁₅NO₂ · HCl
Molecular Weight 181.66 g/mol
CAS Number 7517-19-3
Appearance White to off-white crystalline solid
Solubility Soluble in water and polar organic solvents like DMF and DMSO.

Synthesis and Purification: From Amino Acid to Ester

The most prevalent method for the synthesis of Methyl 2-amino-4-methylpentanoate hydrochloride is the Fischer esterification of L-leucine. This acid-catalyzed reaction involves the treatment of the amino acid with methanol in the presence of a strong acid. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation as it reacts with methanol to generate HCl in situ, which then catalyzes the esterification.[2][3]

Experimental Protocol: Synthesis via Fischer Esterification

This protocol details a common laboratory-scale synthesis of L-Leucine methyl ester hydrochloride.

Materials:

  • L-Leucine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether or tert-butyl methyl ether (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-Leucine (1.0 eq) in anhydrous methanol.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the cooled suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield white crystals of L-Leucine methyl ester hydrochloride.[2]

G cluster_reactants Reactants cluster_process Process cluster_products Products Leucine L-Leucine Esterification Fischer Esterification (Reflux) Leucine->Esterification Methanol Methanol Methanol->Esterification ThionylChloride Thionyl Chloride ThionylChloride->Esterification Product H-Leu-OMe·HCl Esterification->Product Byproducts SO2 + HCl (gas) Esterification->Byproducts G H_Leu_OMe H-Leu-OMe·HCl Base Base (e.g., DIPEA) H_Leu_OMe->Base Neutralization N_Protected_AA N-Protected Amino Acid Coupling_Reagent Coupling Reagent (e.g., DCC, HATU) N_Protected_AA->Coupling_Reagent Dipeptide Protected Dipeptide Coupling_Reagent->Dipeptide Deprotection N-Deprotection Dipeptide->Deprotection Base->Coupling_Reagent Elongated_Peptide Elongated Peptide Deprotection->Elongated_Peptide

Caption: Role of H-Leu-OMe in Peptide Synthesis Workflow.

Synthesis of Pharmaceutical Agents

A notable application of Methyl 2-amino-4-methylpentanoate is in the synthesis of the proteasome inhibitor Carfilzomib , which is used to treat multiple myeloma. [4][5][6][7][8]In the synthesis of Carfilzomib, the leucine methyl ester moiety is incorporated into the tetrapeptide backbone of the drug. Its specific stereochemistry and side chain are crucial for the drug's binding to the proteasome and its therapeutic activity.

Furthermore, leucine derivatives, including H-Leu-OMe, are utilized in the development of antiviral agents. The isobutyl side chain of leucine can play a significant role in the hydrophobic interactions between the drug molecule and the viral target. [9][10][11]

Research Applications

Beyond drug synthesis, H-Leu-OMe and its derivatives have been employed in biochemical research. For instance, L-leucyl-L-leucine methyl ester (H-Leu-Leu-OMe), a dipeptide derived from H-Leu-OMe, is known to have immunosuppressive properties and is used as a tool to study lysosomal function and cell death pathways. [1][12]

Safety and Handling

Methyl 2-amino-4-methylpentanoate hydrochloride is generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound. [13]* Inhalation: Avoid inhaling the dust. Use in a well-ventilated area. [13]* Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. * Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. It is highly recommended to consult the full Safety Data Sheet (SDS) for detailed safety information before handling this compound. [13][14]

Conclusion

References

  • Crew, A. P., et al. (2014). Design, Synthesis, and Evaluation of Aza-Peptide Michael Acceptors as Human 20S Proteasome Inhibitors: Extension to the Prime Site. Journal of Medicinal Chemistry, 57(15), 6301–6316.
  • Pianeta Chimica. (n.d.). Problem 2 - Synthesis of Amino Acid Methyl Ester Hydrochloride. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: L-Leucine methyl ester hydrochloride. Retrieved from [Link]

  • SpectraBase. (n.d.). L-leucine methyl ester hydrochloride. Retrieved from [Link]

  • SpectraBase. (n.d.). L-Leucine, methyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2012). What is the alternate process for preparing ester hydrochloride?. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000042 - L-Leucine (C6H13NO2). Retrieved from [Link]

  • Vooturi, S. K. R., & Kulkarni, S. (2012). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 17(9), 10413–10421.
  • ResearchGate. (n.d.). 1 H and 13 C Chemical Shifts of Assigned Amino Acids a. Retrieved from [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.
  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1033.
  • Thiele, D. L., & Lipsky, P. E. (1992). Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways. Journal of leukocyte biology, 51(2), 126–132.
  • LCGC International. (2022). Interpretation of Mass Spectra, Part 1: Developing Skills. Retrieved from [Link]

  • Google Patents. (n.d.). CN105273057A - Carfilzomib preparation method.
  • Chemistry LibreTexts. (2024). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

  • Crunch Chemistry. (2020, March 16). How to interpret a mass spectrum for a molecule [Video]. YouTube. Retrieved from [Link]

  • Longdom Publishing. (2023). Strategies for Interpreting Mass Spectra in Chemical Research. Journal of Analytical & Bioanalytical Techniques, 14(12), 1-2.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and antiviral activity of a series of CD4-mimetic small-molecule HIV-1 entry inhibitors. Retrieved from [Link]

  • Peptides International. (n.d.). H-Leu-OMe HCl. Retrieved from [Link]

  • Crews Laboratory, Yale University. (n.d.). Carfilzomib/Kyprolis. Retrieved from [Link]

  • Google Patents. (n.d.). CN104710507A - Preparation method of carfilzomib.
  • Scholars Research Library. (2024). Multi-Step Synthesis in the Development of Antiviral Agents. Retrieved from [Link]

  • MDPI. (2020).
  • MDPI. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 25(17), 3989.
  • MDPI. (2021). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 26(11), 3333.
  • ChemSynthesis. (n.d.). methyl 4-amino-4-methylpentanoate. Retrieved from [Link]

Sources

Physical properties of L-Leucine methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of L-Leucine Methyl Ester Hydrochloride

Introduction

L-Leucine methyl ester hydrochloride is a derivative of the essential amino acid L-leucine, a fundamental building block in protein synthesis and muscle metabolism.[1][2] This compound, in which the carboxylic acid group of L-leucine has been esterified with methanol and subsequently converted into a hydrochloride salt, is of significant interest to researchers in biochemistry, peptide synthesis, and pharmaceutical development.[1][2][3] The presence of the methyl ester facilitates its use in peptide synthesis, while the hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it a versatile reagent for a wide range of laboratory applications.[2]

This guide provides a comprehensive overview of the core physical properties of L-Leucine methyl ester hydrochloride. Moving beyond a simple datasheet, we will delve into the causality behind these properties and present self-validating experimental protocols for their determination. The insights herein are designed to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge required to handle, utilize, and characterize this compound effectively.

Part 1: Core Physicochemical Characteristics

A thorough understanding of a compound's fundamental properties is the bedrock of successful research. These characteristics dictate its behavior in various experimental settings, from reaction conditions to formulation and storage.

Chemical Structure and Identifiers

The molecular structure of L-Leucine methyl ester hydrochloride forms the basis of its chemical identity and physical behavior. The chiral center at the alpha-carbon, inherited from L-leucine, is responsible for its optical activity.

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// Nodes for atoms N [label="N⁺H₃", pos="0,0.5!", fontcolor="#202124"]; CA [label="Cα", pos="1.5,0!", fontcolor="#202124"]; CB [label="Cβ", pos="3,0.5!", fontcolor="#202124"]; CG [label="Cγ", pos="4.5,0!", fontcolor="#202124"]; CD1 [label="Cδ¹", pos="6,0.5!", fontcolor="#202124"]; CD2 [label="Cδ²", pos="4.5,-1!", fontcolor="#202124"]; C_O [label="C", pos="1.5,-1.5!", fontcolor="#202124"]; O [label="O", pos="0.75,-2.25!", fontcolor="#202124"]; O_Me [label="O", pos="2.25,-2.25!", fontcolor="#202124"]; C_Me [label="CH₃", pos="3,-3!", fontcolor="#202124"]; Cl [label="Cl⁻", pos="-1,-0.5!", fontcolor="#EA4335"];

// Edges for bonds N -- CA [label=""]; CA -- CB [label=""]; CA -- C_O [label=""]; CB -- CG [label=""]; CG -- CD1 [label=""]; CG -- CD2 [label=""]; C_O -- O [label="="]; C_O -- O_Me [label=""]; O_Me -- C_Me [label=""];

// Dashed line for ionic interaction N -- Cl [style=dashed, color="#5F6368"];

// Chirality Indicator wedge [label="H", pos="1.2,-0.5!", shape=none, fontcolor="#5F6368"]; }

Caption: Chemical structure of L-Leucine methyl ester hydrochloride.
Summary of Physical Properties

The following table consolidates the key physical and chemical properties of L-Leucine methyl ester hydrochloride, compiled from various authoritative sources. This at-a-glance summary is essential for initial experimental design and safety assessments.

PropertyValueSource(s)
CAS Number 7517-19-3[1][2][3][4]
Molecular Formula C₇H₁₅NO₂·HCl (or C₇H₁₆ClNO₂)[1][2][3]
Molecular Weight 181.66 g/mol [3][5][6]
Appearance White to yellowish-white crystalline powder or crystals[1][3][4]
Melting Point 145 - 155 °C[1][6]
151 - 153 °C (lit.)[3][7]
150 °C (decomposes)[8]
Specific Optical Rotation [α]²⁰/D = +18.5° to +21.5° (c=4.5, Methanol)[4]
[α]²⁰/D = +20 ± 3° (c=1, Methanol)[1]
[α]²²/D = +13° (c=2, H₂O)[3][7]
Solubility Soluble in water and alcohol.[2]
Methanol: 5% soluble[6]
Ethanol: ~30 mg/mL[9]
DMSO: ~30 mg/mL[9][10]
DMF: ~10 mg/mL[9][10]
PBS (pH 7.2): ~10 mg/mL[9][10]

Part 2: Experimental Determination of Physical Properties

To ensure scientific integrity, it is crucial not only to know the properties of a compound but also to understand how they are reliably measured. The following sections detail the methodologies for determining the key physical parameters of L-Leucine methyl ester hydrochloride, framed as self-validating protocols.

Melting Point Analysis

Expertise & Experience: The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) suggests a highly pure compound, whereas a broad and depressed range often indicates the presence of impurities. For a hydrochloride salt like this, decomposition at the melting point is possible and should be noted.[8]

Protocol for Capillary Melting Point Determination:

  • Sample Preparation: Finely grind a small amount of the crystalline solid to a powder. Tightly pack the powder into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This prevents spending excessive time in the final, slow-ramping stage.

  • Accurate Determination: Allow the block to cool to at least 20°C below the approximate melting point. Insert a new sample.

  • Heating and Observation: Heat the block at a slow, controlled rate (1-2°C per minute) near the expected melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The recorded melting point is this range. Note any decomposition (e.g., charring, gas evolution).

graph MeltingPoint_Workflow { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [color="#4285F4", fontcolor="#202124", fontname="Helvetica"];

start [label="Start"]; prep [label="Grind and pack\ncapillary tube"]; setup [label="Place sample in\ncalibrated apparatus"]; ramp [label="Heat at 1-2°C/min\nnear expected MP"]; observe [label="Observe for phase\ntransition"]; record [label="Record T_onset and T_completion"]; end [label="End"];

start -> prep -> setup -> ramp -> observe -> record -> end; }

Caption: Workflow for Melting Point Determination.
Solubility Assessment

Expertise & Experience: Solubility data is paramount for preparing stock solutions for assays, reaction media, or formulation studies. The hydrochloride salt form significantly enhances aqueous solubility compared to the free base. However, the isobutyl side chain of leucine provides some nonpolar character, influencing its solubility in organic solvents.

Protocol for Equilibrium Solubility Determination:

  • Preparation: Add a pre-weighed excess amount of L-Leucine methyl ester hydrochloride to a known volume of the desired solvent (e.g., water, PBS, ethanol) in a sealed vial.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer or orbital shaker is ideal.

  • Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Sampling: Carefully extract a known volume of the clear supernatant without disturbing the solid pellet.

  • Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy after derivatization, or gravimetric analysis after solvent evaporation).

  • Calculation: Express the solubility in units such as mg/mL or molarity.

graph Solubility_Workflow { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [color="#34A853", fontcolor="#202124", fontname="Helvetica"];

start [label="Start"]; add_excess [label="Add excess solute\nto known solvent volume"]; equilibrate [label="Agitate at constant T\n(e.g., 24h)"]; separate [label="Centrifuge to\nseparate solid"]; sample [label="Extract clear\nsupernatant"]; quantify [label="Quantify concentration\n(e.g., HPLC)"]; calculate [label="Calculate Solubility\n(mg/mL)"]; end [label="End"];

start -> add_excess -> equilibrate -> separate -> sample -> quantify -> calculate -> end; }

Caption: Workflow for Equilibrium Solubility Assessment.
Optical Rotation Measurement

Expertise & Experience: As a chiral molecule, L-Leucine methyl ester hydrochloride rotates the plane of polarized light. The specific rotation is a characteristic physical constant that confirms the enantiomeric identity (L- vs. D-form) and can be used to assess enantiomeric purity. The value is highly dependent on the solvent, concentration, temperature, and wavelength used.[3][4]

Protocol for Determining Specific Rotation:

  • Solution Preparation: Accurately prepare a solution of the compound in a specified solvent (e.g., methanol or water) at a known concentration (c), expressed in g/mL.[3][4]

  • Instrument Calibration: Calibrate the polarimeter by running a blank (the pure solvent) and setting the reading to zero.

  • Sample Measurement: Rinse and fill the polarimeter sample cell (of a known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present.

  • Record Rotation: Place the cell in the polarimeter and record the observed optical rotation (α) in degrees. The measurement is typically performed at 20-22°C using the sodium D-line (589 nm).[3][4]

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c × l)

graph Polarimetry_Workflow { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [color="#FBBC05", fontcolor="#202124", fontname="Helvetica"];

start [label="Start"]; prep_sol [label="Prepare solution of\nknown concentration (c)"]; calibrate [label="Calibrate polarimeter\nwith solvent blank"]; fill_cell [label="Fill sample cell\n(known path length, l)"]; measure [label="Measure observed\nrotation (α)"]; calculate [label="Calculate Specific Rotation:\n[α] = α / (c × l)"]; end [label="End"];

start -> prep_sol -> calibrate -> fill_cell -> measure -> calculate -> end; }

Caption: Workflow for Optical Rotation Measurement.

Part 3: Stability, Storage, and Handling

Trustworthiness: The integrity of any experiment relies on the stability of the reagents used. Improper storage can lead to degradation, compromising results. The information provided in Safety Data Sheets (SDS) and by chemical suppliers is critical for establishing reliable storage protocols.

  • Stability: The compound is generally stable under proper storage conditions. However, it is noted to be light-sensitive and potentially hygroscopic. The ester linkage is susceptible to hydrolysis under strongly acidic or basic conditions.

  • Recommended Storage: For long-term stability, store in a tightly sealed container in a dry, cool, and dark place.[11] Refrigeration is often recommended. Some suppliers specify storage at room temperature, while others recommend -20°C for maximum longevity, especially for high-purity grades intended for biological assays.[1][9] Aqueous solutions are not recommended for storage for more than one day.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as they can cause decomposition.

Conclusion

L-Leucine methyl ester hydrochloride is a key reagent whose utility is defined by its distinct physical properties. Its crystalline nature and defined melting point range are indicators of its purity. Its solubility profile in both aqueous and organic media provides versatility for various applications, while its specific optical rotation confirms its enantiomeric integrity. By employing the rigorous, self-validating protocols outlined in this guide, researchers can confidently characterize this compound and ensure its suitability for their specific scientific pursuits, ultimately contributing to the reliability and reproducibility of their results.

References

  • Safety Data Sheet: L-tert-Leucine methylester hydrochloride. Carl ROTH. [Link]

  • Safety Data Sheet: L-tert-Leucine methylester hydrochloride. Carl ROTH. [Link]

  • Leucine methyl ester hydrochloride | C7H16ClNO2. PubChem - NIH. [Link]

  • (+)-L-Leucine methyl ester. CAS Common Chemistry. [Link]

  • L-Leucine methyl ester hydroch | L1002-25G. SLS - Lab Supplies. [Link]

  • 2666-93-5 methyl L-leucinate. CHEMGLOBLE.COM. [Link]

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An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-4-methylpentanoate: Density and Refractive Index

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-amino-4-methylpentanoate, also known as methyl leucinate, is the methyl ester of the essential amino acid L-leucine. This compound and its derivatives are of significant interest to researchers, scientists, and drug development professionals due to their role as building blocks in peptide synthesis and their potential applications in various therapeutic areas. A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development, particularly in ensuring the purity, concentration, and structural integrity of synthesized molecules.

This technical guide provides a focused examination of two critical physicochemical parameters of methyl 2-amino-4-methylpentanoate: density and refractive index. While density data for the free base form is available, the refractive index has not been widely reported in the scientific literature. This guide will not only present the available data but also provide detailed, field-proven methodologies for the experimental determination of these properties, empowering researchers to validate their materials and ensure the reproducibility of their work.

Physicochemical Properties of Methyl 2-amino-4-methylpentanoate

The accurate characterization of a chemical compound relies on the precise measurement of its intrinsic physical properties. For a liquid compound like methyl 2-amino-4-methylpentanoate, density and refractive index are fundamental parameters that provide insights into its composition and purity.

Density

Density, an intrinsic property of a substance, is defined as its mass per unit volume. It is a crucial parameter in quality control, helping to confirm the identity and purity of a substance. Variations in density can indicate the presence of impurities or a different chemical composition.

CompoundCAS NumberFormulaMolecular Weight ( g/mol )Density (g/cm³)Temperature (°C)
(+)-L-Leucine methyl ester (free base)2666-93-5C₇H₁₅NO₂145.200.945225
Methyl 2-amino-4-methylpentanoate HCl6322-53-8C₇H₁₅NO₂·HCl181.660.955Not Specified

Note: The density of the hydrochloride salt is slightly higher than that of the free base, which is expected due to the addition of a hydrogen chloride molecule.

Refractive Index

The refractive index of a material is a dimensionless number that describes how fast light travels through that material. It is a valuable tool for identifying and confirming the purity of liquid samples. To date, a reliable, experimentally determined refractive index for methyl 2-amino-4-methylpentanoate has not been found in a comprehensive search of scientific literature and chemical databases. This data gap highlights the importance of the experimental protocol provided in this guide.

Experimental Protocols

The following sections detail the step-by-step methodologies for the precise determination of the density and refractive index of liquid compounds such as methyl 2-amino-4-methylpentanoate.

Determination of Density using a Pycnometer

The pycnometer method is a highly accurate and reliable technique for determining the density of a liquid by measuring the mass of a known volume.

Methodology:

  • Cleaning and Drying: Thoroughly clean a pycnometer of a known volume (e.g., 10 mL or 25 mL) with a suitable solvent (e.g., acetone or ethanol) and dry it completely in an oven. Allow it to cool to ambient temperature in a desiccator.

  • Mass of the Empty Pycnometer: Accurately weigh the empty, dry pycnometer using an analytical balance and record the mass (m₁).

  • Filling the Pycnometer: Fill the pycnometer with the sample of methyl 2-amino-4-methylpentanoate, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to overflow through the capillary.

  • Thermostatting: Place the filled pycnometer in a constant temperature water bath (e.g., 25.0 ± 0.1 °C) for at least 30 minutes to allow the liquid to reach thermal equilibrium.

  • Final Mass Measurement: Carefully wipe the outside of the pycnometer dry and weigh it again on the analytical balance to determine the mass of the pycnometer and the sample (m₂).

  • Mass of Water: Empty and clean the pycnometer. Fill it with distilled water and repeat steps 3-5 to determine the mass of the pycnometer and water (m₃).

  • Calculation: Calculate the density of the sample using the following formula:

    Density of sample (ρ_sample) = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water

    where ρ_water is the density of water at the experimental temperature.

Experimental Workflow for Density Determination

Density_Determination cluster_prep Preparation cluster_sample Sample Measurement cluster_water Reference Measurement cluster_calc Calculation Clean_Dry Clean and Dry Pycnometer Weigh_Empty Weigh Empty Pycnometer (m1) Clean_Dry->Weigh_Empty Fill_Sample Fill with Sample Weigh_Empty->Fill_Sample Thermostat Thermostat Fill_Sample->Thermostat Weigh_Full_Sample Weigh Filled Pycnometer (m2) Thermostat->Weigh_Full_Sample Fill_Water Fill with Water Weigh_Full_Sample->Fill_Water Thermostat_Water Thermostat Fill_Water->Thermostat_Water Weigh_Full_Water Weigh Filled Pycnometer (m3) Thermostat_Water->Weigh_Full_Water Calculate Calculate Density Weigh_Full_Water->Calculate

Caption: Workflow for determining liquid density using a pycnometer.

Determination of Refractive Index using an Abbe Refractometer

The Abbe refractometer is a widely used instrument for measuring the refractive index of liquids with high precision.

Methodology:

  • Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water, n_D = 1.3330 at 20°C).

  • Sample Application: Place a few drops of the methyl 2-amino-4-methylpentanoate sample onto the clean, dry prism surface of the refractometer.

  • Prism Closure and Illumination: Close the prisms and turn on the light source.

  • Focusing and Adjustment: Look through the eyepiece and adjust the coarse and fine control knobs until the boundary line between the light and dark fields is sharp and clear.

  • Dispersion Correction: If a colored band is visible at the boundary, adjust the dispersion correction knob until a sharp, black-and-white boundary is obtained.

  • Reading: Align the boundary line with the crosshairs in the eyepiece and read the refractive index value from the scale.

  • Temperature Control: Ensure the measurement is performed at a constant, known temperature (e.g., 20.0 ± 0.1 °C) by circulating water from a constant temperature bath through the refractometer prisms.

  • Cleaning: After the measurement, clean the prism surfaces thoroughly with a soft tissue and a suitable solvent.

Logical Flow for Refractive Index Measurement

Refractive_Index_Measurement Start Start Calibrate Calibrate Refractometer Start->Calibrate Apply_Sample Apply Sample to Prism Calibrate->Apply_Sample Close_Prisms Close Prisms & Illuminate Apply_Sample->Close_Prisms Focus_Adjust Focus and Adjust Close_Prisms->Focus_Adjust Dispersion_Correction Correct for Dispersion Focus_Adjust->Dispersion_Correction Read_Value Read Refractive Index Dispersion_Correction->Read_Value Clean_Prisms Clean Prisms Read_Value->Clean_Prisms End End Clean_Prisms->End

Caption: Logical steps for measuring the refractive index of a liquid.

Conclusion

This technical guide has provided the available data and a comprehensive framework for understanding and determining the density and refractive index of methyl 2-amino-4-methylpentanoate. While the density of the free base has been reported, the absence of published data for its refractive index underscores the necessity for robust in-house experimental verification. By following the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently characterize this important amino acid ester, ensuring the quality and reliability of their scientific endeavors. The principles and methodologies described herein are fundamental to good laboratory practice and are broadly applicable to the characterization of a wide range of liquid chemical compounds.

References

  • CAS Common Chemistry. (+)-L-Leucine methyl ester. [Link]

Technical Safety & Application Guide: Methyl 2-amino-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the safety, handling, and application of Methyl 2-amino-4-methylpentanoate (commonly known as L-Leucine Methyl Ester ). It is designed for researchers requiring high-fidelity protocols for peptide synthesis and lysosomal biology.

Executive Summary

Methyl 2-amino-4-methylpentanoate is a bifunctional agent in drug development. While primarily utilized as a C-protected amino acid building block in peptide synthesis, it possesses a distinct biological property: lysosomotropism . In its free base form, it diffuses into lysosomes where it is protonated and polymerized by Dipeptidyl Peptidase I (DPPI), leading to organelle rupture. This guide addresses the dichotomy of its use—safe chemical manipulation for synthesis versus controlled toxicity for biological assays.

Chemical Identity & Characterization

Researchers typically acquire this compound as the hydrochloride salt due to the instability of the free base. The free base is an oil that cyclizes to form diketopiperazine or hydrolyzes if not handled immediately.

Core Identifiers
PropertyHydrochloride Salt (Storage Form)Free Base (Active/Transient Form)
IUPAC Name Methyl (2S)-2-amino-4-methylpentanoate hydrochlorideMethyl (2S)-2-amino-4-methylpentanoate
Common Name L-Leucine methyl ester HClL-Leucine methyl ester
CAS Number 7517-19-3 2666-93-5
Molecular Weight 181.66 g/mol 145.20 g/mol
Appearance White crystalline powderColorless to pale yellow oil
Solubility High (Water, Methanol, DMSO)Moderate (Organic solvents), Low (Water)
Melting Point 151–153 °CN/A (Liquid at RT)
Storage & Stability
  • Hygroscopicity: The HCl salt is hygroscopic. Moisture absorption accelerates hydrolysis to L-Leucine, rendering the reagent useless for precise coupling.

  • Storage Protocol: Store at -20°C in a desiccated environment. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Hazard Identification & Mechanistic Toxicity

While the GHS classification labels the compound as an irritant, the biological hazard is far more specific and potent.

GHS Classification (HCl Salt)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Deep Dive: The Lysosomotropic Mechanism

Unlike standard irritants, L-Leucine methyl ester (Leu-OMe) acts as a "suicide bomb" for cells expressing Dipeptidyl Peptidase I (DPPI) (also known as Cathepsin C), such as cytotoxic T-cells and Natural Killer (NK) cells.[1]

The Causality of Toxicity:

  • Entry: The uncharged free base diffuses across the plasma membrane.

  • Trapping: Upon entering the acidic lysosome (pH ~4.5), it becomes protonated and trapped.

  • Polymerization: DPPI catalyzes the transpeptidation of Leu-OMe into membranolytic polymers (e.g., (Leu-OMe)n).

  • Rupture: These polymers disrupt the lysosomal membrane, releasing cathepsins into the cytosol, triggering apoptosis.

LysosomotropicMechanism Extracellular Extracellular Space (pH 7.4) FreeBase Leu-OMe (Free Base) Diffuses through membrane Extracellular->FreeBase Lysosome Lysosome Lumen (pH 4.5) FreeBase->Lysosome Passive Diffusion Protonation Protonation to Leu-OMe+ Lysosome->Protonation Acidic pH Trap Polymer Condensation to Polyleucine Methyl Ester Protonation->Polymer Catalyzed by DPPI DPPI Enzyme: DPPI (Cathepsin C) DPPI->Polymer Rupture Lysosomal Membrane Rupture (Release of Cathepsins) Polymer->Rupture Membranolytic Effect Apoptosis Apoptosis / Cell Death Rupture->Apoptosis

Figure 1: Mechanism of Leu-OMe induced lysosomal rupture. The compound utilizes the cell's own enzymatic machinery (DPPI) to generate toxicity.

Experimental Protocols

The following protocols are designed to be self-validating. If the intermediate steps (e.g., pH check, clarity) fail, do not proceed.

Protocol A: In Situ Neutralization for Peptide Coupling

Context: In peptide synthesis, the amine must be free (unprotonated) to attack the activated carboxyl of the incoming amino acid. The HCl salt must be neutralized in situ to avoid isolating the unstable free base.

Reagents:

  • L-Leucine methyl ester HCl (1.0 equiv)[2]

  • Base: Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) (1.0 - 1.1 equiv)

  • Solvent: DMF or DCM (Anhydrous)

Workflow:

  • Dissolution: Dissolve the HCl salt in anhydrous DMF. The solution should be clear.

    • Validation: If cloudy, the salt may be wet or the solvent not anhydrous.

  • Neutralization: Add DIEA dropwise at 0°C.

    • Causality: Low temperature prevents immediate cyclization to diketopiperazine.

  • Coupling: Immediately add the pre-activated carboxylic acid component (e.g., Boc-AA-OH + Coupling Reagent).

    • Critical Timing: Do not let the neutralized solution sit for >10 minutes before coupling.

CouplingWorkflow Start L-Leu-OMe HCl (Solid) Dissolve Dissolve in DMF (Clear Solution) Start->Dissolve Base Add DIEA (1.0 eq) @ 0°C Dissolve->Base Active Free Base Generated (Transient) Base->Active Coupling Add Activated Amino Acid (Immediate) Active->Coupling < 10 mins Product Dipeptide Product Coupling->Product

Figure 2: In situ neutralization workflow. Speed is critical after base addition to prevent side reactions.

Protocol B: Lysosomal Disruption (Biological Assay)

Context: Used to deplete lysosome-rich cells (e.g., macrophages, NK cells) from a mixed population.

  • Preparation: Dissolve L-Leu-OMe HCl in PBS to create a 100 mM stock .

  • pH Adjustment: The solution will be acidic. Adjust pH to 7.4 using 1N NaOH.

    • Validation: Use a micro-pH probe. If pH > 7.6, the ester will hydrolyze rapidly.

  • Filtration: Sterilize via 0.22 µm syringe filter immediately.

  • Incubation: Treat cells with 1–5 mM L-Leu-OMe for 15–40 minutes at 37°C.

    • Control: Co-incubate with Glycyl-L-phenylalanine-beta-naphthylamide (GPN) to verify lysosomal integrity loss.

Emergency Response & First Aid

Given the specific hazards, standard SDS advice is supplemented here with context-aware responses.

ScenarioImmediate ActionRationale
Inhalation (Powder) Move to fresh air. If wheezing occurs, seek medical attention.The HCl salt is a respiratory irritant; fine dust can damage mucous membranes.
Skin Contact Wash with soap and water for 15 mins.Removes the acidic salt before it causes chemical dermatitis.
Eye Contact Flush with water for 15 mins. Lift eyelids.The salt is acidic and abrasive; immediate dilution is key to preventing corneal damage.
Spill (Solid) Sweep up carefully. Avoid dust generation.Prevent inhalation.[3]
Spill (Solution) Absorb with inert material (vermiculite).Containment.[4][5]

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: L-Leucine methyl ester hydrochloride. Retrieved from

  • Thiele, D. L., & Lipsky, P. E. (1986). The mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: Dependence on a lysosomal thiol protease. Journal of Immunology. Retrieved from

  • PubChem. (n.d.).[4] Compound Summary: Methyl L-leucinate.[6] National Library of Medicine. Retrieved from [4]

  • BenchChem. (n.d.). Protocols for Boc-L-leucine Methyl Ester in Peptide Synthesis. Retrieved from

Sources

Methodological & Application

Application Note: Protocol for Peptide Synthesis Using Methyl 2-amino-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Methyl 2-amino-4-methylpentanoate , commonly known as L-Leucine Methyl Ester (H-Leu-OMe) , is a critical C-terminal building block in solution-phase peptide synthesis. Unlike solid-phase synthesis (SPPS) where the C-terminus is anchored to a resin, solution-phase synthesis requires the C-terminal carboxyl group to be protected to prevent polymerization. The methyl ester provides this protection while maintaining high solubility in organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc).

Core Applications
  • C-Terminal Protection: Serves as the "anchor" residue in convergent peptide synthesis.

  • Enzymatic Synthesis: A preferred substrate for protease-catalyzed peptide bond formation (e.g., Thermolysin, Papain) due to the ester's susceptibility to enzymatic nucleophilic attack.

  • Peptidomimetics: Precursor for modifying the C-terminus into aldehydes, alcohols, or heterocycles.

Critical Mechanistic Insight: The DKP Trap

The most significant risk when using H-Leu-OMe in dipeptide synthesis is Diketopiperazine (DKP) formation . Upon deprotection of the N-terminus of a dipeptide ester (e.g., H-Xaa-Leu-OMe), the free amine can intramolecularly attack the C-terminal methyl ester, forming a cyclic 6-membered ring and cleaving the peptide chain.[1] This protocol is designed to mitigate this risk through specific pH control and steric management.

Material Specifications & Safety

ComponentSpecificationRole
H-Leu-OMe·HCl >98% Purity, HCl saltC-terminal building block.
Coupling Reagent EDC·HCl / HOBtActivator (Standard). Prevents racemization.[2]
Base DIPEA (Diisopropylethylamine)Neutralizes the HCl salt.
Solvent Anhydrous DCM / DMFReaction medium.
Deprotection LiOH (Lithium Hydroxide)Saponification agent (Milder than NaOH).

Safety Warning: Methyl esters are potential skin irritants. DIPEA is corrosive. All steps must be performed in a fume hood.

Experimental Protocols

Protocol A: Standard Solution-Phase Coupling

Objective: Couple an N-protected amino acid (e.g., Boc-Xaa-OH) to H-Leu-OMe·HCl.

Rationale: The hydrochloride salt of Leucine methyl ester is stable but non-nucleophilic. It must be neutralized in situ to release the free amine for coupling. We use EDC/HOBt as the coupling system to minimize racemization of the incoming amino acid.

Step-by-Step Procedure:

  • Preparation of Carboxylate Component:

    • Dissolve 1.0 equivalent (eq) of the N-protected amino acid (e.g., Boc-Phe-OH) in anhydrous DCM (concentration ~0.1 M).

    • Add 1.1 eq of HOBt (Hydroxybenzotriazole).[3]

    • Cool the solution to 0°C in an ice bath.

    • Add 1.1 eq of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). Stir for 15 minutes to activate the carboxyl group.

  • Neutralization of H-Leu-OMe:

    • In a separate vial, dissolve 1.0 eq of H-Leu-OMe[4]·HCl in a minimal amount of DMF/DCM.

    • Add 1.0 eq of DIPEA .[5]

    • Critical Check: Verify pH is ~8 (damp litmus paper). Do not use excess base, as this promotes racemization.

  • Coupling Reaction:

    • Add the neutralized H-Leu-OMe solution to the activated amino acid mixture at 0°C.

    • Allow the reaction to warm to room temperature naturally.

    • Stir for 4–12 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) or HPLC.[5][6][7]

  • Work-up (Purification):

    • Dilute reaction with EtOAc (10x volume).

    • Acid Wash: Wash 2x with 5% KHSO₄ or 1M HCl (removes unreacted amine and DIPEA).

    • Base Wash: Wash 2x with 5% NaHCO₃ (removes unreacted acid and HOBt).

    • Brine Wash: Wash 1x with saturated NaCl.

    • Dry over MgSO₄, filter, and concentrate in vacuo.

Protocol B: Saponification (Methyl Ester Removal)

Objective: Convert the methyl ester (Boc-Xaa-Leu-OMe) to the free acid (Boc-Xaa-Leu-OH) for subsequent fragment condensation.

Rationale: Methyl esters are stable to acid (TFA/HCl) but labile to base. We use LiOH instead of NaOH because the lithium cation is less likely to cause racemization (epimerization) of the alpha-carbon during hydrolysis.

Step-by-Step Procedure:

  • Dissolution:

    • Dissolve 1.0 mmol of the peptide methyl ester in 10 mL of THF/Water (3:1) . Methanol can be used, but THF often solubilizes protected peptides better.

  • Hydrolysis:

    • Cool to 0°C.[4][8]

    • Add 2.0 eq of LiOH·H₂O (dissolved in minimal water).

    • Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by HPLC (disappearance of the ester peak).

  • Work-up:

    • Crucial Step: Acidify carefully to pH 2–3 using 1M HCl. Do not use strong mineral acids at high temperatures to avoid removing the Boc group.

    • Extract the free acid into EtOAc (3x).

    • Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure 1.0 eq of DIPEA is added to H-Leu-OMe·HCl.
Racemization Excess base or high temperature during coupling.Keep reaction at 0°C during addition; use HOBt/Oxyma; limit DIPEA to 1.0-1.1 eq.
Diketopiperazine (DKP) Cyclization after N-terminal deprotection.[9]Avoid leaving the dipeptide H-Xaa-Leu-OMe in neutral/basic solution. If removing Boc, use TFA and immediately couple the next amino acid or store as the stable TFA salt.
Precipitation Poor solubility of peptide in DCM.Add DMF (up to 20% v/v) or use NMP as a co-solvent.[10]

Visualized Workflows

Diagram 1: Solution Phase Synthesis Cycle

This workflow illustrates the standard cycle of extending a peptide chain using Methyl 2-amino-4-methylpentanoate.

PeptideSynthesis Start H-Leu-OMe·HCl (Starting Material) Neutralize Neutralization (DIPEA) Start->Neutralize Release free amine Coupling Coupling Reaction (Formation of Peptide Bond) Neutralize->Coupling Activate AA Activation (Boc-Xaa-OH + EDC/HOBt) Activate->Coupling Intermediate Boc-Xaa-Leu-OMe (Protected Dipeptide) Coupling->Intermediate 4-12 hrs, RT Choice Next Step? Intermediate->Choice Saponification Saponification (LiOH) Remove C-term Methyl Ester Choice->Saponification To deprotect C-term Acidolysis Acidolysis (TFA) Remove N-term Boc Choice->Acidolysis To deprotect N-term ProductA Boc-Xaa-Leu-OH (Ready for Fragment Coupling) Saponification->ProductA ProductB H-Xaa-Leu-OMe (Ready for Elongation) Acidolysis->ProductB

Caption: Standard solution-phase cycle separating C-terminal and N-terminal deprotection pathways.

Diagram 2: The Diketopiperazine (DKP) Risk

This diagram highlights the specific mechanism of failure when handling dipeptide methyl esters.

DKP_Mechanism Dipeptide H-Xaa-Leu-OMe (Free N-terminal Amine) Attack Nucleophilic Attack (Amine attacks Ester Carbonyl) Dipeptide->Attack Spontaneous in Basic/Neutral pH Transition Tetrahedral Intermediate Attack->Transition DKP Diketopiperazine (Cyclic) + Methanol (Byproduct) Transition->DKP Irreversible Cyclization

Caption: Mechanism of DKP formation, a major side reaction for dipeptide methyl esters.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (General reference for protecting group orthogonality).
  • Gairí, M., et al. (1994).[11] Diketopiperazine formation in solid-phase peptide synthesis. Tetrahedron Letters, 35(1), 175-178. (Mechanistic grounding for DKP risks).

Sources

Application Notes & Protocols: A Detailed Guide to the Synthesis of Dipeptides Utilizing L-Leucine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides researchers, chemists, and drug development professionals with a detailed guide to the synthesis of dipeptides using L-Leucine methyl ester as the C-terminal residue. The document elucidates the underlying chemical principles, offers step-by-step solution-phase synthesis protocols, and details methods for purification and characterization. By explaining the causality behind experimental choices and incorporating field-proven insights, this guide serves as a practical resource for the successful and efficient synthesis of custom dipeptides.

Introduction: The Significance of Dipeptides and L-Leucine Methyl Ester

Dipeptides, the simplest members of the peptide family, are crucial building blocks in medicinal chemistry, biochemistry, and materials science. Their synthesis is a fundamental step in the construction of larger, more complex peptides and proteins. The strategic use of protecting groups is paramount to ensure specific and efficient peptide bond formation, preventing unwanted side reactions and polymerization.[][2]

L-Leucine methyl ester serves as an excellent starting material for the C-terminal end of a dipeptide. The methyl ester group effectively protects the carboxylic acid, preventing it from participating in the coupling reaction, while its enhanced solubility in common organic solvents facilitates homogeneous reaction conditions.[3][4] This guide will focus on a solution-phase approach, which is highly adaptable for synthesizing specific dipeptide fragments.

Foundational Principles: Strategy and Mechanism

The successful synthesis of a dipeptide hinges on a two-pronged strategy: selective protection and controlled activation.[2]

  • Protection Strategy: To form a specific dipeptide, for instance, N-protected-AminoAcid-Leu-OMe, the amino group of the incoming amino acid must be temporarily blocked (e.g., with a Boc or Fmoc group), while the carboxylic acid of the leucine is protected as a methyl ester. This ensures that only the desired amide bond is formed.[2][5] The choice between the acid-labile tert-Butoxycarbonyl (Boc) group and the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group depends on the overall synthetic scheme and the sensitivity of other functional groups present in the amino acid side chains.[][6][7][8] This document will detail a protocol using the widely applicable Boc protecting group.

  • Activation Strategy: The peptide bond formation is a nucleophilic substitution where the free amino group of L-Leucine methyl ester attacks the activated carboxyl group of the N-protected amino acid.[9] This activation is typically achieved using coupling reagents, most commonly carbodiimides like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[9][10]

The Carbodiimide Coupling Mechanism

The mechanism of carbodiimide-mediated coupling is a well-established process.[11][12]

  • Activation: The carboxylic acid of the N-protected amino acid reacts with the carbodiimide (e.g., DCC) to form a highly reactive O-acylisourea intermediate.[10][11][12]

  • Nucleophilic Attack: This intermediate is susceptible to nucleophilic attack by the amino group of the L-Leucine methyl ester, forming the desired peptide bond and generating a urea byproduct (e.g., Dicyclohexylurea, DCU).[10][11]

  • Minimizing Side Reactions: A significant side reaction is the rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, which can lower the yield.[11] To suppress this and also to reduce the risk of racemization at the chiral center of the activated amino acid, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included.[11][13][14] HOBt rapidly converts the O-acylisourea into an HOBt-active ester, which is less reactive but more stable and readily aminolyzed to form the peptide bond with high fidelity.[14][15]

Workflow Visualization

The general workflow for the synthesis of a dipeptide using L-Leucine methyl ester is depicted below.

Dipeptide_Synthesis_Workflow cluster_reactants Reactants Preparation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification BocAA N-Boc-Amino Acid (Carboxyl Component) Reaction Stir at 0°C to RT BocAA->Reaction LeuOMe L-Leucine Methyl Ester HCl (Amine Component) Base Tertiary Base (e.g., TEA, NMM) LeuOMe->Base Neutralization Base->Reaction Coupling Coupling Reagents (e.g., DCC/HOBt) Coupling->Reaction Solvent Anhydrous Solvent (e.g., DCM, DMF) Solvent->Reaction Filter Filter Urea Byproduct Reaction->Filter Reaction Mixture Wash Aqueous Wash (Acid, Base, Brine) Filter->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Protected Dipeptide Boc-AA-Leu-OMe Purify->Product

Caption: General workflow for solution-phase dipeptide synthesis.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • N-Boc-protected amino acid (e.g., N-Boc-L-Alanine)

  • L-Leucine methyl ester hydrochloride

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N-methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • TLC plates (silica gel 60 F₂₅₄)

Instrumentation
  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) tank and UV lamp

  • Glass column for chromatography

  • High-resolution Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (ESI-MS or MALDI-TOF)

Detailed Experimental Protocol: Synthesis of N-Boc-L-Alanyl-L-Leucine Methyl Ester

This protocol provides a representative procedure for coupling N-Boc-L-Alanine with L-Leucine methyl ester.[16]

Step 1: Preparation of the Amine Component

  • In a 100 mL round-bottom flask, dissolve L-Leucine methyl ester hydrochloride (1.0 eq, e.g., 1.82 g, 10 mmol) in anhydrous DCM (30 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add triethylamine (TEA) or N-methylmorpholine (NMM) (1.0 eq, e.g., 1.4 mL of TEA, 10 mmol) dropwise to neutralize the hydrochloride salt. Stir for 15 minutes at 0°C. This solution contains the free amine of L-Leucine methyl ester and should be used immediately in the next step.

Step 2: Activation and Coupling

  • In a separate 250 mL round-bottom flask, dissolve N-Boc-L-Alanine (1.0 eq, e.g., 1.89 g, 10 mmol) and HOBt (1.2 eq, e.g., 1.62 g, 12 mmol) in anhydrous DCM (50 mL).

  • Cool this solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq, e.g., 2.27 g, 11 mmol) in anhydrous DCM (20 mL) to the N-Boc-L-Alanine/HOBt mixture. A white precipitate of dicyclohexylurea (DCU) may begin to form.[10][16]

  • After stirring for 10 minutes, add the neutralized L-Leucine methyl ester solution from Step 1 to this flask.

  • Allow the reaction mixture to stir at 0°C for 2 hours, and then let it warm to room temperature and stir overnight (approx. 16 hours).

Step 3: Reaction Monitoring

  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Use a mobile phase such as 30-50% ethyl acetate in hexanes.

  • Spot the starting materials and the reaction mixture. The formation of a new, less polar spot (the product) and the disappearance of the starting N-Boc-amino acid spot indicate reaction progression. Visualize spots under a UV lamp and/or by staining with ninhydrin (note: the N-protected product will not stain with ninhydrin).

Step 4: Work-up and Purification

  • After the reaction is complete, cool the mixture in an ice bath for 30 minutes to ensure full precipitation of the DCU byproduct.

  • Filter the mixture through a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.[16]

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 50 mL) to remove any unreacted amine and residual TEA.

    • Saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted N-Boc-amino acid and HOBt.

    • Brine (1 x 50 mL) to remove residual water.[16][17]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude protected dipeptide.[3]

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure N-Boc-L-Alanyl-L-Leucine methyl ester.

ParameterRecommended ValueRationale
Stoichiometry
N-Boc-Amino Acid1.0 eqLimiting reagent.
L-Leu-OMe·HCl1.0 eqMatched to the limiting reagent.
Coupling Reagent (DCC)1.1 - 1.2 eqA slight excess ensures complete activation of the carboxylic acid.
Additive (HOBt)1.2 eqSuppresses racemization and N-acylurea formation.[11][13]
Base (TEA/NMM)1.0 eqStoichiometric amount to neutralize the hydrochloride salt.
Reaction Conditions
Temperature0°C to Room TempInitial cooling minimizes side reactions during activation; warming to RT drives the reaction to completion.
SolventAnhydrous DCM/DMFAprotic solvents that dissolve reactants well and do not interfere with the reaction.
Reaction Time12 - 24 hoursSufficient time for the coupling reaction to proceed to completion.

Table 1: Summary of Key Reaction Parameters for DCC/HOBt Coupling.

Characterization and Analysis

The identity and purity of the synthesized dipeptide must be confirmed through rigorous analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[18][19][20] Key diagnostic signals in the ¹H NMR spectrum of N-Boc-L-Alanyl-L-Leucine methyl ester include:

    • A singlet around 1.4 ppm (9H) for the Boc protecting group.

    • A singlet around 3.7 ppm (3H) for the methyl ester.

    • Distinct signals for the α-protons and side-chain protons of both alanine and leucine residues.

    • An amide (N-H) proton signal, typically between 6-8 ppm.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide.[21][22] The observed mass should correspond to the calculated exact mass of the product (e.g., [M+H]⁺ or [M+Na]⁺).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Ensure reagents are anhydrous. Extend reaction time. Check the quality of the coupling reagent.
Loss during work-up.Avoid vigorous shaking that can cause emulsions. Ensure pH is correct during washes.
N-acylurea formation.Ensure HOBt is added and is of good quality. Add the amine component promptly after activation.[11]
Product Contamination Presence of starting materials.Optimize chromatography conditions (solvent gradient, column length).
DCU byproduct remains.Ensure complete precipitation by cooling before filtration. Wash thoroughly during work-up.
Racemization Excessive base or high temperature.Use a weaker base like NMM. Maintain low temperature during activation. Ensure HOBt is used.[15]

Conclusion

The synthesis of dipeptides using L-Leucine methyl ester via carbodiimide coupling is a robust and versatile method. By carefully controlling the reaction conditions, employing appropriate protecting group strategies, and utilizing additives like HOBt, researchers can achieve high yields of pure dipeptides. The protocols and insights provided in this application note offer a solid foundation for the synthesis of these vital chemical entities, paving the way for further research and development in peptide science.

References

  • Title: Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis Source: Vertex AI Search URL
  • Title: A Comparative Analysis of Fmoc versus Boc Protecting Group Strategies in Solid-Phase Peptide Synthesis Source: Benchchem URL
  • Title: Carbodiimides and Additives Source: AAPPTEC - Peptides URL
  • Title: Protecting Groups in Peptide Synthesis: A Detailed Guide Source: BOC Sciences URL
  • Title: Basic Peptides synthesis introduction Source: LifeTein® URL
  • Title: Peptide Synthesis - FAQ Source: AAPPTEC URL
  • Title: Carbodiimide Crosslinker Chemistry: EDC and DCC Source: Creative Proteomics URL
  • Title: Application Notes and Protocols for the Chemical Synthesis of Cyclo(Ile-Leu)
  • Title: The Role of HOBt and HBTU in Peptide Coupling Reactions Source: BOC Sciences URL
  • Title: HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety Source: cpeptide URL
  • Title: Introduction to Peptide Synthesis Source: Master Organic Chemistry URL
  • Title: Optimizing Peptide Coupling: Key Techniques Source: BOC Sciences URL
  • Title: Carbodiimide Source: Wikipedia URL
  • Title: Application Notes and Protocols for Boc-L-leucine Methyl Ester in Peptide Synthesis Source: Benchchem URL
  • Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Source: Bachem URL
  • Title: Dipeptide Syntheses via Activated α-‐Aminoesters Source: Organic Syntheses URL
  • Title: Complete NMR assignment for 275 of the most common dipeptides in intrinsically disordered proteins Source: bioRxiv URL
  • Title: Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory Source: ResearchGate URL
  • Title: Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring Source: PMC URL
  • Title: Effective Structural Characterization Strategies for Peptides Source: BioPharmaSpec URL
  • Title: A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Source: ChemRxiv URL
  • Title: Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels Source: PMC URL

Sources

Application Notes and Protocols: Strategic Coupling of Boc-Amino Acids with Leucine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Art and Science of Peptide Bond Formation

In the landscape of synthetic organic chemistry and drug development, the precise construction of peptide bonds is a foundational technique. This application note provides a detailed guide for researchers on the reaction conditions for coupling N-α-tert-butyloxycarbonyl (Boc) protected amino acids with the hydrochloride salt of L-leucine methyl ester (H-Leu-OMe·HCl). The formation of this dipeptide, Boc-AA-Leu-OMe, serves as an excellent model system for understanding the nuances of solution-phase peptide synthesis.

The core challenge in peptide coupling is to form an amide bond by activating the carboxylic acid of the N-protected amino acid without inducing racemization at the chiral centers and while minimizing other side reactions.[1] The choice of coupling reagent, solvent, base, and reaction temperature are all critical parameters that dictate the success, yield, and purity of the final product. This guide will explore the mechanistic underpinnings of various coupling strategies, provide field-tested protocols, and offer insights into optimizing these critical reactions.

Pillar 1: Mechanistic Insights into Carboxyl Group Activation

The peptide bond is formed via a nucleophilic substitution reaction where the amino group of one amino acid attacks the activated carboxyl group of another.[2] The "activation" is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is accomplished using a coupling reagent. The two most prevalent and mechanistically distinct families of reagents used for this purpose are carbodiimides and onium (aminium/uronium or phosphonium) salts.

Carbodiimide-Mediated Activation (e.g., EDC)

Carbodiimides, such as 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC), are classic and effective coupling reagents.[3] The mechanism involves the initial reaction of the Boc-amino acid with EDC to form a highly reactive O-acylisourea intermediate.[3] This intermediate is susceptible to nucleophilic attack by the amine of H-Leu-OMe.

However, this O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea, which terminates the desired reaction pathway.[3] Furthermore, it is prone to causing racemization. To mitigate these side reactions, additives like 1-hydroxybenzotriazole (HOBt) are almost always used. HOBt acts as a nucleophilic catalyst by trapping the O-acylisourea to form an HOBt-active ester.[4][5] This active ester is more stable than the O-acylisourea, less prone to rearrangement, and significantly suppresses racemization while remaining highly reactive towards the amine.[6]

EDC_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Boc-AA-OH Boc-Amino Acid (Carboxylic Acid) O_Acylisourea O-Acylisourea (Highly Reactive Intermediate) Boc-AA-OH->O_Acylisourea + EDC EDC EDC (Carbodiimide) HOBt_Ester HOBt-Active Ester (Stabilized Intermediate) O_Acylisourea->HOBt_Ester + HOBt (Fast, Desired) N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Slow, Undesired) HOBt HOBt (Additive) Dipeptide Boc-AA-Leu-OMe (Product) HOBt_Ester->Dipeptide + H-Leu-OMe H-Leu-OMe H-Leu-OMe (Amine) HATU_Mechanism cluster_pre_activation Pre-activation cluster_activation Activation cluster_coupling Coupling Boc-AA-OH Boc-Amino Acid Carboxylate Boc-AA-O⁻ (Carboxylate) Boc-AA-OH->Carboxylate + DIPEA - DIPEA·H⁺ Base DIPEA (Base) OAt_Ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU HATU HATU Dipeptide Boc-AA-Leu-OMe (Product) OAt_Ester->Dipeptide + H-Leu-OMe H-Leu-OMe H-Leu-OMe (Amine) Workflow start Prepare Reactants dissolve Dissolve Boc-AA, H-Leu-OMe·HCl, and Additive (if any) in Anhydrous Solvent start->dissolve base_add Add Base (e.g., DIPEA, NMM) to neutralize HCl and catalyze dissolve->base_add cool Cool Reaction to 0 °C base_add->cool reagent_add Add Coupling Reagent (e.g., EDC, HATU) cool->reagent_add react Stir (0 °C to RT) Monitor by TLC/LC-MS reagent_add->react workup Aqueous Workup (Acid/Base Washes) react->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify end Characterize Product purify->end

Sources

Application Note: L-Leucine Methyl Ester (Leu-OMe) as a Lysosomotropic Agent

[1][2][3][4][5]

Abstract & Introduction

L-Leucine methyl ester (Leu-OMe) is a lysosomotropic amino acid derivative widely used in immunology and cell biology to selectively deplete lysosome-rich cell populations (such as monocytes, macrophages, and NK cells) and to study Lysosomal Membrane Permeabilization (LMP).

Unlike general lysosomotropic agents (e.g., chloroquine, ammonium chloride) that merely raise lysosomal pH, Leu-OMe functions through a unique "suicide substrate" mechanism. It requires specific enzymatic conversion within the lysosome to generate membranolytic polymers.[1] This guide details the biochemical mechanism, preparation, and validated protocols for using Leu-OMe, ensuring reproducibility and scientific rigor.

Mechanism of Action: The "Suicide Substrate" Pathway

The cytotoxicity of Leu-OMe is not intrinsic to the molecule itself but is dependent on its conversion into a toxic polymer inside the lysosome. This process is strictly governed by the presence of Cathepsin C (also known as Dipeptidyl Peptidase I or DPPI).

The Biochemical Cascade
  • Uptake: Leu-OMe diffuses across the plasma membrane or enters via facilitated transport.[2]

  • Lysosomal Accumulation: Being a weak base, it becomes protonated within the acidic environment of the lysosome, leading to accumulation (ion trapping).

  • Enzymatic Conversion (The Critical Step): Cathepsin C, a lysosomal cysteine protease, acts as a transferase. It condenses Leu-OMe monomers into the dipeptide L-Leucyl-L-Leucine methyl ester (LLOMe) .[3]

  • Polymerization: Cathepsin C further polymerizes LLOMe into hydrophobic oligomers: (Leu-Leu)n-OMe.

  • Membrane Rupture: These hydrophobic polymers exhibit detergent-like properties, integrating into and disrupting the lysosomal lipid bilayer.

  • Cell Death: The rupture releases lysosomal hydrolases (Cathepsins B, D, L) into the cytosol, triggering mitochondrial membrane permeabilization, caspase activation, and subsequent apoptosis or necrosis.

Specificity
  • Monocytes/Macrophages: High levels of Cathepsin C and high lysosomal volume make them extremely sensitive to Leu-OMe (monomer).

  • NK Cells: Sensitive to the dipeptide (LLOMe).[4] They can be depleted by Leu-OMe if monocytes are present to facilitate the initial conversion, or by using LLOMe directly.

  • T/B Cells: Generally resistant due to lower lysosomal activity and Cathepsin C levels.

LeuOMe_Mechanismcluster_lysosomeLysosomal LumenExtracellularExtracellular Space(Leu-OMe)CytosolCytosolExtracellular->CytosolDiffusionLeuOMe_LysoLeu-OMe(Protonated)Cytosol->LeuOMe_LysoIon TrappingLysosomeLysosome(Acidic pH)CathepsinCEnzyme: Cathepsin C(DPPI)CathepsinC->LeuOMe_LysoCatalyzesLLOMeL-Leucyl-L-LeucineMethyl Ester (LLOMe)CathepsinC->LLOMeCatalyzesLeuOMe_Lyso->LLOMeCondensationPolymer(Leu-Leu)n-OMeHydrophobic PolymerLLOMe->PolymerPolymerizationRuptureLysosomal MembranePermeabilization (LMP)Polymer->RuptureDetergent EffectApoptosisApoptosis/NecrosisRupture->ApoptosisCathepsin Release

Figure 1: The lysosomal suicide substrate mechanism of Leu-OMe. Toxicity is dependent on Cathepsin C-mediated polymerization.[5]

Experimental Protocols

Important Pre-Experimental Considerations
  • Agent Selection:

    • Use L-Leucine methyl ester (Leu-OMe) for general monocyte/macrophage depletion.

    • Use L-Leucyl-L-Leucine methyl ester (LLOMe) (the dipeptide) for direct, potent LMP induction in cell lines or NK cell depletion in the absence of monocytes.

  • Stability: The methyl ester group is susceptible to hydrolysis.[6] Always prepare solutions fresh. Do not store aqueous working solutions.

  • Serum: Serum esterases can hydrolyze Leu-OMe extracellularly, reducing efficacy. Perform pulse treatments in serum-free medium .

Protocol A: Preparation of Stock Solution

Reagent: L-Leucine methyl ester hydrochloride (MW ~181.7 g/mol ).[4]

  • Weighing: Weigh the required amount of Leu-OMe HCl salt.

  • Solvent: Dissolve in PBS (pH 7.4) or serum-free RPMI-1640.

    • Note: While soluble in ethanol/DMSO, aqueous preparation is preferred for immediate biological use to avoid solvent toxicity.

  • Concentration: Prepare a 50 mM - 100 mM stock solution.

    • Example: Dissolve 18.2 mg in 1 mL PBS for 100 mM.

  • Filtration: Sterilize immediately using a 0.22 µm syringe filter.

  • Usage: Use immediately. Discard unused aqueous portion.

Protocol B: Depletion of Monocytes and NK Cells from PBMCs

This protocol selectively eliminates lysosome-rich cells (Monocytes, NKs) from human Peripheral Blood Mononuclear Cells (PBMCs), enriching for T and B cells.

Materials:

  • Freshly isolated PBMCs (via Ficoll-Paque gradient).

  • Serum-Free RPMI-1640 (pre-warmed to Room Temp).

  • L-Leucine methyl ester HCl (Leu-OMe).

  • PBS (Ca2+/Mg2+ free).

Step-by-Step Procedure:

  • Cell Preparation: Wash PBMCs twice in PBS to remove platelets and plasma. Resuspend cells at 5 - 10 x 10⁶ cells/mL in serum-free RPMI.

  • Treatment: Add Leu-OMe stock to a final concentration of 5 mM .

    • Control: Incubate a separate aliquot with vehicle (PBS) only.

  • Incubation: Incubate for 30 - 40 minutes at Room Temperature (20-25°C) .

    • Why Room Temp? 37°C can accelerate hydrolysis of the ester before uptake; RT is sufficient for uptake and conversion while preserving stability.

  • Quenching: Dilute the suspension 10-fold with cold PBS or complete media (containing 10% FBS) to stop the reaction and dilute the agent.

  • Washing: Centrifuge (300 x g, 5 min) and wash the cell pellet twice with complete media.

  • Resting: Resuspend in complete media and incubate at 37°C for 2-4 hours (or overnight).

    • Note: This allows the apoptotic/necrotic cells to disintegrate and be cleared, or for the viable population to recover.

  • Validation: Assess depletion using Flow Cytometry.

    • Monocytes:[7][3][8][9] CD14 (Should be >95% depleted).

    • NK Cells: CD56/CD16 (Should be significantly reduced).

    • Viability: 7-AAD or PI staining on the remaining lymphocyte gate.

Protocol C: Induction of Lysosomal Membrane Permeabilization (LMP)

Used to study lysosomal integrity or as a positive control for cell death assays in cell lines (e.g., HeLa, U2OS, Melanoma).

Agent: L-Leucyl-L-Leucine methyl ester (LLOMe) is preferred here for consistency, but Leu-OMe can be used if Cathepsin C levels are high. (Protocol below assumes LLOMe).

  • Seeding: Seed cells to 70-80% confluency in appropriate culture vessels.

  • Treatment: Replace media with fresh media containing 0.5 mM - 1 mM LLOMe .

    • Time Course:

      • 15-30 mins: Detectable lysosomal leakage (LMP).

      • 2-6 hours: Caspase activation and apoptosis.

  • Readout 1 (Acridine Orange Staining):

    • Stain cells with Acridine Orange (5 µg/mL) for 15 min.

    • Wash and image.[10]

    • Result: Control cells show red/orange granular fluorescence (intact lysosomes). Treated cells lose red fluorescence (cytosolic diffusion) and retain green (nuclear/cytosolic) fluorescence.

  • Readout 2 (Galectin Puncta Assay):

    • Fix cells after treatment.

    • Immunostain for Galectin-3 (or Galectin-1).[11]

    • Result: Galectins bind to exposed beta-galactosides on the inner lysosomal membrane upon rupture. Count puncta per cell.

Data Summary & Troubleshooting

Comparative Effects on Immune Subsets
Cell TypeSensitivity to Leu-OMe (5 mM)Mechanism of Sensitivity
Monocytes High (+++++)High Cathepsin C; High Lysosomal Volume.
NK Cells High (++++)High Cathepsin C; Sensitive to polymerized product.
Granulocytes High (++++)High lysosomal content.
T Cells (CD4/CD8) Low (-)Low Cathepsin C activity.
B Cells Low (-)Low Cathepsin C activity.
Stem Cells (HSCs) Low (-)Generally resistant (useful for bone marrow purging).
Troubleshooting Guide
IssueProbable CauseSolution
Incomplete Depletion Hydrolysis of Leu-OMeEnsure stock is fresh. Use serum-free media during pulse.
Low TemperatureEnsure incubation is at least RT (20-25°C). Cold inhibits uptake.
High Cell DensityDo not exceed 10 x 10⁶ cells/mL; drug may be limiting.
T-Cell Toxicity Concentration too highTitrate down to 2.5 mM. Do not exceed 40 min incubation.
pH driftEnsure buffering (HEPES/PBS) maintains pH 7.4.
No LMP in Cell Line Low Cathepsin CSome cancer lines (e.g., MCF-7) may vary. Use LLOMe (dipeptide) instead of Leu-OMe.

References

  • Thiele, D. L., & Lipsky, P. E. (1985). Modulation of human natural killer cell function by L-leucine methyl ester: monocyte-dependent depletion from human peripheral blood mononuclear cells. The Journal of Immunology, 134(2), 786-793. Link

  • Thiele, D. L., & Lipsky, P. E. (1990). The action of leucyl-leucine methyl ester on cytotoxic lymphocytes requires uptake by a novel dipeptide-specific facilitated transport system and dipeptidyl peptidase I-mediated conversion to membranolytic products. Journal of Experimental Medicine, 172(1), 183-194.[2] Link

  • Uchimoto, T., et al. (1999). Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester.[12][5][13] Apoptosis, 4, 357–362.[13][14] Link

  • Repnik, U., et al. (2017). L-leucyl-L-leucine methyl ester does not release cysteine cathepsins to the cytosol but inactivates them in transiently permeabilized lysosomes.[15][16] Journal of Cell Science, 130(18), 3124-3140.[13][15] Link

  • Aits, S., & Jäättelä, M. (2013). Lysosomal cell death at a glance. Journal of Cell Science, 126(9), 1905-1912. Link

Application Notes and Protocols for the Deprotection of Leucine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Methyl Ester Protection in Leucine Chemistry

In the intricate field of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high fidelity. For the amino acid Leucine, the carboxyl group is often masked as a methyl ester. This protection strategy serves a dual purpose: it prevents the carboxylic acid from participating in unwanted side reactions during peptide bond formation at the N-terminus and enhances the solubility of the amino acid derivative in organic solvents, which is often a prerequisite for efficient coupling reactions.[1][2]

However, the journey of synthesis requires the eventual and selective removal of this protecting group to liberate the carboxylic acid for subsequent reactions or to yield the final, biologically active molecule. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust procedures for the deprotection of Leucine methyl ester. We will delve into the mechanistic underpinnings of the most common deprotection strategy, saponification, provide detailed, field-proven protocols, and explore milder, enzymatic alternatives. This guide is designed to ensure scientific integrity through self-validating protocols and a thorough understanding of the causality behind experimental choices.

Part 1: Saponification - The Workhorse of Methyl Ester Deprotection

Saponification is the hydrolysis of an ester under basic conditions, a time-honored and effective method for cleaving methyl esters of amino acids.[3] The reaction is typically performed using an alkali metal hydroxide, such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), in a mixed aqueous-organic solvent system to ensure the solubility of both the substrate and the base.[3][4]

The Mechanism of Saponification

The saponification of Leucine methyl ester is a classic example of a nucleophilic acyl substitution reaction. The process can be broken down into the following key steps:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the methyl ester. This leads to the formation of a tetrahedral intermediate.[5]

  • Collapse of the Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group.

  • Irreversible Acid-Base Reaction: The methoxide ion is a strong base and readily deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the entire saponification process to completion.[5]

  • Acidic Workup: In the final workup stage, a dilute acid (e.g., HCl) is added to protonate the carboxylate salt, yielding the free carboxylic acid form of Leucine.[4]

Diagram: Mechanism of Saponification

Caption: The four-step mechanism of saponification.

Comparative Analysis of Common Bases

The choice of hydroxide base can influence reaction efficiency and the potential for side reactions, most notably racemization at the α-carbon.

BaseTypical ConditionsAdvantagesDisadvantages
LiOH THF/H₂O, 0°C to RTOften provides faster reaction times and higher yields. The smaller lithium cation can coordinate more effectively with the carbonyl oxygen, accelerating the reaction.[6][7] Generally considered to have a lower risk of racemization.[3]More expensive than NaOH or KOH.
NaOH MeOH/H₂O or EtOH/H₂O, RT to refluxReadily available and cost-effective.[4]Can lead to racemization, especially with prolonged reaction times or elevated temperatures.[3]
KOH MeOH/H₂O or EtOH/H₂O, RT to refluxCost-effective and widely used.[4]Similar to NaOH, carries a risk of racemization under harsh conditions.

For substrates sensitive to racemization, Lithium Hydroxide (LiOH) is often the reagent of choice.[3]

Detailed Experimental Protocol: Saponification using LiOH

This protocol describes the deprotection of N-Boc-L-Leucine methyl ester, a common intermediate in peptide synthesis.

Materials:

  • N-Boc-L-Leucine methyl ester

  • Tetrahydrofuran (THF)

  • Deionized water

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber and appropriate solvents

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-Boc-L-Leucine methyl ester (1.0 equivalent) in a 3:1 (v/v) mixture of THF and deionized water to a concentration of approximately 0.1 M.[3]

  • Cooling: Cool the solution to 0°C using an ice bath. This helps to minimize potential side reactions.

  • Addition of Base: While stirring, add solid lithium hydroxide monohydrate (1.5 equivalents) to the solution.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.[4]

    • TLC System: A typical mobile phase for this analysis is a mixture of n-butanol, acetic acid, and water (e.g., 3:1:1 v/v/v) or a more polar system like dichloromethane/methanol (e.g., 9:1 v/v/v).[8]

    • Visualization: The starting material and product can be visualized using a potassium permanganate stain.[8] The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Quenching and Acidification: Once the reaction is complete (typically 1-4 hours), carefully add 1 M HCl dropwise at 0°C to the reaction mixture until the pH is approximately 3-4.[3] This step protonates the carboxylate to form the desired carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.[3]

  • Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N-Boc-L-Leucine.

  • Purification (if necessary): The crude product can be purified by silica gel column chromatography if needed.

Diagram: Experimental Workflow for Saponification

Saponification_Workflow cluster_prep Reaction Preparation cluster_reaction Deprotection Reaction cluster_workup Workup and Isolation cluster_analysis Purification & Analysis Dissolve Dissolve Boc-Leu-OMe in THF/H₂O Cool Cool to 0°C Dissolve->Cool Add_Base Add LiOH·H₂O Cool->Add_Base Stir Stir at 0°C to RT Add_Base->Stir Monitor Monitor by TLC Stir->Monitor Quench Acidify with 1M HCl to pH 3-4 Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate (3x) Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography (if needed) Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: Step-by-step workflow for saponification.

Part 2: Enzymatic Hydrolysis - A Milder Approach

For substrates that are particularly sensitive to basic conditions or prone to racemization, enzymatic hydrolysis offers a highly selective and mild alternative for methyl ester deprotection. Lipases and some proteases are capable of catalyzing the hydrolysis of esters under near-neutral pH and ambient temperatures.[3]

Advantages of Enzymatic Deprotection
  • High Selectivity: Enzymes often exhibit high chemo-, regio-, and stereoselectivity, minimizing side reactions.

  • Mild Conditions: Reactions are typically run in aqueous buffers at or near room temperature, preserving sensitive functional groups.[3]

  • Reduced Racemization: The mild conditions significantly reduce the risk of epimerization at the α-carbon.

  • Green Chemistry: Enzymatic methods are environmentally friendly, avoiding the use of harsh reagents and organic solvents.

Detailed Experimental Protocol: Enzymatic Hydrolysis using Lipase

This protocol provides a general method for the enzymatic deprotection of an N-protected Leucine methyl ester.

Materials:

  • N-protected Leucine methyl ester

  • Immobilized Lipase (e.g., Novozym® 435, Candida antarctica lipase B)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic co-solvent (e.g., acetone, t-butanol), if needed for solubility

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Substrate Preparation: Suspend the N-protected Leucine methyl ester in phosphate buffer to a concentration of 10-50 mM. If solubility is an issue, a minimal amount of a water-miscible organic co-solvent can be added.[3]

  • Enzyme Addition: Add the immobilized lipase (e.g., 10-50 mg per mmol of substrate).[3]

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation.[3]

  • Reaction Monitoring: Monitor the reaction progress by TLC, LC-MS, or by tracking the pH, which will decrease as the carboxylic acid is formed.[3]

  • Enzyme Removal: Once the reaction is complete, filter off the immobilized enzyme. The enzyme can often be washed and reused.[3]

  • Workup: Acidify the aqueous filtrate to pH 3-4 with 1 M HCl and proceed with extraction, washing, drying, and concentration as described in the saponification protocol.

Part 3: Validation and Troubleshooting

Self-Validating Systems: Ensuring Successful Deprotection

Successful deprotection should always be confirmed through rigorous analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most telling sign of successful deprotection is the disappearance of the methyl ester singlet, typically found around 3.7 ppm.[9]

    • ¹³C NMR: The resonance of the methyl ester carbon (around 52 ppm) will be absent in the spectrum of the product, while the carboxylic acid carbonyl carbon will appear around 175-180 ppm.[10][11]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the change in molecular weight corresponding to the loss of the methyl group (-CH₃) and the addition of a hydrogen atom, a net change of -14 Da.[12]

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient base, short reaction time, or low temperature.Increase the amount of base, extend the reaction time, or gently warm the reaction mixture. For enzymatic reactions, ensure the enzyme is active and the pH is optimal.
Low Yield Incomplete reaction, product loss during workup (e.g., emulsion formation), or insufficient acidification.Ensure the reaction goes to completion. To break emulsions, add more brine or centrifuge the mixture. Confirm the aqueous layer is sufficiently acidic (pH < 4) before extraction to ensure the carboxylic acid is fully protonated and thus more soluble in the organic solvent.
Racemization Harsh basic conditions (high temperature, prolonged reaction time, strong base).Use a milder base like LiOH, maintain low temperatures (0°C), and monitor the reaction closely to avoid unnecessarily long reaction times.[3] Consider using the enzymatic method for highly sensitive substrates.
Difficulty in Isolating the Product The product may be partially soluble in the aqueous phase.Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). If the product is highly polar, continuous extraction may be necessary.

Conclusion

The removal of the methyl ester protecting group from Leucine is a critical step in many synthetic pathways. While saponification with lithium hydroxide remains a reliable and widely used method, a thorough understanding of the reaction mechanism and potential pitfalls is essential for achieving high yields and maintaining stereochemical integrity. For sensitive substrates, enzymatic hydrolysis presents a powerful and mild alternative. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently and efficiently perform this crucial deprotection step, advancing their research and development objectives.

References

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. PMC. (2022-04-27). Retrieved from [Link]

  • Saponification-Typical procedures. OperaChem. (2024-04-27). Retrieved from [Link]

  • Mass spectra of leucine (a) and its internal standard (b). Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

  • LiOH-Mediated N-Monoalkylation of α-Amino Acid Esters and a Dipeptide Ester Using Activated Alkyl Bromides. ResearchGate. (2025-08-06). Retrieved from [Link]

  • Saponification. Alex L. Sessions. Retrieved from [Link]

  • Leucine side-chain conformation and dynamics in proteins from 13C NMR chemical shifts. PubMed. (2009-06-15). Retrieved from [Link]

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. PubMed. (2021-06-01). Retrieved from [Link]

  • LiOH-mediated N-monoalkylation of α-amino acid esters and a dipeptide ester using activated alkyl bromides. BioKB. Retrieved from [Link]

  • Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer. ResearchGate. Retrieved from [Link]

  • Leucine-enriched essential amino acid and carbohydrate ingestion following resistance exercise enhances mTOR signaling and protein synthesis in human muscle. PMC. Retrieved from [Link]

  • On the 13C CP/MAS spectra of leucine. PubMed. (1992-06-01). Retrieved from [Link]

  • Chemistry—A European Journal. The Ivan Huc Group. Retrieved from [Link]

  • Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD‐MS). Glen Jackson - West Virginia University. (2021-12-15). Retrieved from [Link]

  • 191 CHM2211 Problem Solving Saponification as a Nucleophilic Acyl Substitution Reaction Under Basic. YouTube. (2021-04-04). Retrieved from [Link]

  • Enzymatic synthesis of N-Acylethanolamines: Direct method for the aminolysis of esters. ScienceDirect. Retrieved from [Link]

  • Solved ssign 1H and 13C chemical shifts of leucine based on. Chegg.com. (2019-03-25). Retrieved from [Link]

  • 9.3B: Uses of TLC. Chemistry LibreTexts. (2024-08-16). Retrieved from [Link]

  • Structure of 13 C, 15 N L-leucine (A) and 150.9 MHz 13 C-NMR spectrum... ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols: Preparation and Use of L-Leucine Methyl Ester (L-LME) for Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scientific Rationale for Employing L-Leucine Methyl Ester

L-Leucine methyl ester (L-LME), often supplied as L-leucyl-L-leucine methyl ester hydrochloride (LLME), is a lysosomotropic agent with selective cytotoxicity, making it a valuable tool in cellular research.[1][2] Its primary application lies in the targeted elimination of specific immune cell populations, such as cytotoxic T-lymphocytes and natural killer (NK) cells, while leaving other cells like B cells and helper T cells functionally intact.[3][4][5] This selectivity provides researchers with a method to dissect complex cellular interactions and study the roles of specific immune effector cells.

The mechanism of L-LME's action is a fascinating example of targeted cellular disruption. As a lipophilic ester, L-LME readily crosses the cell membrane. Once inside the cell, it is sequestered within the acidic environment of the lysosomes.[1][6] Within these organelles, the lysosomal thiol protease, dipeptidyl peptidase I (DPPI), also known as Cathepsin C, catalyzes a condensation reaction.[3][4][5][6] This enzymatic process polymerizes L-LME into larger, membranolytic metabolites, (Leu-Leu)n-OMe, where n is greater than or equal to three.[3][4][6] These polymers act as detergents, disrupting the integrity of the lysosomal membrane. The subsequent rupture of the lysosomes releases their contents, including various hydrolases, into the cytoplasm, ultimately triggering a cascade of events leading to apoptosis, or programmed cell death.[1][6] The selective toxicity of L-LME is attributed to the significantly higher levels of DPPI found in cytotoxic lymphocytes compared to other cell types.[3][4][6]

This application note provides a comprehensive guide for the preparation of L-LME stock solutions and their application in cell culture for the targeted depletion of sensitive cell populations.

Core Principles and Critical Parameters

Successful and reproducible experiments using L-LME hinge on several key factors:

  • Purity and Form of L-LME: It is crucial to use high-purity L-LME, typically L-leucyl-L-leucine methyl ester hydrochloride, which is a crystalline solid.[2]

  • Solvent Selection: The choice of solvent for the stock solution depends on the experimental requirements. While L-LME hydrochloride is soluble in aqueous buffers like PBS, these solutions are not recommended for long-term storage.[2] For long-term stability, organic solvents such as dimethyl sulfoxide (DMSO) or ethanol are preferred.[2]

  • Freshness of Working Solutions: It is highly recommended to prepare fresh working dilutions of L-LME in cell culture medium for each experiment to ensure consistent potency.[7] Aqueous solutions of L-LME are not recommended for storage for more than one day.[2]

  • Cell Type-Specific Sensitivity: The effective concentration of L-LME and the required incubation time are highly dependent on the target cell type. Optimization is often necessary to achieve the desired level of depletion without affecting non-target cells.

  • pH Considerations: The stability of the methyl ester group can be influenced by pH.[8] It is important to work with solutions at or near physiological pH (7.2-7.4) for cell culture applications.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes and Considerations
Stock Solution Concentration 10 mM - 100 mMHigher concentrations in organic solvents allow for smaller volumes to be added to cell cultures, minimizing solvent effects.
Working Concentration 1 µM - 10 mMHighly cell-type dependent. Start with a broad range for initial optimization. For example, concentrations greater than 50 µM have been shown to eliminate NK cell function.[9] For lysosomal expansion studies, a working concentration between 1mM and 10mM may be used.[10]
Incubation Time 15 minutes - 4 hoursShorter incubation times (e.g., 15 minutes) can be effective for highly sensitive cells.[9] Longer times may be required for less sensitive cells or for observing downstream effects like lysosomal fragmentation.[7]
Storage of Stock Solution -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles. Stable for at least one month at -20°C and up to six months at -80°C.[11][12]
Solvent for Stock Solution DMSO, Ethanol, or aqueous buffer (for immediate use)DMSO and ethanol are suitable for long-term storage.[2] If using an organic solvent, ensure the final concentration in the cell culture medium is non-toxic (typically <0.5%).

Experimental Protocols

Protocol 1: Preparation of a 100 mM L-Leucine Methyl Ester (L-LME) Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution for long-term storage.

Materials:

  • L-leucyl-L-leucine methyl ester hydrochloride (LLME) (FW: 294.8 g/mol )[2]

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, disposable serological pipettes and pipette tips

Procedure:

  • Calculate the required mass of L-LME:

    • To prepare 1 mL of a 100 mM (0.1 M) stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.1 mol/L x 0.001 L x 294.8 g/mol = 0.02948 g = 29.48 mg

  • Weighing the L-LME:

    • Under a fume hood or in a designated weighing area, carefully weigh out 29.48 mg of L-leucyl-L-leucine methyl ester hydrochloride powder and transfer it to a sterile conical tube.

  • Dissolving the L-LME:

    • Add 1 mL of anhydrous DMSO to the tube containing the L-LME powder.

    • Vortex the tube thoroughly until the powder is completely dissolved. The solution should be clear and free of any particulates.

  • Aliquoting and Storage:

    • Dispense the 100 mM L-LME stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile polypropylene tubes.

    • Label the tubes clearly with the compound name, concentration, date, and your initials.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[11][12] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous 10 mM L-Leucine Methyl Ester (L-LME) Stock Solution for Immediate Use

This protocol is suitable for experiments where the presence of an organic solvent is undesirable.

Materials:

  • L-leucyl-L-leucine methyl ester hydrochloride (LLME) (FW: 294.8 g/mol )[2]

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Sterile, conical-bottom polypropylene tubes (15 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

Procedure:

  • Calculate the required mass of L-LME:

    • To prepare 10 mL of a 10 mM (0.01 M) stock solution:

    • Mass (g) = 0.01 mol/L x 0.01 L x 294.8 g/mol = 0.02948 g = 29.48 mg

  • Weighing and Dissolving:

    • Weigh 29.48 mg of L-leucyl-L-leucine methyl ester hydrochloride and transfer it to a 15 mL sterile conical tube.

    • Add 10 mL of sterile PBS to the tube.

    • Vortex thoroughly until the powder is fully dissolved. The solubility of LLME in PBS is approximately 10 mg/mL.[2]

  • Sterile Filtration:

    • Draw the L-LME solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile conical tube. This step is crucial to remove any potential microbial contamination.

  • Use and Storage:

    • This aqueous stock solution should be used immediately. It is not recommended to store aqueous solutions of L-LME for more than one day.[2]

Visualization of Key Processes

Mechanism of L-LME Induced Cell Death

LME_Mechanism cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Cytotoxic T-Cell) LME_ext L-Leucine Methyl Ester (L-LME) LME_intra L-LME LME_ext->LME_intra Diffusion Lysosome Lysosome (High DPPI) LME_intra->Lysosome Sequestration Polymer (Leu-Leu)n-OMe Polymer Lysosome->Polymer DPPI-mediated Polymerization Hydrolases Lysosomal Hydrolases Lysosome->Hydrolases Release into Cytosol Polymer->Lysosome Membrane Disruption Apoptosis Apoptosis Hydrolases->Apoptosis Initiation of Cell Death Cascade LME_Workflow start Start: Prepare L-LME Stock Solution (e.g., 100 mM in DMSO) dilution Prepare Working Dilution of L-LME in Cell Culture Medium start->dilution prep_cells Seed Target Cells in Culture Plate treatment Add L-LME Working Solution to Cells prep_cells->treatment dilution->treatment incubation Incubate for Optimized Duration (e.g., 15 min - 4 hours) treatment->incubation wash Wash Cells to Remove L-LME incubation->wash analysis Perform Downstream Analysis (e.g., Viability Assay, Flow Cytometry) wash->analysis end End: Data Acquisition analysis->end

Caption: General workflow for cell treatment with L-LME.

Trustworthiness and Self-Validation

To ensure the validity of your results when using L-LME, it is essential to incorporate proper controls into your experimental design:

  • Vehicle Control: Always include a control group of cells treated with the same volume of the solvent (e.g., DMSO or PBS) used to dissolve the L-LME. This will account for any potential effects of the solvent on cell viability and function.

  • Dose-Response Curve: To determine the optimal concentration of L-LME for your specific cell type, perform a dose-response experiment. This involves treating cells with a range of L-LME concentrations and assessing cell viability at a fixed time point.

  • Time-Course Experiment: Once an effective concentration is identified, a time-course experiment should be conducted to determine the optimal incubation time. This involves treating cells with the chosen L-LME concentration and assessing viability at various time points.

  • Positive and Negative Controls for Depletion: When depleting a specific cell population, it is advisable to include cell lines known to be sensitive (positive control) and resistant (negative control) to L-LME, if available. This will help confirm the activity and selectivity of your L-LME preparation.

  • Functional Assays: Beyond simple viability assays (e.g., trypan blue exclusion, MTT assay), it is important to perform functional assays to confirm the depletion of the target cell population and the preservation of non-target cell function. For example, if depleting NK cells, a chromium release assay could be used to measure the loss of cytotoxic function.

By adhering to these principles and protocols, researchers can confidently prepare and utilize L-LME as a powerful tool for dissecting cellular immunology and advancing drug development efforts.

References

  • The lysosomotropic drug LeuLeu-OMe induces lysosome disruption and autophagy-independent cell death in Trypanosoma brucei - PMC. (n.d.).
  • Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: Dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells. Proceedings of the National Academy of Sciences of the United States of America, 87(1), 83–87.
  • National Cancer Institute. (n.d.). Definition of L-leucyl-L-leucine methyl ester. In NCI Drug Dictionary.
  • Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells. Proceedings of the National Academy of Sciences of the United States of America, 87(1), 83–87.
  • Cell-Type Specificity of l-Leucyl l-Leucine Methyl Ester | Request PDF. (n.d.).
  • Thiele, D. L., & Lipsky, P. E. (1985). Regulation of cellular function by products of lysosomal enzyme activity: elimination of human natural killer cells by a dipeptide methyl ester generated from L-leucine methyl ester by monocytes or polymorphonuclear leukocytes. Proceedings of the National Academy of Sciences of the United States of America, 82(7), 2468–2472.
  • Cayman Chemical. (n.d.). L-leucyl-L-leucine methyl ester (hydrochloride) Product Information.
  • Scerra, G., et al. (2022). Protocol for labeling and fixation of intact lysosomes with esterified amino acid analogs to assess lysosomal expansion in living eukaryotic cells. STAR Protocols, 3(3), 101538.
  • MedChemExpress. (n.d.). L-tert-Leucine Methyl Ester Hydrochloride.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Stability and Storage of Boc-L-leucine methyl ester.
  • Thiele, D. L., & Lipsky, P. E. (1985). Regulation of cellular function by products of lysosomal enzyme activity: elimination of human natural killer cells by a dipeptide methyl ester generated from L-leucine methyl ester by monocytes or polymorphonuclear leukocytes. Proceedings of the National Academy of Sciences, 82(4), 1145–1149.
  • BenchChem. (n.d.). Best practices for long-term storage of L-Leucine solutions.
  • Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells. Proceedings of the National Academy of Sciences of the United States of America, 87(1), 83–87.

Sources

Strategic Synthesis of Carfilzomib Intermediates Leveraging Methyl 2-amino-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Carfilzomib (Kyprolis®) is a second-generation tetrapeptide epoxyketone proteasome inhibitor approved for the treatment of relapsed and refractory multiple myeloma.[1][2] Its complex, stereochemically rich structure presents significant synthetic challenges. This application note provides an in-depth guide to the synthesis of key carfilzomib intermediates, with a strategic focus on the utilization of L-Leucine derivatives, such as Methyl 2-amino-4-methylpentanoate, as a cost-effective and readily available chiral starting material. We will explore the critical chemical transformations, explain the causality behind methodological choices, and provide detailed, field-proven protocols for the synthesis of the N-terminal morpholino-capped tetrapeptide and the C-terminal epoxyketone "warhead."

Introduction: Deconstructing Carfilzomib

Carfilzomib exerts its therapeutic effect by irreversibly binding to the N-terminal threonine residue of the β5 subunit of the 20S proteasome, a key cellular component for protein degradation.[1] This inhibition leads to an accumulation of polyubiquitinated proteins, triggering cell cycle arrest and apoptosis in cancerous cells.[2]

The molecular architecture of carfilzomib can be logically dissected into two primary fragments:

  • The Tetrapeptide Core: A peptide sequence of (from N- to C-terminus) Morpholino-acetyl-L-homophenylalanine-L-leucyl-L-phenylalanine. This fragment is responsible for guiding the molecule to the proteasome's active site.

  • The Epoxyketone Warhead: An L-leucine-derived (S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one moiety. This electrophilic group forms a covalent bond with the catalytic threonine residue, ensuring irreversible inhibition.[1]

Our synthetic strategy hinges on the separate, controlled synthesis of these two fragments, followed by a final, crucial coupling step. L-Leucine and its ester derivatives serve as the foundational chiral building block for the critical epoxyketone warhead.

Retrosynthetic Analysis and Strategic Overview

A convergent retrosynthetic approach is most effective for a molecule of this complexity. It allows for the parallel synthesis of major fragments, maximizing efficiency and simplifying purification challenges. The primary disconnection is at the amide bond linking the phenylalanine and the leucine-derived epoxyketone.

G Carfilzomib Carfilzomib Amide_Coupling Amide Bond Formation (Final Fragment Coupling) Carfilzomib->Amide_Coupling Fragment_A Fragment A (Tetrapeptide Core) Morpholino-Ac-hPhe-Leu-Phe-OH Amide_Coupling->Fragment_A Fragment_B Fragment B (Epoxyketone Warhead Salt) H₂N-Leu-Epoxyketone • TFA Amide_Coupling->Fragment_B Peptide_Synthesis Stepwise Peptide Synthesis Fragment_A->Peptide_Synthesis Warhead_Synthesis Multi-step Synthesis Fragment_B->Warhead_Synthesis Amino_Acids Amino Acids (Fmoc-hPhe-OH, Fmoc-Leu-OH, Fmoc-Phe-OH) Peptide_Synthesis->Amino_Acids Morpholinoacetic_Acid Morpholinoacetic Acid Peptide_Synthesis->Morpholinoacetic_Acid Leucine_Derivative L-Leucine or Methyl 2-amino-4-methylpentanoate Warhead_Synthesis->Leucine_Derivative G cluster_0 Epoxyketone Synthesis Workflow Start L-Leucine Methyl Ester Boc_Protect Boc Protection Start->Boc_Protect Boc₂O, Base Weinreb Weinreb or Morpholine Amide Formation Boc_Protect->Weinreb CDI, Morpholine or HN(OMe)Me•HCl Grignard Grignard Reaction Weinreb->Grignard Isopropenyl MgBr Epoxidation Stereoselective Epoxidation Grignard->Epoxidation m-CPBA or Mn-catalyst Deprotection Acidic Deprotection (TFA) Epoxidation->Deprotection TFA, DCM End Epoxyketone TFA Salt (Fragment B) Deprotection->End

Caption: Workflow for the synthesis of the epoxyketone warhead.

Key Experimental Protocols

Protocol 1: N-Boc-L-Leucine Morpholine Amide Synthesis

The conversion to an activated amide, such as a morpholine or Weinreb amide, is a cornerstone of this synthesis. It elegantly solves the classic problem of over-addition in organometallic reactions with acyl compounds. The resulting tetrahedral intermediate is stable at low temperatures, collapsing to the ketone only upon acidic workup, thus preventing the formation of a tertiary alcohol byproduct. [3]

  • Reagents & Materials:

    • N-Boc-L-Leucine monohydrate

    • N,N'-Carbonyldiimidazole (CDI)

    • Morpholine

    • Methyl tert-butyl ether (MTBE)

    • Aqueous HCl

    • Aqueous NaHCO₃

ReagentMolar Eq.MW ( g/mol )Sample Mass/Vol
N-Boc-L-Leucine•H₂O1.0249.2925.0 g
CDI1.1162.1517.9 g
Morpholine1.287.1210.5 mL
MTBE--250 mL
  • Procedure:

    • Suspend N-Boc-L-Leucine monohydrate in MTBE (150 mL) in a reaction vessel under a nitrogen atmosphere.

    • Add CDI portion-wise over 20 minutes, maintaining the temperature below 25 °C.

    • Stir the resulting slurry for 1-2 hours at room temperature until CO₂ evolution ceases and a clear solution is formed (indicating formation of the acylimidazole intermediate).

    • Add morpholine dropwise over 30 minutes, maintaining the temperature below 30 °C.

    • Stir the reaction mixture at room temperature for at least 4 hours or until HPLC analysis shows complete consumption of the intermediate.

    • Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL). [3] 7. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the morpholine amide as a viscous oil or low-melting solid. Expected Yield: >95% assay yield. [3]Chiral Purity: >99.5% by chiral HPLC. [3] Protocol 2: Stereoselective Epoxidation and Deprotection

Following the Grignard reaction to form the enone,[4] the stereoselective epoxidation is the most critical step in defining the warhead's final configuration. While various methods exist, manganese-catalyzed epoxidations have been reported as effective for this substrate. [1]The final deprotection unmasks the amine, preparing the fragment for coupling.

  • Reagents & Materials:

    • Boc-protected enone intermediate

    • Manganese catalyst (e.g., Jacobsen's catalyst)

    • An oxidant (e.g., hydrogen peroxide or NaOCl)

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

  • Procedure (Illustrative):

    • Dissolve the Boc-protected enone intermediate in DCM in a jacketed reactor cooled to 0-5 °C.

    • Add the manganese catalyst (typically 1-5 mol%).

    • Slowly add the oxidant over 2-4 hours, carefully monitoring the internal temperature and reaction progress by TLC or HPLC.

    • Stir for an additional 1-2 hours after the addition is complete.

    • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, then dry over Na₂SO₄.

    • Concentrate the solution in vacuo. The crude epoxide can be purified by column chromatography if necessary, though telescoping into the next step is often preferred.

    • Deprotection: Dissolve the crude Boc-epoxyketone in DCM (5 mL per gram of substrate) and cool to 0 °C.

    • Add TFA (3-5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours until deprotection is complete (monitored by TLC/LCMS).

    • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM (2-3 times) to remove excess TFA.

    • The resulting (S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one trifluoroacetate salt is typically a solid or thick oil and is used in the final coupling step without further purification. [1][]

Synthesis of the Tetrapeptide Core

The tetrapeptide fragment is assembled sequentially, typically from the C-terminus to the N-terminus, using either solid-phase peptide synthesis (SPPS) or a solution-phase strategy. [6][7]SPPS offers advantages in purification, while solution-phase synthesis can be more scalable for specific fragments. The key to success in either method is the choice of coupling reagents to ensure efficient amide bond formation while suppressing racemization. [8][9]

The Critical Role of Amide Coupling Reagents

Amide bond formation involves the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine. [10]Modern coupling reagents are designed to perform this activation rapidly and under mild conditions, minimizing side reactions.

  • Carbodiimides (e.g., DIC, DCC): These are classic activators but can lead to racemization, especially when the activated amino acid is an ester. Their use almost always requires an additive.

  • Aminium/Uronium Salts (e.g., HBTU, HATU): These reagents form active esters in situ (typically with additives like HOBt or HOAt) that are highly reactive and significantly suppress racemization. They are a mainstay of modern peptide synthesis. [7]* Phosphonium Salts (e.g., PyBOP): Similar to aminium salts, these are highly efficient and provide excellent chiral integrity. [7]* Ynamides: An emerging class of reagents that have shown exceptional performance in suppressing epimerization, even in challenging N→C peptide synthesis strategies. [8][9]

G cluster_1 General Peptide Coupling Cycle Start Fmoc-AA(n)-OH + H₂N-AA(n-1)-R Activation Carboxyl Activation Start->Activation Coupling Reagent (e.g., HATU, DIC) Coupling Amide Bond Formation (Nucleophilic Attack) Activation->Coupling Amine Component Deprotection Fmoc Deprotection Coupling->Deprotection Base (e.g., Piperidine) End H₂N-AA(n)-AA(n-1)-R (Ready for next cycle) Deprotection->End

Caption: A generalized cycle for one round of peptide elongation.

Protocol: A Representative Solution-Phase Coupling

This protocol details the coupling of Fmoc-L-Leucine to a phenylalanine methyl ester, a central step in building the tetrapeptide backbone.

  • Reagents & Materials:

    • H-Phe-OMe•HCl (L-Phenylalanine methyl ester hydrochloride)

    • Fmoc-L-Leucine-OH

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • DMF (N,N-Dimethylformamide)

ReagentMolar Eq.MW ( g/mol )Sample Mass/Vol
H-Phe-OMe•HCl1.0215.682.16 g
Fmoc-L-Leu-OH1.05353.423.71 g
HATU1.1380.234.18 g
DIPEA2.5129.244.3 mL
DMF--50 mL
  • Procedure:

    • Dissolve Fmoc-L-Leu-OH and HATU in DMF in a reaction flask under nitrogen. Cool the solution to 0 °C.

    • Add DIPEA dropwise to the cooled solution and stir for 10-15 minutes to pre-activate the amino acid.

    • In a separate flask, dissolve H-Phe-OMe•HCl in DMF and add DIPEA (1.2 eq) to neutralize the salt and free the amine.

    • Add the free amine solution to the pre-activated amino acid solution at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring completion by HPLC.

    • Work-up: Pour the reaction mixture into a separatory funnel containing ethyl acetate (200 mL).

    • Wash the organic layer sequentially with 5% citric acid solution (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude dipeptide can be purified by flash chromatography or recrystallization to achieve high purity before proceeding to the Fmoc-deprotection step.

Final Fragment Coupling

The culmination of the synthesis is the coupling of the fully assembled tetrapeptide acid (Fragment A) with the epoxyketone amine salt (Fragment B). This step is often challenging due to the steric bulk of both fragments. The choice of coupling reagent is paramount, with low-racemization reagents like HATU or PyBOP being preferred. The reaction is typically run under dilute conditions with careful stoichiometric control to maximize yield and minimize side-product formation.

Conclusion

The synthesis of carfilzomib is a testament to the precision of modern organic chemistry. By strategically leveraging readily available chiral building blocks like L-leucine and its esters, a complex and potent pharmaceutical agent can be constructed efficiently. The keys to a successful synthesis lie in the robust protection and activation strategies for the epoxyketone warhead and the meticulous selection of coupling reagents to maintain chiral integrity throughout the assembly of the peptide backbone. The protocols and strategies outlined in this note provide a validated framework for researchers engaged in the development and manufacturing of this important therapeutic agent.

References

  • Hu, L., Xu, S., Zhao, Z., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135–13138. Available from: [Link]

  • Shen, L., et al. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. Available from: [Link]

  • Douglass, J., et al. (2017). Synthesis of (S)-2-amino-4-methyl-1-((R)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof. Google Patents, AU2017306546A1.
  • Bio, M. M., et al. (2020). Continuous Process Improvement in the Manufacture of Carfilzomib, Part 2: An Improved Process for Synthesis of the Epoxyketone Warhead. Organic Process Research & Development, 24(5), 770–781. Available from: [Link]

  • Unknown. (2016). Carfilzomib preparation method. Google Patents, CN105273057A.
  • Unknown. (2015). Preparation method of carfilzomib. Google Patents, CN104710507A.
  • Unknown. (2014). Preparation method of intermediate compounds of carfilzomib and intermediate compounds thereof. Google Patents, CN104230857A.
  • Nagy, Z. K., et al. (2020). A Virtual Plant for Integrated Continuous Manufacturing of a Carfilzomib Drug Substance Intermediate, Part 2: Enone Synthesis via a Barbier-Type Grignard Process. Organic Process Research & Development, 24(10), 2017–2030. Available from: [Link]

  • Wang, B., et al. (2016). An Efficient Preparation of Novel Epoxyketone Intermediates for the Synthesis of Carfilzomib and Its Derivatives. Journal of Chemical Research, 40(2), 82-86. Available from: [Link]

  • HepatoChem, Inc. (2023). Amide coupling reaction in medicinal chemistry. HepatoChem. Available from: [Link]

  • Alonso, D. A., et al. (2018). PROCESS FOR THE PREPARATION OF AN INTERMEDIATE FOR THE SYNTHESIS OF CARFILZOMIB. WIPO Patentscope, WO/2018/100050. Available from: [Link]

  • Unknown. (2016). A process for purification of carfilzomib. Google Patents, WO2016088031A1.
  • Unknown. (2022). Preparation method of carfilzomib impurities. Google Patents, CN114262359A.

Sources

Application Note: A Guide to Standard Amide Coupling Reagents for Sterically Hindered Amino Esters such as Methyl 2-amino-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Sterically Encumbered Amide Couplings

Amide bond formation is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1] While the synthesis of an amide from a carboxylic acid and an amine is thermodynamically favorable, it is kinetically slow, necessitating the activation of the carboxylic acid.[2][3] This challenge is amplified when dealing with sterically hindered substrates, such as the coupling of a carboxylic acid to methyl 2-amino-4-methylpentanoate (the methyl ester of L-leucine). The bulky isobutyl side chain of this amino ester shields the nucleophilic amine, slowing the rate of reaction and increasing the risk of side reactions, most notably epimerization at the chiral center of the acid partner.[4][5]

The selection of an appropriate coupling reagent is therefore paramount to achieving high yield, purity, and stereochemical fidelity.[6] This guide provides a detailed overview of standard, field-proven amide coupling reagents, their mechanisms of action, and optimized protocols for their application in challenging couplings involving substrates like methyl 2-amino-4-methylpentanoate.

A Curated Selection of Coupling Reagents

The modern synthetic chemist has a vast arsenal of coupling reagents. They can be broadly categorized into carbodiimides, onium salts (aminium/uronium and phosphonium), and phosphonic acid anhydrides. Each class possesses distinct advantages and is suited to different synthetic challenges.

Carbodiimides: The Workhorse Reagents

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Diisopropylcarbodiimide (DIC), are widely used due to their cost-effectiveness and simplicity.[7][8] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9][10] However, this intermediate is unstable and prone to racemization and rearrangement into an unreactive N-acylurea byproduct.[9]

To mitigate these issues, additives are essential.[9][11] 1-Hydroxybenzotriazole (HOBt) or its safer, more effective modern alternative, OxymaPure®, intercepts the O-acylisourea to form a more stable and less racemization-prone active ester, which is then readily attacked by the amine.[2][6][11]

  • Expertise & Experience: For sterically hindered amines like methyl 2-amino-4-methylpentanoate, the rate of aminolysis can be slow. Using an additive like HOBt or OxymaPure is not merely optional; it is critical to "trap" the activated acid in a productive state, preventing side reactions and preserving stereochemical integrity.[3][4] EDC is often preferred in solution-phase synthesis because its urea byproduct is water-soluble and easily removed during aqueous workup.[10]

Onium Salts: High-Performance Reagents for Difficult Couplings

Onium salts were developed to overcome the limitations of carbodiimides, offering faster reaction times and lower rates of epimerization, making them particularly suitable for challenging couplings.[12][13]

  • Aminium/Uronium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) are among the most effective coupling reagents available.[14] HATU is derived from 1-hydroxy-7-azabenzotriazole (HOAt). The nitrogen atom in the pyridine ring of the HOAt moiety accelerates the coupling step and provides superior racemization suppression compared to HOBt-based reagents.[2][3] The mechanism involves the formation of a highly reactive OAt-active ester.[15] A newer-generation reagent, COMU, incorporates the highly effective OxymaPure anion and offers enhanced safety, as it is not based on potentially explosive benzotriazoles, and its byproducts are readily water-soluble.[16][17][18]

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly efficient.[19] A key advantage of phosphonium salts is that they do not possess the ability to guanidinylate the free amine, a potential side reaction with uronium reagents if the coupling reagent is used in excess or if carboxyl activation is slow. This makes them ideal for reactions where the amine component is precious.

Propanephosphonic Acid Anhydride (T3P®): The Process-Friendly Powerhouse

T3P® is a cyclic anhydride of propylphosphonic acid that has gained significant traction in process chemistry and large-scale synthesis.[20][21] It is valued for its excellent safety profile, high reactivity, and the ease of removing its water-soluble byproducts.[22] T3P activates the carboxylic acid by forming a mixed phosphonic-carboxylic anhydride intermediate, which is then cleanly converted to the amide upon reaction with the amine.[22][23] It is particularly noted for its low epimerization potential in challenging couplings.[21]

Visualization of Key Mechanisms and Workflows

Understanding the underlying reaction pathways is crucial for optimizing conditions and troubleshooting.

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling Reaction cluster_workup Workup & Purification A Carboxylic Acid (R-COOH) + Amine (R'-NH2) + Solvent B Add Coupling Reagent + Additive (e.g., HOBt) + Base (e.g., DIPEA) A->B C Stir at 0°C to RT (Pre-activation) B->C D Monitor by TLC/LC-MS (1-18 hours) C->D E Aqueous Wash (Acid, Base, Brine) D->E F Dry & Concentrate E->F G Purify (e.g., Column Chromatography) F->G H Pure Amide G->H

Figure 1: General experimental workflow for solution-phase amide coupling.

G RCOOH R-COOH Isourea O-Acylisourea (Reactive, Unstable) RCOOH->Isourea +EDC EDC EDC EDC->Isourea HOBt_Ester HOBt Active Ester (More Stable) Isourea->HOBt_Ester +HOBt (suppresses racemization) EDU EDU (Byproduct) Isourea->EDU Rearrangement (Side Reaction) HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide +R'-NH2 Amine R'-NH2 Amine->Amide

Figure 2: Simplified mechanism of EDC/HOBt-mediated amide coupling.

G RCOOH R-COOH Carboxylate R-COO⁻ RCOOH->Carboxylate + Base Base Base (DIPEA) Base->Carboxylate OAt_Ester OAt Active Ester (Highly Reactive) Carboxylate->OAt_Ester +HATU HATU HATU HATU->OAt_Ester Amide Amide Product OAt_Ester->Amide +R'-NH2 TMU TMU (Byproduct) OAt_Ester->TMU releases Amine R'-NH2 Amine->Amide

Figure 3: Simplified mechanism of HATU-mediated amide coupling.

Comparative Analysis of Recommended Reagents

The choice of reagent involves a trade-off between cost, reactivity, and ease of operation. For a sterically hindered substrate like methyl 2-amino-4-methylpentanoate, reactivity and minimization of epimerization are the primary concerns.

Reagent SystemClassKey AdvantagesPotential DrawbacksSuitability for Hindered Couplings
EDC / HOBt (or Oxyma) CarbodiimideCost-effective; water-soluble byproducts (EDC); well-established protocols.[2][10]Slower reaction rates; higher risk of epimerization without additives; HOBt has safety concerns.[3][4]Moderate. Requires careful optimization and is best for less challenging hindered couplings.
HATU / Base Aminium SaltHigh reactivity; fast reaction times; very low rates of epimerization; excellent for difficult sequences.[2][14]Higher cost; byproduct can be difficult to remove; potential for guanidinylation side reaction.Excellent. Often the reagent of choice for sterically demanding fragments.[24]
COMU / Base Aminium SaltHigh efficiency comparable to HATU; enhanced safety profile (non-explosive); water-soluble byproducts.[16][17][18]Higher cost than carbodiimides.Excellent. A modern, safer alternative to HATU for demanding couplings.[25]
T3P® / Base Phosphonic AnhydrideExcellent safety profile; low epimerization; easy workup (water-soluble byproducts); suitable for large scale.[21][22]May require slightly higher temperatures for very hindered substrates.Very Good. A strong contender, especially in process development and scale-up.[23]

Detailed Experimental Protocols

The following protocols are designed as robust starting points for the coupling of a generic carboxylic acid to methyl 2-amino-4-methylpentanoate hydrochloride.

Protocol 1: EDC/HOBt Mediated Coupling
  • Rationale: This protocol represents a classic, cost-effective approach. The use of HOBt is critical to suppress racemization and improve the yield by forming a reactive ester intermediate.[2][9]

  • Materials:

    • Carboxylic Acid (1.0 equiv)

    • Methyl 2-amino-4-methylpentanoate HCl (1.1 equiv)

    • EDC·HCl (1.2 equiv)

    • HOBt (1.2 equiv)

    • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the carboxylic acid (1.0 equiv), methyl 2-amino-4-methylpentanoate HCl (1.1 equiv), and HOBt (1.2 equiv).

    • Dissolve the solids in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.2 M).

    • Cool the stirred solution to 0 °C in an ice bath.

    • Add DIPEA (3.0 equiv) dropwise. The extra equivalent is to neutralize the HCl salt of the amine.

    • Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes. A transient yellow color may be observed.[26]

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor reaction progress by TLC or LC-MS until the consumption of the limiting reagent.

    • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% citric acid solution (or 1N HCl), saturated sodium bicarbonate solution, and brine.[27] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: HATU Mediated Coupling
  • Rationale: This is a high-performance protocol for challenging couplings where speed and stereochemical preservation are paramount.[14][27] Pre-activation of the carboxylic acid with HATU before adding the amine can further enhance efficiency.[27]

  • Materials:

    • Carboxylic Acid (1.0 equiv)

    • Methyl 2-amino-4-methylpentanoate HCl (1.1 equiv)

    • HATU (1.1 equiv)

    • Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (3.0-4.0 equiv)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask.

    • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

    • Cool the solution to 0 °C using an ice bath.

    • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 15 minutes for pre-activation.[27]

    • In a separate flask, dissolve methyl 2-amino-4-methylpentanoate HCl (1.1 equiv) in a small amount of DMF and add 1.1 equivalents of DIPEA to form the free base.

    • Add the free amine solution to the pre-activated acid mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction is typically much faster than with EDC.

    • Monitor reaction progress by TLC or LC-MS.

    • Workup: Quench the reaction with water and dilute with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate, and brine. The tetramethylurea byproduct is often soluble in the aqueous layers. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 3: T3P® Mediated Coupling
  • Rationale: This protocol is highly efficient, avoids carcinogenic byproducts, and is easily scalable. The workup is often simpler due to the high water solubility of the phosphonic acid byproducts.[21][22]

  • Materials:

    • Carboxylic Acid (1.0 equiv)

    • Methyl 2-amino-4-methylpentanoate HCl (1.1 equiv)

    • T3P® (50% solution in Ethyl Acetate or DMF is common) (1.5 equiv)

    • Pyridine or DIPEA (4.0 equiv)

    • Anhydrous Ethyl Acetate or Acetonitrile

  • Procedure:

    • To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and methyl 2-amino-4-methylpentanoate HCl (1.1 equiv).

    • Dissolve the solids in anhydrous ethyl acetate or acetonitrile.

    • Add pyridine or DIPEA (4.0 equiv).

    • Add the T3P® solution (1.5 equiv) dropwise at room temperature over 10-15 minutes. The reaction may be slightly exothermic.

    • Stir the reaction at room temperature for 2-6 hours. For very challenging couplings, warming to 40-50 °C may be beneficial.

    • Monitor reaction progress by TLC or LC-MS.

    • Workup: Quench the reaction by adding water or a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. The phosphonic acid byproducts are removed in the aqueous washes.[22] Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

References

  • Angewandte Chemie International Edition. (1998). The Uronium/Guanidinium Peptide Coupling Reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Thieme. (n.d.). 3.7 Phosphonium Salts. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, May 20). CHAPTER 4: Amide Bond Formation. Retrieved from [Link]

  • Iris Biotech. (n.d.). Why HOBt and HOAt Benzotriazoles Still Matter in Peptide Coupling. Retrieved from [Link]

  • ACS Publications. (2017, February 21). Stereochemical Aspects of T3P Amidations. Retrieved from [Link]

  • Iris Biotech. (n.d.). Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • Taylor & Francis Online. (2024, August 27). Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis. Retrieved from [Link]

  • Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]

  • SlideShare. (n.d.). Epimerization of Peptide. Retrieved from [Link]

  • ACS Publications. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Retrieved from [Link]

  • PubMed. (2010, January 15). COMU: a third generation of uronium-type coupling reagents. Retrieved from [Link]

  • Outsourced Pharma. (n.d.). Understanding T3P From Start To Finish. Retrieved from [Link]

  • Curia. (2024, April 17). Understanding T3P® from start to finish. Retrieved from [Link]

  • DST. (2024, October 14). A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

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Targeted Lysosomal Disruption: L-Leucine Methyl Ester (L-Leu-OMe) Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide for Immune Cell Depletion and Apoptosis Induction

Abstract

This guide details the mechanism, preparation, and application of L-Leucine methyl ester (L-Leu-OMe) for the selective depletion of cytotoxic immune cells and the induction of lysosomal-dependent apoptosis.[1][2] Unlike broad-spectrum toxins, L-Leu-OMe acts as a "suicide substrate," hijacking the lysosomal enzyme Dipeptidyl Peptidase I (DPPI/Cathepsin C) to generate membranolytic polymers in situ. This specificity allows for the precise removal of NK cells, cytotoxic T cells, monocytes, and mast cells from heterogeneous populations like PBMCs, leaving B cells and Helper T cells functionally intact.

Part 1: Mechanism of Action

The "Trojan Horse" Principle L-Leu-OMe is a lysosomotropic agent, meaning it freely permeates cellular membranes and accumulates within acidic organelles (lysosomes). Its cytotoxicity is not intrinsic but acquired through enzymatic conversion.

  • Uptake: L-Leu-OMe enters the cell via passive diffusion or facilitated dipeptide transport.

  • Accumulation: Upon entering the acidic environment of the lysosome, the amine group becomes protonated, trapping the molecule.

  • Polymerization (The Trigger): The lysosomal enzyme DPPI (Cathepsin C) , which is highly expressed in cytotoxic granules, catalyzes the transpeptidation of L-Leu-OMe.[3] It removes the methyl group and links leucine units to form hydrophobic polymers: (Leu-Leu)n-OMe.[3]

  • Lysis & Apoptosis: These polymers possess detergent-like properties. They intercalate into the lysosomal membrane, causing Lysosomal Membrane Permeabilization (LMP) .

  • Death Signaling: The rupture releases cathepsins (B, D, L) into the cytosol. These proteases cleave Bid (activating the mitochondrial apoptotic pathway) and directly activate caspases, leading to apoptosis.

Visualizing the Pathway

The following diagram illustrates the critical dependency on DPPI for toxicity.

LLeuOMe_Mechanism cluster_lysosome Lysosomal Lumen (pH 4.5) node_ext Extracellular Space L_Leu L-Leu-OMe (Monomer) node_cyto Cytosol node_lyso Lysosome / Granule node_dppi DPPI (Cathepsin C) Polymer (Leu-Leu)n-OMe (Hydrophobic Polymer) node_dppi->Polymer Transpeptidation node_death Apoptosis / Necrosis L_Leu_Cyto L-Leu-OMe (Protonated) L_Leu->L_Leu_Cyto Passive Diffusion L_Leu_Cyto->node_lyso Lysosomal Trapping L_Leu_Cyto->Polymer Substrate Accumulation Enzymes Cathepsins Released Polymer->Enzymes Membrane Rupture (LMP) Enzymes->node_death Cytosolic Cascade (Bid cleavage, Caspase-3)

Figure 1: Mechanism of L-Leu-OMe induced cell death.[1][2][4][5][6][7][8][9][10] Note that cells lacking DPPI (e.g., B cells) cannot form the toxic polymer and remain viable.

Part 2: Cell Sensitivity Profile

Not all immune cells are equally sensitive. Sensitivity correlates directly with intracellular DPPI activity.

Cell TypeSensitivityDPPI LevelsOutcome (5 mM Treatment)
NK Cells (CD56+) HighHighRapid Apoptosis/Depletion
Cytotoxic T Cells (CD8+) HighHighApoptosis/Depletion
Monocytes (CD14+) HighHighApoptosis (often requires slightly higher conc.)
Mast Cells Very HighVery HighRapid Degranulation & Apoptosis
Helper T Cells (CD4+) LowLowResistant / Viable
B Cells (CD19+) ResistantNegligibleViable
Stem Cells (CD34+) ResistantLowViable
Part 3: Experimental Protocols
Critical Reagent Preparation

Safety Note: L-Leu-OMe is a skin irritant. Handle with gloves. Stability Warning: The methyl ester moiety is unstable at basic pH (hydrolysis to L-Leucine, which is non-toxic).

  • Stock Solution (Recommended):

    • Purchase L-Leucyl-L-leucine methyl ester hydrobromide or hydrochloride .

    • Dissolve in sterile distilled water or slightly acidic buffer (pH 5.0 - 6.0) to a concentration of 100 mM .

    • Do not dissolve directly in basic culture media (pH 7.4) for long-term storage.[11]

    • Aliquot and store at -20°C . Avoid repeated freeze-thaw cycles.

  • Working Solution:

    • Prepare immediately before use. Dilute the stock into serum-free medium (e.g., RPMI 1640) to the desired concentration (typically 5 mM).

    • Neutralization:[12] If the stock is highly acidic, verify pH is ~7.2–7.4 after dilution into media. If necessary, adjust carefully with dilute NaOH, but process quickly to avoid ester hydrolysis.

Protocol A: Selective Depletion of NK Cells from PBMCs

This protocol removes NK activity while preserving T-helper and B cell function.

Materials:

  • Human PBMCs (freshly isolated via Ficoll gradient)

  • RPMI 1640 (Serum-Free)

  • L-Leu-OMe Stock (100 mM)

  • FBS (Fetal Bovine Serum)[13]

  • PBS (Ca2+/Mg2+ free)[13]

Procedure:

  • Wash PBMCs: Resuspend

    
     PBMCs in 5 mL of serum-free  RPMI 1640.
    
    • Why Serum-Free? Serum contains esterases that can hydrolyze L-Leu-OMe before it enters the cells, reducing efficacy.

  • Treatment: Add L-Leu-OMe stock to a final concentration of 5 mM .

    • Control: Prepare a vehicle control tube (media only).

  • Incubation: Incubate at room temperature (20-25°C) for 40 minutes .

    • Note: Some protocols suggest 37°C, but RT is often sufficient for uptake and reduces non-specific metabolic stress.

  • Quenching: Add an equal volume of RPMI containing 10% FBS to stop the reaction (serum proteins/esterases will scavenge remaining L-Leu-OMe).

  • Wash: Centrifuge (300 x g, 5 min) and wash the pellet 2x with PBS or complete media.

  • Recovery: Resuspend cells in complete culture media.

    • Observation: Dead cells may not disintegrate immediately. Apoptosis takes 2–4 hours to manifest morphologically, but functional depletion (loss of killing ability) is rapid.

Protocol B: Validation of Depletion (Flow Cytometry)

To verify the protocol worked, stain for markers of the sensitive populations.

Workflow Diagram:

Validation_Workflow Step1 Treated PBMCs (Post-Wash) Step2 Stain Surface Markers (CD3, CD56, CD14) Step1->Step2 Step3 Stain Viability (Annexin V / PI or 7-AAD) Step2->Step3 Step4 Flow Cytometry Acquisition Step3->Step4 Result Analysis: Gate on Live Cells Step4->Result

Figure 2: Validation workflow. Successful depletion is indicated by the absence of CD56+CD3- (NK) and CD14+ (Monocyte) events in the live gate.

Expected Results:

  • Control: ~10-15% CD56+ NK cells, ~10-20% CD14+ Monocytes.

  • L-Leu-OMe Treated: <1% CD56+ NK cells, <2% CD14+ Monocytes. CD4+ T cell percentage should proportionally increase.

Part 4: Troubleshooting & Optimization
IssueProbable CauseSolution
Incomplete Depletion Hydrolysis of L-Leu-OMeEnsure media is serum-free during treatment. Check pH of stock (high pH degrades the ester).
Insufficient Time/Conc.Increase incubation to 60 min or concentration to 7.5 mM (do not exceed 10 mM for specificity).
High T-Helper Cell Death Non-specific ToxicityReduce concentration to 2.5 - 5 mM. Ensure wash steps are thorough to remove residual polymer.
Clumping of Cells DNA Release from LysisAdd DNase I (50 µg/mL) during the wash step to digest sticky DNA released from necrotic monocytes.
Part 5: References
  • Thiele, D. L., & Lipsky, P. E. (1986). The requirement for lysosomal function in the generation of cytotoxicity by human natural killer cells. The Journal of Immunology, 136(3), 1038–1048. Link

  • Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: Dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells.[4][5][8] Proceedings of the National Academy of Sciences, 87(1), 83–87.[6][8] Link

  • Odaka, C., et al. (2017). L-Leucyl-L-leucine methyl ester-induced apoptosis in human mast cells. Immunology, 151(4), 433-442. Link

  • Ujvari, D., et al. (2021). Lysosomal Membrane Permeabilization (LMP) as a Tool to Study Cell Death Mechanisms. Methods in Molecular Biology, 2255, 101-112. Link

Sources

Troubleshooting & Optimization

Preventing diketopiperazine (DKP) formation with L-Leucine methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Diketopiperazine (DKP) Formation with L-Leucine Methyl Ester

Introduction: The "Silent Yield Killer"

Welcome to the Technical Support Center. If you are working with L-Leucine methyl ester (Leu-OMe) —whether as a starting material for peptide synthesis, a lysosomotropic agent in immunology, or a precursor for polymers—you are likely encountering a critical stability issue: Diketopiperazine (DKP) formation .

DKP formation is a spontaneous, intramolecular cyclization that expels methanol and forms a stable 6-membered ring (cyclo(Leu-Leu) or similar). This reaction is irreversible under standard conditions and results in:

  • Loss of Active Reagent: In biological assays, DKP is inactive compared to the lysosomotropic Leu-Leu-OMe.

  • Peptide Chain Truncation: In Solid Phase Peptide Synthesis (SPPS), the peptide cleaves from the resin, leading to "deletion sequences" and low yields.

This guide provides the mechanistic "Why" and the practical "How" to prevent this side reaction.

Technical Deep Dive: The Mechanism

To prevent DKP, you must understand the enemy. The reaction is driven by the nucleophilic attack of a free amine onto a C-terminal ester carbonyl.[1]

The Danger Zone:

  • Solution Phase: The free base of L-Leu-OMe can dimerize. Two molecules of H-Leu-OMe condense to form H-Leu-Leu-OMe, which then rapidly cyclizes to DKP.

  • Solid Phase (SPPS): When Leu is the C-terminal residue attached to the resin via an ester linker (e.g., Wang resin), the removal of the Fmoc group from the second amino acid exposes a free amine. This amine attacks the resin-ester bond, cleaving the dipeptide as a DKP.[1]

Visualizing the Pathway

The following diagram illustrates the mechanism of DKP formation during a typical dipeptide stage (H-Xaa-Leu-OMe).

DKP_Mechanism Start Dipeptide Ester (H-Xaa-Leu-OMe) Transition Cyclization (Nucleophilic Attack) Start->Transition Free Amine attacks Ester Carbonyl Intermediate Tetrahedral Intermediate Product Diketopiperazine (DKP) + MeOH Intermediate->Product Collapse & Release Transition->Intermediate Ring Closure Condition Promoters: Basic pH, Heat, Polar Solvents Condition->Transition

Caption: Mechanism of intramolecular aminolysis leading to DKP formation and peptide truncation.

Troubleshooting Hub: Frequently Asked Questions

This section addresses specific issues reported by researchers.

Category A: Storage & Reagent Stability

Q: My L-Leucine methyl ester hydrochloride has turned into a gummy solid. Is it still usable?

  • Diagnosis: Likely hydrolysis or partial cyclization due to moisture.

  • Explanation: The HCl salt is stable because the amine is protonated (

    
    ), rendering it non-nucleophilic. If exposed to moisture, hydrolysis of the ester can occur. If exposed to base or humidity that neutralizes the salt, the free base forms and dimerizes to DKP.
    
  • Action: Check solubility. Pure Leu-OMe HCl should be freely soluble in water/methanol. If insoluble precipitate forms (DKP is often less soluble), discard.

  • Prevention: Store strictly at -20°C with desiccant. Always warm to room temperature before opening the bottle to prevent condensation.

Q: Can I store the free base of Leu-OMe for later use?

  • Answer: No.

  • Reasoning: The free base (

    
    -Leu-OMe) is autocatalytic. It will dimerize to Leu-Leu-OMe and subsequently cyclize to DKP within hours at room temperature.
    
  • Protocol: Always generate the free base in situ immediately before use (e.g., by adding 1 equivalent of TEA or DIEA) and use it instantly in your coupling reaction or assay.

Category B: Solid Phase Peptide Synthesis (SPPS)

Q: I am synthesizing a peptide with C-terminal Leucine on Wang resin. After coupling the second amino acid and deprotecting, my yield drops to near zero. Why?

  • Diagnosis: DKP cleavage from the resin.[1]

  • Mechanism: Wang resin uses an ester linkage.[2] After you deprotect the second amino acid (e.g., H-Pro-Leu-Wang), the free amine of Proline attacks the Leu-Wang ester bond. The dipeptide falls off the resin as a cyclic DKP.[1]

  • Solution:

    • Switch Resin: Use 2-Chlorotrityl Chloride (2-CTC) resin . The bulky trityl group sterically hinders the attack on the ester carbonyl, virtually eliminating DKP formation [1].

    • Optimization: If you must use Wang resin, perform the Fmoc deprotection of the second residue with short contact times (e.g., 2 x 3 min instead of 2 x 10 min) and wash immediately.

Q: Does the sequence matter?

  • Answer: Yes.

  • Risk Factors: If the second residue is Proline (Pro) , Glycine (Gly) , or an N-methylated amino acid, the risk of DKP is extremely high. Proline's conformation favors the cis-amide bond required for cyclization [2].[1]

  • Workaround: For sequences like H-Pro-Leu-..., use a pre-formed dipeptide building block (e.g., Fmoc-Pro-Leu-OH) during coupling. This bypasses the dangerous on-resin dipeptide stage entirely.

Experimental Protocols: Minimizing DKP

Protocol 1: Safe Handling of L-Leu-OMe in Solution

For researchers using Leu-OMe as a lysosomotropic agent or chemical reagent.

  • Preparation: Weigh L-Leucine methyl ester hydrochloride (not free base).

  • Dissolution: Dissolve in cold media/buffer immediately prior to use.

  • Neutralization (Critical): If the assay requires neutral pH, add the base (e.g., NaOH or buffer) only at the moment of addition to the cells/reaction.

  • Quenching: Do not store "stock solutions" of the neutralized reagent. Discard unused portions.

Protocol 2: Preventing DKP in SPPS (C-Terminal Leu)

For synthetic chemists.

StepStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Resin Selection Wang Resin (Ester linker)2-Chlorotrityl Chloride (2-CTC) (Steric protection)
Coupling AA2 Standard coupling (1 hr)Standard coupling
Deprotection of AA2 20% Piperidine (2 x 10 min)20% Piperidine (2 x 3 min) or DBU/Piperidine mix
Washing Standard DMF washWash with DCM (Non-polar solvent destabilizes transition state)
Coupling AA3 Standard couplingRapid Activation (HATU/HOAt) to cap the amine quickly

Troubleshooting Decision Tree

Use this flow to diagnose yield losses involving Leu-OMe.

Troubleshooting_Tree Start Problem: Low Yield / Impurity CheckMass Check Mass Spec (MS) Start->CheckMass IsDKP Mass = [M-18] (Solution) or [M-Resin] (SPPS)? CheckMass->IsDKP YesDKP DKP Confirmed IsDKP->YesDKP Yes NoDKP Other Issue (Aggregation/Coupling) IsDKP->NoDKP No Context Context? YesDKP->Context SolPhase Solution Phase (Reagent Storage) Context->SolPhase SolidPhase Solid Phase (Peptide Synthesis) Context->SolidPhase FixSol Action: Use HCl salt Keep cold/acidic SolPhase->FixSol FixSolid Action: Switch to 2-CTC Resin Use Dipeptide Block SolidPhase->FixSolid

Caption: Diagnostic flowchart for identifying and resolving DKP-related issues.

Quantitative Data: Factors Influencing DKP Rate

The following data summarizes how reaction conditions accelerate DKP formation.

VariableCondition A (Low Risk)Condition B (High Risk)Relative Rate Increase
Resin Type Trityl (2-CTC)Wang (Benzyl Ester)>50x faster on Wang [1]
Sequence H-Ala-Leu-OMeH-Pro-Leu-OMe~100x faster with Pro [2]
Solvent DCM (Non-polar)DMF (Polar Aprotic)High (DMF promotes)
Temperature 20°C50°CSignificant Increase

References

  • Peptide Chemistry. Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. [Link]

  • National Institutes of Health (NIH). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. [Link]

  • Royal Society of Chemistry (RSC). Prevention of diketopiperazine formation in peptide synthesis. [Link]

Sources

Technical Support Center: Strategies for Minimizing Racemization of Methyl 2-amino-4-methylpentanoate During Peptide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical issue of racemization during the coupling of methyl 2-amino-4-methylpentanoate (Leucine methyl ester, H-Leu-OMe). Maintaining stereochemical integrity at the α-carbon is paramount for the biological activity and therapeutic efficacy of synthetic peptides. This guide is designed to provide you with the foundational knowledge and practical protocols to minimize the formation of unwanted D-diastereomers in your peptide synthesis workflows.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant concern when coupling Methyl 2-amino-4-methylpentanoate?

A1: Racemization is the process where a pure, single enantiomer of a chiral molecule, in this case, the L-enantiomer of methyl 2-amino-4-methylpentanoate, is converted into a mixture of both L- and D-enantiomers.[1] This loss of stereochemical purity is a major concern in peptide synthesis because the biological activity of a peptide is intrinsically linked to its specific three-dimensional structure, which is dictated by the chirality of its constituent amino acids. The incorporation of a D-amino acid in place of an L-amino acid can lead to a peptide with reduced or altered biological function, and potentially immunogenicity.

Q2: What are the primary chemical mechanisms that lead to racemization during peptide coupling?

A2: Racemization during peptide bond formation is primarily a base-catalyzed process that occurs through two main pathways:

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[1] The activated carboxyl group of the N-protected amino acid undergoes an intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton at the α-carbon of this oxazolone is highly acidic and can be readily abstracted by a base. The resulting achiral intermediate can then be attacked by the amino group of methyl 2-amino-4-methylpentanoate from either face, leading to a mixture of the desired L,L-dipeptide and the undesired D,L-diastereomer.[1]

  • Direct Enolization: This pathway involves the direct abstraction of the α-proton from the activated amino acid by a base, forming an achiral enolate intermediate. Subsequent protonation of this enolate can occur from either side, resulting in racemization. While less common than the oxazolone pathway, it can be significant, especially under strongly basic conditions.[1]

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway N_Protected_AA N-Protected L-Amino Acid Activated_Ester Activated Ester N_Protected_AA->Activated_Ester Activation (Coupling Reagent) Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Ester->Oxazolone Intramolecular Cyclization Racemic_Peptide_Ox L,L and D,L-Dipeptide Oxazolone->Racemic_Peptide_Ox Nucleophilic Attack by H-Leu-OMe Activated_Ester_Enol Activated Ester Enolate Enolate (Achiral Intermediate) Activated_Ester_Enol->Enolate Base-catalyzed Proton Abstraction Racemic_Peptide_Enol L,L and D,L-Dipeptide Enolate->Racemic_Peptide_Enol Protonation and Nucleophilic Attack

Diagram 1: The two primary mechanisms of racemization during peptide synthesis.

Q3: How do the different components of the coupling reaction influence racemization?

A3: Several factors in the coupling reaction cocktail have a profound impact on the extent of racemization:

  • Coupling Reagents: The choice of coupling reagent is a critical determinant. Carbodiimides like DCC and DIC can lead to significant racemization if used alone, as they form highly reactive O-acylisourea intermediates.[2] Onium salts such as HBTU, HATU, and COMU are generally preferred as they form active esters that are less prone to cyclization into oxazolones.[2][3]

  • Additives: When using carbodiimides, the inclusion of additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is essential.[4] These additives react with the O-acylisourea intermediate to form a more stable active ester, which significantly suppresses racemization.[5] OxymaPure and HOAt are generally more effective than HOBt.[6]

  • Base: The strength and steric hindrance of the base used are crucial. Strong, non-sterically hindered bases like N,N-diisopropylethylamine (DIPEA) can accelerate the abstraction of the α-proton, thereby increasing racemization.[2] Weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine are often recommended to minimize this side reaction.[2]

  • Solvent: The polarity of the solvent can influence the rate of racemization. More polar solvents can sometimes favor the side reaction. However, solvent choice is often dictated by the solubility of the reactants and the swelling of the solid-phase resin.[4]

  • Temperature: Higher reaction temperatures, while often used to drive difficult couplings to completion, significantly increase the rate of racemization.[4]

Troubleshooting Guide

Issue: High levels of the D,L-diastereomer are detected in the crude product after coupling with Methyl 2-amino-4-methylpentanoate.

This is a clear indication that significant racemization has occurred during the coupling step. Follow this systematic troubleshooting workflow to identify the cause and implement a solution.

Troubleshooting_Workflow cluster_1 Coupling Reagent & Additives cluster_2 Base cluster_3 Temperature Start High Racemization Detected Step1 Step 1: Evaluate Coupling Reagent and Additives Start->Step1 Step2 Step 2: Assess the Base Used Step1->Step2 Reagent/Additive Optimized Q1 Using Carbodiimide (DCC/DIC) alone? Step1->Q1 Step3 Step 3: Check Reaction Temperature Step2->Step3 Base Optimized Q2 Using a strong, unhindered base (e.g., DIPEA)? Step2->Q2 Step4 Step 4: Review Solvent and Pre-activation Time Step3->Step4 Temperature Optimized Q3 Is the coupling reaction performed at elevated temperatures? Step3->Q3 End Racemization Minimized Step4->End Conditions Optimized A1_Yes Incorporate an additive: OxymaPure, HOAt, or HOBt. Q1->A1_Yes Yes A1_No Consider switching to a modern onium salt like COMU. Q1->A1_No No A1_Yes->Step2 A1_No->Step2 A2_Yes Switch to a weaker (NMM) or sterically hindered (2,4,6-collidine) base. Q2->A2_Yes Yes A2_No Ensure minimum necessary equivalents of base are used. Q2->A2_No No A2_Yes->Step3 A2_No->Step3 A3_Yes Perform the coupling at a lower temperature (e.g., 0°C). Q3->A3_Yes Yes A3_No Maintain room temperature or below. Q3->A3_No No A3_Yes->Step4 A3_No->Step4

Diagram 2: A logical workflow for troubleshooting high racemization levels.

Data Presentation: Comparative Performance of Coupling Reagents

The choice of coupling reagent and additive has a direct and quantifiable impact on the level of racemization. The following table summarizes the percentage of D-isomer formation for the coupling of a racemization-prone amino acid, Fmoc-Ser(tBu)-OH, with H-L-Leu-OtBu, which serves as a relevant model for the coupling with methyl 2-amino-4-methylpentanoate.

Coupling Reagent/System% D-Isomer (Epimerization)Reference
HBTUHigh[3]
HATUHigh[3]
PyBOPHigh[3]
DCCHigh[3]
DEPBTLow[3]
Ynamides (MYMsA and MYMTsA)Low[3]
COMU/DIPEALow[3]
DIC/OxymaPureVery Low[6]

Note: The data presented is collated from a study on a model system and should be used as a guide. Actual racemization levels can vary depending on the specific N-protected amino acid being coupled and the precise reaction conditions.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of an N-Protected Amino Acid to Methyl 2-amino-4-methylpentanoate

This protocol is designed as a starting point for minimizing racemization during a standard solution-phase coupling.

  • Reactant Preparation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected L-amino acid (1.0 equivalent) and OxymaPure (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).

    • In a separate flask, dissolve methyl 2-amino-4-methylpentanoate hydrochloride (1.05 equivalents) in the same solvent and add N-methylmorpholine (NMM) (1.05 equivalents) to neutralize the salt.

  • Activation and Coupling:

    • Cool the solution of the N-protected amino acid and OxymaPure to 0°C in an ice bath.

    • Add Diisopropylcarbodiimide (DIC) (1.05 equivalents) to the cooled solution and stir for 2-5 minutes for pre-activation.

    • Add the neutralized solution of methyl 2-amino-4-methylpentanoate to the activated mixture.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0°C for 2 hours and then warm to room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any precipitated diisopropylurea.

    • Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by silica gel column chromatography.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol provides a general method for determining the extent of racemization in the synthesized dipeptide.

  • Sample Preparation:

    • Prepare a standard solution of the purified L,L-dipeptide in a suitable mobile phase (e.g., hexane/isopropanol for normal phase or acetonitrile/water for reversed-phase).

    • If available, prepare a solution of the D,L-diastereomer to serve as a reference for peak identification. If not, a racemic standard can often be generated by treating the L,L-dipeptide with a strong base for a short period.

  • Chiral HPLC Analysis:

    • Column: Select a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Daicel Chiralpak series) are often effective for separating amino acid derivatives.[7]

    • Mobile Phase: For normal phase chromatography, a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) is typically used. For reversed-phase, a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is employed. The exact composition should be optimized for the specific dipeptide.[8]

    • Flow Rate: A typical flow rate for a 4.6 mm internal diameter column is 1.0 mL/min.[8]

    • Temperature: Maintain a constant column temperature, typically around 25°C.[8]

    • Detection: Use a UV detector at a wavelength where the peptide bond or any aromatic protecting groups absorb (e.g., 210-220 nm).

  • Data Analysis:

    • Inject the sample onto the chiral HPLC system.

    • Identify the peaks corresponding to the L,L-dipeptide and the D,L-diastereomer.

    • Integrate the peak areas for both diastereomers.

    • Calculate the percentage of racemization using the following formula: % Racemization = [Area(D,L-diastereomer) / (Area(L,L-dipeptide) + Area(D,L-diastereomer))] x 100

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • RSC Publishing. (2025). Solvent-less environmentally benign amino ester, amide, and peptide synthesis enabled by resonant acoustic mixing. [Link]

  • Al-Faham, A., et al. (2015). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 20(11), 19747-19760. [Link]

  • ResearchGate. (n.d.). Coupling Reagents. [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(6), 4919-4930. [Link]

  • Luxembourg Bio Technologies Ltd. (n.d.). OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. [Link]

  • ResearchGate. (2015). (PDF) Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions. [Link]

  • El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 51(7), 1683-1695. [Link]

Sources

Technical Support Center: Optimizing the Esterification of L-Leucine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-4-methylpentanoate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the esterification of L-leucine. We will explore common challenges, from reaction equilibrium to purification, providing scientifically-grounded solutions and practical protocols to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the esterification of L-leucine to its methyl ester, typically via the Fischer-Speier method.

Q1: Why is my yield of Methyl 2-amino-4-methylpentanoate consistently low?

A1: Low yields in this esterification are typically traced back to two core principles: the reversible nature of the reaction and the inherent properties of the amino acid starting material.

  • Reaction Equilibrium: The Fischer esterification is a classic equilibrium-controlled reaction where a carboxylic acid and an alcohol react to form an ester and water.[1] The presence of water, a product, can drive the reaction backward through hydrolysis, reducing the net yield of the ester.[2] To achieve high conversion, the equilibrium must be actively shifted toward the products.[1][3]

  • Zwitterionic Nature of L-Leucine: Amino acids like L-leucine exist as zwitterions (internal salts) at neutral pH, which makes them poorly soluble in non-polar organic solvents and renders the carboxylic acid group less reactive.[4][5] The reaction requires a strong acid catalyst not only to protonate the carbonyl group, making it more electrophilic, but also to convert the zwitterion into its cationic form, increasing its solubility in the alcohol reactant.[6]

Q2: What is the optimal catalyst for this reaction, and why?

A2: A strong Brønsted acid is essential. While several catalysts can be used, concentrated sulfuric acid (H₂SO₄) and thionyl chloride (SOCl₂) are among the most effective and commonly employed for different reasons.

  • Sulfuric Acid (H₂SO₄): This is a highly effective catalyst due to its dual functionality. It acts as a strong acid to protonate the carbonyl group of leucine, thereby activating it for nucleophilic attack by methanol.[6][3] Crucially, concentrated H₂SO₄ is also a powerful dehydrating agent; it sequesters the water produced during the reaction, which helps to drive the equilibrium toward the ester product according to Le Châtelier's principle.[7][8] Other acids like p-toluenesulfonic acid (TsOH) are also effective catalysts.[7][9]

  • Thionyl Chloride (SOCl₂): An alternative and highly efficient method involves using thionyl chloride in methanol.[10][11] In this case, thionyl chloride reacts with methanol first to generate HCl in situ, which acts as the acid catalyst, and methyl sulfite. This method is often very effective and can proceed at lower temperatures.[9] However, it requires careful handling in a fume hood due to the toxicity and corrosiveness of SOCl₂ and the evolution of SO₂ and HCl gases.[11]

  • Solid Acid Catalysts: For greener and more sustainable processes, solid acid catalysts like zeolites (e.g., H-USY) have been shown to be effective.[12] These catalysts can simplify product work-up as they can be removed by simple filtration, though they may require higher temperatures and pressures.[12]

Q3: How can I effectively remove water from the reaction to improve my yield?

A3: Actively removing water is the most critical strategy for maximizing ester yield.[1][5] There are several practical laboratory methods to achieve this:

  • Use of Excess Alcohol: The simplest method is to use a large excess of the alcohol reactant (methanol).[1][3][7] By making methanol the solvent, its high concentration helps to shift the reaction equilibrium forward. This is often sufficient for small-scale preparations.

  • Chemical Dehydration: As mentioned, using concentrated sulfuric acid as the catalyst also serves to chemically remove water.[8][13] Other desiccants like anhydrous calcium sulfate or molecular sieves can also be added to the reaction mixture.[7][13]

  • Azeotropic Distillation: For larger-scale reactions or when maximizing yield is paramount, azeotropic removal of water is highly effective.[2] This involves adding a solvent (an entrainer) like toluene or benzene that forms a low-boiling azeotrope with water.[1][7] The reaction is heated to reflux using a Dean-Stark apparatus, which traps the condensed water while allowing the immiscible solvent to return to the reaction flask.[1][2]

Q4: What are the ideal reaction temperature and time?

A4: The optimal temperature is a balance between reaction rate and stability.

  • Temperature: Most Fischer esterifications are conducted at the reflux temperature of the alcohol.[7] For methanol, this is approximately 65°C. Heating increases the reaction rate, but excessively high temperatures can lead to degradation or side reactions, although L-leucine is relatively stable.[14][15] Some studies have shown that for amino acid esterification, temperatures around 70°C can be optimal.[5] Microwave-assisted esterification can significantly accelerate the reaction, achieving high yields in much shorter times by reaching higher temperatures more efficiently.[9]

  • Reaction Time: Reaction times can vary from a few hours to overnight (4-24 hours).[10][16] It is crucial to monitor the reaction's progress. The disappearance of the L-leucine starting material can be tracked using Thin-Layer Chromatography (TLC). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Q5: What is the best work-up and purification procedure for isolating Methyl 2-amino-4-methylpentanoate?

A5: The work-up aims to remove excess acid and unreacted starting materials, while purification isolates the final product. The product is often isolated as its hydrochloride salt, which is a stable, crystalline solid.[17]

  • Removal of Excess Alcohol: After the reaction is complete, the excess methanol is typically removed under reduced pressure using a rotary evaporator.[11]

  • Neutralization and Extraction: The residue is then dissolved in an appropriate solvent (e.g., diethyl ether or ethyl acetate) and washed carefully with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to neutralize the strong acid catalyst.[11] This is followed by washing with brine to remove residual salts. The organic layer is then dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[18]

  • Isolation/Purification:

    • As the Hydrochloride Salt: A common method is to bubble dry HCl gas through the final organic solution or add a solution of HCl in an anhydrous solvent. This precipitates the product as Methyl 2-amino-4-methylpentanoate hydrochloride, which can be collected by filtration and washed with a non-polar solvent like ether.

    • As the Free Amine: If the free ester is desired, it can be purified by distillation under reduced pressure or by column chromatography on silica gel.[16] However, free amino esters can be less stable than their salt forms.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient or inactive catalyst. 2. Presence of water in starting materials. 3. Reaction temperature is too low.1. Use a fresh, concentrated acid catalyst (e.g., H₂SO₄). 2. Ensure L-leucine and methanol are anhydrous. 3. Heat the reaction to the reflux temperature of methanol (~65°C).
Reaction Stalls 1. Equilibrium has been reached. 2. Catalyst has been neutralized or deactivated.1. Implement a water removal strategy (e.g., Dean-Stark trap, add molecular sieves).[1][2] 2. Add a fresh portion of the acid catalyst.
Product is an Emulsion during Work-up 1. Incomplete neutralization. 2. Formation of salts that act as surfactants.1. Add more saturated NaHCO₃ solution slowly. 2. Add brine (saturated NaCl solution) to break the emulsion and "salt out" the organic product.
Low Isolated Yield after Work-up 1. Product loss during aqueous extraction (product has some water solubility). 2. Incomplete extraction from the aqueous layer.1. Isolate the product as the hydrochloride salt to improve precipitation and recovery. 2. Perform multiple extractions (e.g., 3x) with the organic solvent to ensure complete recovery.[18]

Experimental Protocols

Protocol 1: Standard Fischer Esterification Using Sulfuric Acid

This protocol describes a standard laboratory procedure for the esterification of L-leucine using an excess of methanol and sulfuric acid as the catalyst.

  • Apparatus Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to exclude moisture.

  • Reagents:

    • L-Leucine (1.0 eq)

    • Anhydrous Methanol (serves as reactant and solvent, ~10-20 mL per gram of L-leucine)

    • Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq)

  • Procedure: a. To the round-bottom flask, add L-leucine and anhydrous methanol. b. Cool the suspension in an ice-water bath (0°C). c. Slowly and carefully add the concentrated sulfuric acid dropwise to the stirred suspension. d. Remove the ice bath and heat the mixture to reflux (approx. 65°C) using a heating mantle. e. Maintain reflux and stir for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1).

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Remove the excess methanol under reduced pressure. c. Dissolve the resulting residue in ethyl acetate. d. Transfer the solution to a separatory funnel and wash carefully with saturated sodium bicarbonate solution until CO₂ evolution ceases. e. Wash the organic layer with brine, then dry over anhydrous Na₂SO₄. f. Filter off the drying agent and concentrate the filtrate to obtain the crude methyl ester. g. For purification, the product can be distilled under vacuum or converted to its hydrochloride salt.

Protocol 2: Water Removal using a Dean-Stark Apparatus

This protocol is suitable for larger-scale reactions where maximizing yield is essential.

  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.[2]

  • Reagents:

    • L-Leucine (1.0 eq)

    • Methanol (1.5-2.0 eq)

    • Toluene (as azeotropic solvent)

    • p-Toluenesulfonic acid (TsOH) or H₂SO₄ (catalytic amount)

  • Procedure: a. Charge the flask with L-leucine, methanol, toluene, and the acid catalyst. b. Fill the Dean-Stark trap with toluene before starting. c. Heat the mixture to reflux. The toluene-water azeotrope will begin to distill. d. The vapor will condense and collect in the graduated arm of the trap. Water, being denser, will separate to the bottom while the toluene overflows back into the flask.[1] e. Continue the reaction until no more water collects in the trap.

  • Work-up: Follow the work-up procedure described in Protocol 1.

Visualizations

Fischer Esterification Mechanism

Fischer_Esterification Start Leucine + Methanol (R-COOH + R'-OH) Protonation Protonation of Carbonyl Oxygen Start->Protonation + H+ Activated Activated Carbonyl (More Electrophilic) Protonation->Activated Attack Nucleophilic Attack by Methanol Activated->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral ProtonTransfer Proton Transfer Tetrahedral->ProtonTransfer WaterLG Intermediate with Good Leaving Group (H2O) ProtonTransfer->WaterLG Elimination Elimination of Water WaterLG->Elimination Ester Protonated Ester Elimination->Ester - H2O Deprotonation Deprotonation Ester->Deprotonation Product Methyl Leucinate (Ester + H2O) Deprotonation->Product - H+

Caption: The acid-catalyzed mechanism for Fischer esterification of L-leucine.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low Yield Observed CheckTLC Is Starting Material Consumed? Start->CheckTLC CheckWater Implement Water Removal Strategy CheckTLC->CheckWater No CheckWorkup Review Work-up Procedure CheckTLC->CheckWorkup Yes IncreaseTimeTemp Increase Reaction Time or Temperature CheckWater->IncreaseTimeTemp CheckCatalyst Check Catalyst (Age, Amount) IncreaseTimeTemp->CheckCatalyst LossToAq Product Lost to Aqueous Layer? CheckWorkup->LossToAq Yes SaltOut Use Brine, Perform Multiple Extractions LossToAq->SaltOut Yes IsolateSalt Isolate as HCl Salt LossToAq->IsolateSalt No/Alternative Success Yield Improved SaltOut->Success IsolateSalt->Success

Caption: A logical workflow for diagnosing and resolving low product yield.

Key Parameter Relationships

Parameter_Relationships Yield Ester Yield Temp Temperature Temp->Yield Increases Rate Time Reaction Time Time->Yield Increases Conversion Catalyst Catalyst Conc. Catalyst->Yield Increases Rate Water Water Removal Water->Yield Shifts Equilibrium (Major Impact) Alcohol Excess Alcohol Alcohol->Yield Shifts Equilibrium

Caption: Relationship of key experimental parameters to final ester yield.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Esterification. (2022, April 6). Sciencemadness Wiki. [Link]

  • How to purify esterefication product? (2016, April 15). ResearchGate. [Link]

  • Nagahata, R., Nakamura, T., Mori, Y., & Takeuchi, K. (2017). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Natural Science, 9, 110-122. [Link]

  • Salvitti, C., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. [Link]

  • Salvitti, C., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. PMC - NIH. [Link]

  • Wegman, M. A., et al. (2001). Salt-free esterification of α-amino acids catalysed by zeolite H-USY. Green Chemistry. [Link]

  • Salvitti, C., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. ACS.org. [Link]

  • Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. (n.d.). Academax. [Link]

  • Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. (2025, August 7). ResearchGate. [Link]

  • Fischer Esterification. (2021, November 18). Chemistry Steps. [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Tutor. [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024, February 17). Nature. [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]

  • WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Effect of temperature on esterification yield. (n.d.). ResearchGate. [Link]

  • How to do esterification of amino acid? (2016, January 29). ResearchGate. [Link]

  • Effects of temperature on L-leucine transport in toadfish liver in vivo. (n.d.). PubMed. [Link]

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. (n.d.). CHIMIA. [Link]

  • Decomposing or subliming? An investigation of thermal behavior of L-leucine. (n.d.). Request PDF on ResearchGate. [Link]

Sources

Troubleshooting low solubility of H-Leu-OMe HCl in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

The Problem: Researchers frequently encounter precipitation or heterogeneity when attempting to dissolve H-Leu-OMe HCl (L-Leucine methyl ester hydrochloride) in standard organic reaction solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate (EtOAc).

The Cause: The hydrochloride salt form creates a robust ionic lattice (


). While the Leucine side-chain is hydrophobic, the ionic headgroup dominates the physical properties, rendering it insoluble in non-polar or moderately polar aprotic solvents.

The Solution: Solubility in organic media requires breaking the ionic lattice. This is achieved via In-Situ Neutralization (releasing the free base), Biphasic Extraction , or Polar Cosolvent Switching .

Diagnostic & Decision Logic

Before altering your protocol, use this logic flow to determine the correct troubleshooting path.

SolubilityLogic Start Start: H-Leu-OMe HCl Insoluble in Target Solvent ReactionType What is the downstream application? Start->ReactionType Coupling Peptide Coupling / Acylation (in DCM/THF/DMF) ReactionType->Coupling Analysis Analysis / Stock Solution (NMR, HPLC) ReactionType->Analysis Isolation Need Isolated Free Amine (Non-Standard) ReactionType->Isolation Sol_Coupling PROTOCOL A: In-Situ Neutralization (Add DIPEA/NMM) Coupling->Sol_Coupling Standard Path Sol_Analysis PROTOCOL C: Solvent Switch (Use DMSO-d6 / MeOH) Analysis->Sol_Analysis Best Signal Sol_Isolation PROTOCOL B: Biphasic Extraction (DCM / NaHCO3) Isolation->Sol_Isolation High Risk (Unstable)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental intent.

Technical FAQs & Troubleshooting Protocols

Q1: Why does H-Leu-OMe HCl dissolve in water/methanol but not DCM?

Technical Insight: Solubility is a competition between Lattice Energy (holding the crystal together) and Solvation Energy (solvent stabilizing the molecules).

  • The Salt (HCl): The ionic bond between the protonated amine (

    
    ) and chloride (
    
    
    
    ) is very strong. Only solvents with high dielectric constants (Water
    
    
    , DMSO
    
    
    ) or hydrogen-bonding capabilities (Methanol) can overcome this lattice energy.
  • The Solvent (DCM): Dichloromethane (

    
    ) lacks the polarity to dissociate the ion pair. The hydrophobic isobutyl side chain of Leucine is insufficient to drag the charged headgroup into solution.
    
Q2: How do I perform an "In-Situ Neutralization" for a coupling reaction?

Context: This is the standard method for peptide synthesis (solution phase). You generate the soluble free base inside the reaction vessel immediately before reaction to prevent instability.

Protocol A: In-Situ Neutralization (Recommended)

  • Reagents: H-Leu-OMe HCl, DCM (anhydrous), DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).

  • Step-by-Step:

    • Suspend H-Leu-OMe HCl (1.0 equiv) in DCM. Note: It will look like a cloudy suspension.

    • Add the tertiary base (DIPEA or NMM) dropwise.

      • Stoichiometry: Use 1.0 to 1.1 equivalents relative to the HCl salt.

      • Critical Warning: Avoid large excesses of base (>2.0 eq) as this can promote racemization or premature hydrolysis.

    • Observation: The solution should clear up within 1–5 minutes as the free amine (

      
      ) is released and dissolves, while the byproduct (DIPEA·HCl) remains soluble or forms a fine, non-interfering precipitate depending on concentration.
      
    • Action: Immediately add your activated carboxylic acid component (e.g., Boc-Xaa-OSu or R-COOH + Coupling Reagent).

Q3: I need the free base isolated. How do I remove the HCl?

Context: Only use this if you cannot use in-situ neutralization. The free base is unstable (see Q4).

Protocol B: Biphasic Extraction (Free-Basing)

  • Step-by-Step:

    • Dissolve H-Leu-OMe HCl in a minimal volume of Water or Saturated

      
       .
      
    • Add an equal volume of DCM or Ethyl Acetate .

    • If using water in step 1, adjust aqueous pH to ~9–10 using

      
       or 
      
      
      
      . Do not use NaOH (hydrolysis risk).
    • Shake and separate layers. The free amine migrates to the organic layer.

    • Extract aqueous layer 2x more with organic solvent.

    • Combine organic layers, dry over anhydrous

      
       or 
      
      
      
      .
    • Filter and concentrate in vacuo at low temperature (< 30°C).

    • Use immediately.

Q4: Why did my "Free Base" oil turn into a solid white precipitate overnight?

Expert Insight (The DKP Trap): You have likely formed Diketopiperazine (DKP) . Free amino acid esters (especially Leucine derivatives) are prone to intermolecular condensation. Two molecules of H-Leu-OMe react to form the dipeptide H-Leu-Leu-OMe, which then rapidly cyclizes to form the cyclic dipeptide (DKP), precipitating out of solution.

Mechanism of Failure:

Prevention: Never store the free base. Always keep H-Leu-OMe as the HCl salt until the exact moment of reaction.

Solubility Data Reference

SolventH-Leu-OMe HCl (Salt)H-Leu-OMe (Free Base)Notes
Water High (>100 mg/mL)ModerateSalt is ideal for aqueous storage.
Methanol High HighGood for transfers, but nucleophilic solvent.
DMSO High HighDifficult to remove; use for biological assays.
DCM Insoluble (Suspension)High Requires neutralization (Protocol A).
DMF Moderate/HighHighGood cosolvent for peptide coupling.
Ether InsolubleSolubleUsed to precipitate the salt form.[1]

Visualizing the Instability Risk (DKP Formation)

The following diagram illustrates why isolating the free base is risky and how dimerization leads to the insoluble DKP byproduct.

DKP_Mechanism cluster_risk Instability Zone (Avoid Storage Here) Salt H-Leu-OMe HCl (Stable Solid) FreeBase H-Leu-OMe (Free Amine) Salt->FreeBase Neutralization Base Base Added (pH > 8) Base->FreeBase Dimer Linear Dipeptide (H-Leu-Leu-OMe) FreeBase->Dimer Self-Condensation (Slow) DKP Diketopiperazine (Cyclo-Leu-Leu) INSOLUBLE SOLID Dimer->DKP Cyclization (Fast)

Figure 2: Pathway of degradation. The free base self-condenses to form a linear dimer, which rapidly cyclizes into the thermodynamically stable and insoluble Diketopiperazine (DKP).

References

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences. (Contextual grounding for DKP mechanism).
  • PubChem. (n.d.). Compound Summary: Leucine methyl ester hydrochloride.[2][3][4][5][6][7] National Library of Medicine. Retrieved from [Link]

Sources

Stability of Methyl 2-amino-4-methylpentanoate in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 2-amino-4-methylpentanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting advice and frequently asked questions regarding the stability of Methyl 2-amino-4-methylpentanoate in aqueous solutions. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your work with Methyl 2-amino-4-methylpentanoate. Each problem is followed by a detailed, step-by-step troubleshooting protocol.

Issue 1: Rapid Degradation of Methyl 2-amino-4-methylpentanoate in a Neutral Aqueous Buffer

Scenario: You've prepared a 10 mM stock solution of Methyl 2-amino-4-methylpentanoate in a phosphate-buffered saline (PBS) at pH 7.4. Within a few hours at room temperature, you observe a significant decrease in the concentration of the parent compound.

Root Cause Analysis:

Amino acid esters like Methyl 2-amino-4-methylpentanoate are susceptible to hydrolysis, which is the cleavage of the ester bond by water. This reaction is often catalyzed by pH. The presence of the α-amino group can accelerate this degradation. Specifically, the unprotonated amino group can act as an intramolecular nucleophile or a general base, catalyzing the hydrolysis of the nearby ester group. At neutral and basic pH, a significant portion of the α-amino group is unprotonated, leading to increased instability.[1]

Troubleshooting Protocol:
  • pH Adjustment: The primary cause is likely pH-dependent hydrolysis.

    • Action: Prepare your aqueous solutions at a lower pH. Studies have shown that amino acid esters are notably more stable at acidic pH (pH 6 or lower).[1] Consider using a buffer system such as citrate or acetate to maintain a pH between 4 and 6.

    • Rationale: At acidic pH, the α-amino group is protonated to form an ammonium ion (-NH3+). This protonation prevents the amino group from acting as an intramolecular catalyst for hydrolysis, thus enhancing the stability of the ester.[1]

  • Temperature Control:

    • Action: Store your stock solutions and conduct your experiments at lower temperatures whenever possible. For short-term storage (hours to a few days), refrigeration (2-8 °C) is recommended. For long-term storage, aliquoting and freezing (-20 °C or -80 °C) is advisable.

    • Rationale: Chemical reactions, including hydrolysis, have rates that are dependent on temperature. Lowering the temperature will significantly slow down the rate of degradation.

  • Use of Aprotic Solvents for Stock Solutions:

    • Action: If your experimental design allows, prepare a concentrated stock solution in a non-aqueous, aprotic solvent like anhydrous DMSO or ethanol. You can then dilute this stock into your aqueous buffer immediately before use.

    • Rationale: By preparing the initial stock in a solvent without water, you prevent hydrolysis from occurring during storage.

Workflow for Stability Enhancement:

Caption: Workflow for enhancing the stability of Methyl 2-amino-4-methylpentanoate.

Issue 2: Inconsistent Analytical Results When Quantifying Methyl 2-amino-4-methylpentanoate

Scenario: You are analyzing the concentration of Methyl 2-amino-4-methylpentanoate in your samples using reverse-phase HPLC, but you are getting variable and non-reproducible peak areas.

Root Cause Analysis:

The inconsistent results could be due to several factors: on-column degradation, poor chromatographic resolution, or issues with sample preparation and handling. The inherent polarity and potential for interaction with the stationary phase can make analysis challenging.

Troubleshooting Protocol:
  • Sample Preparation and Handling:

    • Action: Ensure that your samples are prepared fresh and kept cold (on ice or in a refrigerated autosampler) until injection. If you are analyzing samples from a stability study, quench the degradation by adding an acid (to lower the pH) and freezing the sample immediately after collection.

    • Rationale: This minimizes degradation that can occur in the sample vial before analysis.

  • Chromatographic Method Optimization:

    • Action for HPLC-UV:

      • Mobile Phase: Use a mobile phase with a slightly acidic pH (e.g., 0.1% formic acid or trifluoroacetic acid in water and acetonitrile).

      • Column: A C18 column is a good starting point, but if you still see poor peak shape, consider a column with a different stationary phase (e.g., a polar-embedded phase).

    • Action for GC-MS: Direct analysis by GC-MS is challenging due to the low volatility of the compound. Derivatization is often necessary.[2][3]

      • Derivatization: Consider derivatization with reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or methyl chloroformate (MCF) to increase volatility and thermal stability.[2]

    • Rationale: An acidic mobile phase in HPLC will ensure the amino group is protonated, leading to better peak shape and retention. Derivatization for GC-MS makes the analyte suitable for gas-phase analysis.

  • Internal Standard:

    • Action: Incorporate an internal standard into your analytical method. The internal standard should be a structurally similar compound that is not present in your samples and has similar chromatographic behavior.

    • Rationale: An internal standard helps to correct for variations in injection volume and sample preparation, leading to more accurate and reproducible quantification.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Methyl 2-amino-4-methylpentanoate in aqueous solution?

The primary degradation pathway is hydrolysis of the methyl ester to form the parent amino acid, leucine, and methanol. This reaction is catalyzed by both acid and base, but the rate is significantly faster under basic conditions due to the role of the unprotonated α-amino group.[1]

Q2: How does temperature affect the stability of Methyl 2-amino-4-methylpentanoate?

As with most chemical reactions, the rate of hydrolysis of Methyl 2-amino-4-methylpentanoate increases with temperature. Therefore, it is crucial to store solutions at low temperatures (2-8°C for short-term and frozen for long-term) to minimize degradation.

Q3: Can I use a stock solution of Methyl 2-amino-4-methylpentanoate that has been stored at room temperature in a neutral buffer for a day?

It is not recommended. Significant degradation can occur under these conditions. It is best practice to prepare fresh solutions or to have performed a stability study under your specific storage conditions to ensure the integrity of your solution.

Q4: What are the expected degradation products that I should monitor in my experiments?

The main degradation product is leucine (2-amino-4-methylpentanoic acid). You should also be aware of the potential for the formation of byproducts, although the primary pathway is hydrolysis.

Q5: Are there any additives that can enhance the stability of Methyl 2-amino-4-methylpentanoate in solution?

While the most effective methods are controlling pH and temperature, certain excipients are sometimes used in formulations to enhance stability. However, their effects must be carefully evaluated. For routine laboratory use, maintaining an acidic pH is the most straightforward and effective approach.

Section 3: Experimental Protocols

Protocol 1: pH-Dependent Stability Study

This protocol outlines a method to determine the stability of Methyl 2-amino-4-methylpentanoate at different pH values.

Materials:

  • Methyl 2-amino-4-methylpentanoate

  • Buffer solutions: pH 4 (acetate), pH 7.4 (phosphate), pH 9 (borate)

  • HPLC or GC-MS system for analysis

  • Constant temperature incubator or water bath

Procedure:

  • Prepare a concentrated stock solution of Methyl 2-amino-4-methylpentanoate in an appropriate solvent (e.g., acetonitrile or water if solubility allows, prepared fresh).

  • Dilute the stock solution into each of the buffer solutions to a final concentration of 1 mM.

  • Immediately after preparation (t=0), take an aliquot from each solution, quench the reaction (e.g., by adding acid and freezing), and analyze to determine the initial concentration.

  • Incubate the remaining solutions at a constant temperature (e.g., 25°C or 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, quench, and analyze.

  • Plot the percentage of Methyl 2-amino-4-methylpentanoate remaining versus time for each pH.

  • Calculate the degradation rate constant (k) and half-life (t½) for each condition.

Data Summary Table:

pH Temperature (°C) Half-life (hours)
4.0 25 > 48 (example)
7.4 25 ~ 6 (example)

| 9.0 | 25 | < 1 (example) |

Protocol 2: Analytical Method for Quantification using HPLC-UV

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

Sample Preparation:

  • Dilute the sample with Mobile Phase A to a concentration within the calibration curve range.

  • If necessary, centrifuge the sample to remove any particulates before injection.

Degradation Pathway Diagram:

Hydrolysis_Pathway Compound Methyl 2-amino-4-methylpentanoate Products Leucine + Methanol Compound->Products Hydrolysis (pH, Temp dependent) Water H2O

Caption: Hydrolysis of Methyl 2-amino-4-methylpentanoate.

References

  • Aliphatic or aryl esters prodrugs containing Methoxy, Ethoxy and Propylene Glycol Linkers.
  • Comparative Analysis of Analytical Methods for Methyl 2-aminoheptano
  • Analytical Methods.

Sources

Technical Support Center: Purification of Methyl 2-amino-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of Methyl 2-amino-4-methylpentanoate. This guide, designed by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted Methyl 2-amino-4-methylpentanoate from reaction mixtures. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity of your research and development endeavors.

Introduction

Methyl 2-amino-4-methylpentanoate, the methyl ester of the essential amino acid L-leucine, is a common building block in peptide synthesis and other organic transformations.[1] Incomplete consumption of this reagent often leads to its presence as an impurity in the final reaction mixture. Its removal is critical to ensure the purity of the desired product. This guide will walk you through the fundamental properties of Methyl 2-amino-4-methylpentanoate and provide robust protocols for its efficient removal.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 2-amino-4-methylpentanoate is the cornerstone of developing effective purification strategies.

PropertyValueSource
Molecular Formula C₇H₁₅NO₂[1]
Molecular Weight 145.20 g/mol [1]
Boiling Point 169.2 °C at 760 mmHg[2]
pKa (of Leucine) pKa₁ (COOH): 2.36, pKa₂ (NH₃⁺): 9.60[3]
Form Typically a liquid (free base) or white solid (hydrochloride salt)[4]

Frequently Asked Questions (FAQs)

Q1: Why is it important to remove unreacted Methyl 2-amino-4-methylpentanoate?

A1: Residual Methyl 2-amino-4-methylpentanoate can interfere with subsequent reaction steps, complicate product purification, and compromise the final product's purity and characterization data. In the context of peptide synthesis, it can lead to the formation of undesired side products in the next coupling step.

Q2: What are the most common scenarios where I would need to remove this compound?

A2: The most frequent scenarios include:

  • Post-Peptide Coupling: When an excess of the amino acid ester is used to drive the coupling reaction to completion.

  • Post-Fischer Esterification: If the esterification of L-leucine does not go to completion, you will have a mixture of the starting amino acid, the methyl ester, and the acid catalyst.

Q3: What is the first and most crucial step in designing a purification strategy?

A3: Understanding the properties of your desired product is paramount. Is it an acidic, basic, or neutral compound? What is its solubility profile? The answers to these questions will dictate the most effective and selective removal method for the basic Methyl 2-amino-4-methylpentanoate.

Q4: Can I remove Methyl 2-amino-4-methylpentanoate by simple evaporation?

A4: Given its relatively high boiling point (169.2 °C), simple evaporation is generally not a practical or efficient method for its removal, especially from less volatile reaction products.[2] It is more suitable for removing volatile solvents.

Troubleshooting Guides: Purification Strategies

This section provides detailed protocols and the scientific rationale behind them for the removal of unreacted Methyl 2-amino-4-methylpentanoate.

Strategy 1: Acid-Base Extraction

This is often the most effective and straightforward method for separating the basic Methyl 2-amino-4-methylpentanoate from neutral or acidic products. The strategy relies on the ability to change the solubility of the amino acid ester by protonating its basic amino group.

Core Principle:

The free base of Methyl 2-amino-4-methylpentanoate is soluble in many organic solvents. Upon treatment with an aqueous acid solution, it forms the corresponding ammonium salt (hydrochloride), which is highly soluble in water and insoluble in most organic solvents.[5] This allows for its selective removal into the aqueous phase. The pKa of the amino group is approximately 9.60, meaning it will be protonated in an acidic solution.[3]

Caption: Workflow for acid-base extraction.

Experimental Protocol: Acid-Base Extraction

This protocol is designed for a reaction mixture where the desired product is stable to dilute acid and is soluble in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

Materials:

  • Reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1 M Hydrochloric Acid (HCl) solution.

  • Saturated sodium bicarbonate (NaHCO₃) solution (optional, for neutralizing any acidic species).

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

Procedure:

  • Dissolution: Ensure your reaction mixture is fully dissolved in a suitable water-immiscible organic solvent. If the reaction was performed in a water-miscible solvent like THF or DMF, it will need to be removed under reduced pressure and the residue redissolved.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl solution. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.[6]

  • Layer Separation: Allow the layers to separate. The upper layer will typically be the organic phase (unless a halogenated solvent like dichloromethane is used, in which case it will be the bottom layer), and the lower layer will be the aqueous phase containing the protonated amino ester.

  • Extraction: Drain the aqueous layer. To ensure complete removal, it is advisable to repeat the acidic wash (steps 2-3) one or two more times with fresh 1 M HCl solution.

  • Neutralization (Optional): If your reaction mixture also contains acidic impurities, you can subsequently wash the organic layer with a saturated sodium bicarbonate solution to remove them.

  • Brine Wash: Wash the organic layer with brine. This helps to remove any residual water and break up emulsions.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent, and then concentrate the solvent under reduced pressure to obtain your purified product.

Strategy 2: Silica Gel Chromatography

When your product has a similar basicity to Methyl 2-amino-4-methylpentanoate, or if you need to separate it from other non-acidic/basic impurities, silica gel chromatography is a powerful alternative.

Core Principle:

Silica gel is a polar stationary phase. Separation is achieved based on the differential adsorption of compounds to the silica gel. More polar compounds will interact more strongly with the silica and elute later, while less polar compounds will travel through the column more quickly. Methyl 2-amino-4-methylpentanoate, with its polar amino and ester groups, will exhibit moderate to strong retention on a silica gel column.

Caption: Workflow for silica gel chromatography.

Experimental Protocol: Silica Gel Chromatography

Materials:

  • Silica gel (appropriate mesh size for flash chromatography).

  • A suitable solvent system (e.g., a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate).

  • Chromatography column and accessories.

  • Thin Layer Chromatography (TLC) plates for monitoring.

Procedure:

  • TLC Analysis: Before running the column, determine an appropriate solvent system using TLC. The goal is to find a solvent mixture that gives good separation between your product and the Methyl 2-amino-4-methylpentanoate. A good starting point is a mixture of hexanes and ethyl acetate. The amino ester should have a lower Rf value than a non-polar product.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. You may use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain your purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Strategy 3: Crystallization as the Hydrochloride Salt

If your desired product is a liquid or an oil and the unreacted Methyl 2-amino-4-methylpentanoate is a significant impurity, you can selectively crystallize the amino ester as its hydrochloride salt.

Core Principle:

The hydrochloride salt of Methyl 2-amino-4-methylpentanoate is a crystalline solid with defined solubility in various organic solvents.[2] By treating the reaction mixture with HCl, the amino ester salt can be selectively precipitated from a solution in which the desired product remains dissolved.

Experimental Protocol: Crystallization of the Hydrochloride Salt

Materials:

  • Crude reaction mixture.

  • Anhydrous diethyl ether or another suitable non-polar solvent.

  • Anhydrous HCl (gas or a solution in a non-polar solvent).

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of a dry, non-polar solvent in which your product is soluble but the amino ester hydrochloride is not (e.g., diethyl ether).

  • Precipitation: Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in a non-polar solvent dropwise. The Methyl 2-amino-4-methylpentanoate hydrochloride will precipitate as a white solid.

  • Isolation: Filter the mixture to collect the precipitated salt.

  • Purification of Product: The filtrate now contains your product, free of the amino ester impurity. Wash the filtrate with a dilute base (e.g., saturated NaHCO₃ solution) to remove any excess HCl, then with brine. Dry the organic layer and concentrate to obtain the purified product.

References

  • PubChem. (n.d.). L-Leucine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • European Patent Office. (2001, May 16). Method for extracting amino acid ester (EP 0474096 B2). Retrieved from [Link]

  • Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying L-leucine methyl ester hydrochloride.
  • PrepChem. (n.d.). Synthesis of (a) Nα -Benzyloxycarbonyl-D-leucyl-L-leucine methyl ester. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Exp 2 – Acid-Base Extraction and Isolation of Excedrin Components. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Oxyma-Based Peptide Coupling in Solution: Z-L-Phg-Val-OMe. Retrieved from [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

Sources

Technical Support Center: Ester Stability & Workup

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: EST-9942 Subject: Preventing Hydrolysis of Methyl Esters During Workup Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Core Directive: The Mechanistic "Why"

Before attempting a fix, you must understand the enemy. Methyl esters are not thermodynamically stable in the presence of water; they are merely kinetically persistent. Hydrolysis is driven by the


 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular)  or 

(Acid-catalyzed)
mechanisms.
The Critical Danger Zone: Saponification

Most researchers lose their product here. Unlike acid hydrolysis, which is reversible, base-mediated hydrolysis is irreversible because the resulting carboxylic acid immediately deprotonates to form a carboxylate salt.[1] This drives the equilibrium completely to the right.

Key Insight: The hydroxide ion (


) is a potent nucleophile.[2] If your workup pH rises above 10, or if you use strong bases (NaOH/KOH) to neutralize an acidic reaction mixture while an ester is present, you will saponify your product.

EsterHydrolysis Ester Methyl Ester (R-COOMe) Tetra Tetrahedral Intermediate Ester->Tetra Nucleophilic Attack (Fast) OH Hydroxide (OH-) OH->Tetra Acid Carboxylic Acid (R-COOH) Tetra->Acid Elimination of OMe- Salt Carboxylate Salt (R-COO-) Acid->Salt Deprotonation (Irreversible Sink)

Figure 1: The "Death Spiral" of Base-Catalyzed Hydrolysis. Note the irreversible final step that destroys yield.

Troubleshooting & FAQs

Real-world scenarios submitted by users like you.

Q1: "I performed a basic alkylation (using NaH or LiHMDS). How do I quench without killing my ester?"

Diagnosis: The reaction mixture contains strong alkoxides. Adding water directly generates localized high concentrations of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, causing instant saponification.
The Fix:  Never add water directly.
  • Cool the reaction to

    
     or 
    
    
    
    .[3]
  • Quench with Acidic Buffer: Add saturated Ammonium Chloride (

    
    ) solution.
    
    • Why?

      
       is weakly acidic (
      
      
      
      ). It protonates the alkoxides/bases immediately, converting them to harmless alcohols/amines, but it is not acidic enough to trigger acid-catalyzed hydrolysis.
Q2: "My reaction was acidic (e.g., Friedel-Crafts). Can I wash with NaOH to remove the acid?"

Diagnosis: ABSOLUTELY NOT. Washing an ester-containing organic layer with 1M NaOH is the most common cause of yield loss. The Fix: Use a sacrificial weak base.

  • Wash 1: Cold Water (removes bulk strong acid).

  • Wash 2: Saturated Sodium Bicarbonate (

    
    ).[4]
    
    • Warning: This generates ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       gas. Vent your separatory funnel frequently.[5][6]
      
    • Alternative: If the ester is extremely sensitive, use a Phosphate Buffer (pH 7.0).

Q3: "I have an emulsion and the ester has been sitting in water for 2 hours. Is it gone?"

Diagnosis: Time is a reagent. The longer the biphasic contact, the higher the hydrolysis risk. The Fix: Break the emulsion immediately.

  • Add Brine (saturated NaCl) to increase ionic strength.

  • Filter the entire mixture through a pad of Celite (diatomaceous earth) to remove particulate stabilizers.

  • If persistent, add a small amount of Methanol to break surface tension (only if pH is neutral).

Experimental Protocols

Self-validating systems to ensure reproducibility.

Protocol A: The "Buffered Quench" (Standard)

Use for: Reactions containing bases (LDA, NaH, K2CO3).

  • Preparation: Prepare a saturated solution of

    
     and chill to 
    
    
    
    .
  • Cooling: Place the reaction flask in an ice bath.

  • Titrated Addition: Add the

    
     solution dropwise via addition funnel or syringe.
    
    • Checkpoint: Monitor internal temperature; do not allow exotherm >

      
      .
      
  • Partition: Dilute with Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).
    
  • Separation: Separate layers immediately. Do not let them stir together for >10 minutes.

  • Drying: Wash organic layer once with Brine, then dry over

    
    .
    
Protocol B: The "Anhydrous Workup" (High Sensitivity)

Use for: Highly labile esters or when water must be avoided entirely.

  • Quench: Add solid powdered Sodium Sulfate Decahydrate (

    
    ) directly to the reaction mixture.
    
    • Mechanism:[1][7][8] The crystal water is released slowly to quench the reagent, while the anhydrous salt immediately recaptures excess water.

  • Dilution: Dilute with anhydrous

    
    .
    
  • Filtration: Filter the slurry through a plug of Silica Gel or Celite.

  • Evaporation: Concentrate the filtrate. Zero aqueous contact occurred.

Data Presentation: Buffer Selection Guide

Rule of Thumb: Methyl esters are most stable between pH 3 and 7.

Buffer SystempH RangeRisk LevelUsage Case
1M HCl 0 - 1High Avoid. Triggers

hydrolysis.
Phosphate (NaH₂PO₄) 4.0 - 5.0Safe Best for neutralizing basic reactions without over-acidifying.
Ammonium Chloride ~9.0Safe Standard quench for anions/enolates.
Sodium Bicarbonate ~8.5Moderate Good for neutralizing acids. Watch for gas evolution.[9]
Sodium Hydroxide 14Critical Do not use. Instant saponification.

Decision Logic Visualization

WorkupDecision Start Start: Quenching Reaction with Methyl Ester Condition What is the Reaction Environment? Start->Condition Basic Basic Environment (LDA, NaH, Carbonates) Condition->Basic Acidic Acidic Environment (AlCl3, TFA, H2SO4) Condition->Acidic Check Is Ester Extremely Labile? Basic->Check ActionAcidic Use Cold Sat. NaHCO3 (Buffers to pH ~8.5) Acidic->ActionAcidic ActionBasic Use Cold Sat. NH4Cl (Buffers to pH ~9) StandardWorkup Proceed to Extraction (Minimize Contact Time) ActionBasic->StandardWorkup ActionAcidic->StandardWorkup Check->ActionBasic No DryWorkup Use Protocol B: Anhydrous Na2SO4.10H2O Check->DryWorkup Yes

Figure 2: Decision Matrix for selecting the appropriate quenching strategy based on reaction pH and substrate stability.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Not Voodoo. (n.d.). Workup Tricks: Reagents (Quenching). University of Rochester.[5][10][11] [Link]

  • Master Organic Chemistry. (2022). Hydrolysis of Esters. [Link]

  • LibreTexts. (2020). Mechanism of Base Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Bordwell, F. G. (n.d.). Bordwell pKa Table. [Link]

Sources

Technical Support Center: Purification of Peptides with C-Terminal Leucine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of peptides containing a C-terminal Leucine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting tips, and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established protocols and our experience in the field to help you navigate the specific challenges associated with this class of modified peptides.

Introduction: The Role and Challenges of C-Terminal Esterification

C-terminal esterification, such as the use of a Leucine methyl ester, is a common strategy in peptide chemistry. This modification serves multiple purposes, including protecting the C-terminal carboxyl group during synthesis, enhancing solubility in organic solvents for solution-phase synthesis, and increasing the hydrophobicity of the peptide, which can improve membrane permeability.[1][2][3] However, this modification also introduces specific challenges during purification, primarily related to the increased hydrophobicity and the potential for hydrolysis of the ester bond.

This guide will provide you with the necessary information to overcome these challenges and successfully purify your C-terminal Leucine methyl ester-containing peptide.

Troubleshooting Guide

This section addresses common problems encountered during the purification of peptides with a C-terminal Leucine methyl ester.

Problem 1: My peptide is showing two peaks in the HPLC analysis, one of which corresponds to the free carboxylic acid.

Possible Cause: Hydrolysis of the C-terminal methyl ester. This can occur during the final cleavage and deprotection steps or during the purification process itself if the mobile phase conditions are not optimal. The methyl ester linkage can be labile, especially at non-neutral pH.[4]

Solution:

  • Optimize Mobile Phase pH: The most common mobile phase for peptide purification by RP-HPLC is a mixture of water and acetonitrile with trifluoroacetic acid (TFA) as an ion-pairing agent.[][6] While TFA is effective, prolonged exposure or elevated temperatures can contribute to ester hydrolysis.

    • Recommendation: Maintain a low concentration of TFA (0.05-0.1%) and keep the purification runs as short as possible. If hydrolysis persists, consider using a different ion-pairing agent that allows for a less acidic mobile phase, such as formic acid.

  • Control Temperature: Elevated temperatures can accelerate the rate of hydrolysis.

    • Recommendation: Perform the purification at room temperature or even consider using a chilled autosampler and column compartment if your HPLC system allows.

  • Post-Purification Handling: Once the pure fractions are collected, they should be lyophilized immediately to remove the aqueous mobile phase and prevent further hydrolysis.

Problem 2: My peptide has poor solubility in the HPLC mobile phase, leading to peak broadening and low recovery.

Possible Cause: The C-terminal Leucine methyl ester, combined with the amino acid sequence, can significantly increase the hydrophobicity of the peptide.[7] This can lead to poor solubility in aqueous mobile phases and strong interactions with the stationary phase of the HPLC column.[7]

Solution:

  • Adjust Mobile Phase Composition:

    • Recommendation: For highly hydrophobic peptides, you may need to start with a higher initial concentration of organic solvent (acetonitrile) in your gradient. Instead of a standard 5% or 10% starting point, you might need to begin at 20% or even higher.

    • Alternative Solvents: In some cases, adding a small amount of a stronger organic solvent like isopropanol or methanol to the mobile phase can improve solubility.[]

  • Choose the Right HPLC Column:

    • Recommendation: While C18 columns are the most common choice for peptide purification, for very hydrophobic peptides, a column with a shorter alkyl chain (C8 or C4) or a phenyl column might provide better separation and peak shape.[][8] These columns are less hydrophobic and can reduce the strong interactions that lead to peak broadening.

  • Sample Preparation:

    • Recommendation: Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO, DMF, or methanol before diluting it with the initial mobile phase.[] This ensures the peptide is fully dissolved before injection.

Problem 3: I am having difficulty separating my target peptide from closely related impurities, such as deletion sequences.

Possible Cause: The hydrophobicity of the C-terminal Leucine methyl ester can sometimes mask the small differences in retention time between the target peptide and impurities with very similar sequences.

Solution:

  • Optimize the HPLC Gradient:

    • Recommendation: A shallow gradient will increase the separation between closely eluting peaks. Instead of a rapid gradient (e.g., 1-2% change per minute), try a much slower gradient (e.g., 0.2-0.5% change per minute) in the region where your peptide and impurities are eluting.

  • Change the Selectivity of the Separation:

    • Recommendation: As mentioned in the previous point, switching to a different stationary phase (C8, C4, or phenyl) can alter the selectivity of the separation and may resolve your target peptide from the impurities.[8]

    • Alternative Ion-Pairing Reagent: Changing the ion-pairing reagent from TFA to an alternative like formic acid or using a phosphate buffer system can also change the selectivity of the separation.

Frequently Asked Questions (FAQs)

Q1: Why is a C-terminal methyl ester used in peptide synthesis?

A1: The C-terminal methyl ester serves as a protecting group for the carboxylic acid during peptide synthesis, preventing it from participating in unwanted side reactions.[1] It can also enhance the solubility of the peptide in organic solvents, which is particularly useful in solution-phase synthesis.[2] Additionally, for certain applications, the increased hydrophobicity imparted by the ester can be beneficial for cell permeability.[3]

Q2: What is an orthogonal protection strategy and how does the C-terminal methyl ester fit in?

A2: An orthogonal protection strategy involves using multiple types of protecting groups in a single synthesis, where each type can be removed under specific conditions without affecting the others.[9][10][11] For example, the Fmoc group on the N-terminus is base-labile, side-chain protecting groups might be acid-labile (cleaved by TFA), and the C-terminal ester would be stable to both of these conditions but could be removed by saponification (alkaline hydrolysis) if the free acid is desired later.[12] This allows for precise control over the synthesis and modification of complex peptides.

Q3: What type of HPLC column is best for purifying a peptide with a C-terminal Leucine methyl ester?

A3: The choice of column depends on the overall hydrophobicity of the peptide.

  • For most peptides: A C18 column is a good starting point.[][6]

  • For very hydrophobic peptides: A C8 or C4 column may provide better results by reducing strong hydrophobic interactions, leading to sharper peaks and better recovery.[8]

  • For peptides with aromatic residues: A phenyl column can offer different selectivity and may improve separation.[8]

Column TypeTypical Application
C18 General purpose for a wide range of peptides.[]
C8 For moderately to highly hydrophobic peptides.[8]
C4 For very hydrophobic peptides and small proteins.[8]
Phenyl Can provide unique selectivity, especially for peptides containing aromatic amino acids.[8]

Q4: What are the key parameters to consider when developing an HPLC purification method for these peptides?

A4: The key parameters to optimize are:

  • Column: C18, C8, C4, or Phenyl, depending on hydrophobicity.[8]

  • Mobile Phase: Typically water and acetonitrile.[]

  • Ion-Pairing Agent: Usually 0.1% TFA, but formic acid can be an alternative to minimize hydrolysis.[]

  • Gradient: A shallow gradient around the elution point of the peptide will provide the best resolution.

  • Flow Rate: Adjust according to the column dimensions and desired separation time.

  • Detection Wavelength: Typically 210-220 nm for the peptide backbone.[6]

  • Temperature: Room temperature is standard, but cooling may be necessary to prevent hydrolysis.

Experimental Protocols

Protocol 1: Standard RP-HPLC Purification

This protocol is a starting point for the purification of a peptide with a C-terminal Leucine methyl ester.

Materials:

  • Crude peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column (e.g., 5 µm particle size, 100 Å pore size)

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Prepare Sample:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, or Mobile Phase A if soluble).

    • Filter the sample through a 0.22 µm syringe filter.

  • Set up HPLC Method:

    • Column: C18

    • Flow Rate: 1 mL/min (for a standard analytical column)

    • Detection: 214 nm

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B (adjust the slope based on scouting runs)

      • 35-40 min: 65% to 95% B (wash)

      • 40-45 min: 95% B

      • 45-50 min: 95% to 5% B (re-equilibration)

      • 50-60 min: 5% B

  • Run and Collect Fractions:

    • Inject the sample and start the run.

    • Collect fractions corresponding to the main peak.

  • Analyze and Pool:

    • Analyze the collected fractions by analytical HPLC to determine their purity.

    • Pool the fractions that meet the desired purity level.

  • Lyophilize:

    • Immediately freeze and lyophilize the pooled fractions to obtain the purified peptide as a powder.

Visualizing the Workflow

PurificationWorkflow cluster_prep Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification Crude Crude Peptide Dissolve Dissolve in appropriate solvent Crude->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject onto HPLC Filter->Inject Gradient Gradient Elution Inject->Gradient Collect Collect Fractions Gradient->Collect Analyze Analyze Fractions for Purity Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Pure Pure Peptide Lyophilize->Pure

Caption: A typical workflow for the purification of peptides.

Decision-Making for Method Development

TroubleshootingTree cluster_troubleshooting Troubleshooting Path Start Initial Purification Result Good_Purity Acceptable Purity Start->Good_Purity Successful Poor_Purity Poor Purity/Resolution Start->Poor_Purity Unsuccessful Broad_Peaks Broad or Tailing Peaks? Poor_Purity->Broad_Peaks Hydrolysis Evidence of Hydrolysis? Broad_Peaks->Hydrolysis No Change_Column Try C8/C4 Column Broad_Peaks->Change_Column Yes Increase_Organic Increase Initial % Organic Broad_Peaks->Increase_Organic Yes Coelution Co-elution of Impurities? Hydrolysis->Coelution No Lower_Temp Lower Temperature Hydrolysis->Lower_Temp Yes Use_Formic_Acid Use Formic Acid instead of TFA Hydrolysis->Use_Formic_Acid Yes Shallow_Gradient Use a Shallower Gradient Coelution->Shallow_Gradient Yes Change_Selectivity Change Column or Ion-Pairing Agent Coelution->Change_Selectivity Yes Re_run Re-run Purification Coelution->Re_run No Change_Column->Re_run Increase_Organic->Re_run Lower_Temp->Re_run Use_Formic_Acid->Re_run Shallow_Gradient->Re_run Change_Selectivity->Re_run

Caption: A decision tree for troubleshooting common purification issues.

References

  • de la Torre, B. G., & Albericio, F. (2020). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed. Retrieved from [Link]

  • Unknown. (n.d.). Peptides-V, Synthesis-II CONTENTS 1. Carboxyl Group Protection 2. Activation o. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2012). HPLC Analysis and Purification of Peptides. PMC. Retrieved from [Link]

  • Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Wiley-VCH. (2004). 2 Protection of Functional Groups. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
  • ResearchGate. (2025, August 9). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • Johnson, B. A., et al. (1993, June 25). Methyl esterification of C-terminal leucine residues in cytosolic 36-kDa polypeptides of bovine brain. A novel eucaryotic protein carboxyl methylation reaction. PubMed. Retrieved from [Link]

  • Organic Letters. (n.d.). Direct Conversion of Resin-Bound Peptides to C-Terminal Esters. Retrieved from [Link]

  • BioXconomy. (2024, June 4). CMC regulatory challenges during peptide development. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

  • Neuland Labs. (2018, June 1). Overcoming Challenges in Complex Peptide Purification. Retrieved from [Link]

  • ACS Publications. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry. Retrieved from [Link]

  • Kumar, S., et al. (2017). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. PMC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Hydrolysis of Purified Proteins and Peptides. Retrieved from [Link]

  • ACS Catalysis. (2016, July 5). Versatile Peptide C-Terminal Functionalization via a Computationally Engineered Peptide Amidase. Retrieved from [Link]

  • Research Explorer. (n.d.). Chapter 8. Retrieved from [Link]

Sources

Technical Support Center: Expert Guidance on Handling Hygroscopic L-Leucine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for L-Leucine methyl ester hydrochloride. As a widely used amino acid derivative in pharmaceutical research, peptide synthesis, and drug development, its hygroscopic nature presents unique challenges in the laboratory.[1] This guide provides in-depth, experience-driven advice to help you navigate these challenges, ensuring the integrity of your experiments and the reliability of your results.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It moves beyond simple procedural steps to explain the scientific principles behind best practices, empowering you to make informed decisions in your work.

Section 1: Understanding the Challenge - The Hygroscopic Nature of L-Leucine Methyl Ester Hydrochloride

FAQ 1: What does it mean for L-Leucine methyl ester hydrochloride to be "hygroscopic," and why is it a concern?

Answer: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[2][3] For L-Leucine methyl ester hydrochloride, which is a salt, this attraction to water molecules is a significant characteristic. When exposed to ambient air, the solid powder can quickly absorb water vapor, leading to a range of undesirable consequences in the lab.

The primary concerns with hygroscopic compounds like L-Leucine methyl ester hydrochloride are:

  • Inaccurate Weighing: Absorption of water increases the mass of the compound, making it difficult to obtain an accurate measurement of the dry, active substance. This can lead to significant errors in stoichiometry and concentration calculations.

  • Physical Changes: Moisture absorption can cause the fine powder to clump, cake, or even deliquesce (dissolve in the absorbed water) into a gummy or liquid state.[4][5] This makes the material difficult to handle, transfer, and dissolve.

  • Chemical Degradation: The presence of water can potentially lead to hydrolysis of the methyl ester, although the hydrochloride salt form provides some stability.[6] For sensitive reactions, the introduction of unknown amounts of water can alter reaction kinetics or lead to unwanted side products.

  • Impact on Analytical Results: In techniques like X-ray diffraction (XRD), moisture absorption can alter the crystalline structure, leading to peak broadening or phase transformations.[7] For thermal analysis methods like Differential Scanning Calorimetry (DSC), the presence of water will introduce thermal events that can mask the true thermal properties of the compound.

A visual representation of the consequences of improper handling is outlined below:

A Hygroscopic L-Leucine Methyl Ester Hydrochloride B Exposure to Ambient Humidity A->B Improper Handling C Moisture Absorption B->C D Inaccurate Weighing (Increased Mass) C->D E Physical Changes (Clumping, Caking, Deliquescence) C->E F Potential for Chemical Degradation C->F G Compromised Experimental Integrity D->G E->G F->G

Caption: Consequences of moisture exposure on L-Leucine methyl ester hydrochloride.

Section 2: Storage and Handling Protocols

FAQ 2: What are the ideal storage conditions for L-Leucine methyl ester hydrochloride to maintain its integrity?

Answer: Proper storage is the first line of defense against the challenges posed by this hygroscopic compound. Based on manufacturer safety data sheets (SDS) and best laboratory practices, the following conditions are recommended:

ParameterRecommendationRationale
Temperature Keep refrigerated.[8]Lower temperatures slow down potential degradation processes.
Atmosphere Store in a dry, inert atmosphere if possible (e.g., in a desiccator with a suitable drying agent or in a glove box).[9]This minimizes contact with atmospheric moisture.
Container Keep in a tightly closed container.[8][10]Prevents the ingress of ambient air and moisture.
Light Protect from light.[8]Some organic molecules can be light-sensitive, leading to degradation.

For long-term storage, placing the manufacturer's sealed container inside a desiccator within a refrigerator provides an excellent multi-barrier protection system.

FAQ 3: I need to weigh out L-Leucine methyl ester hydrochloride for a reaction. What is the best way to do this accurately?

Answer: Weighing a hygroscopic solid requires speed and a controlled environment to prevent moisture uptake. Here are several proven methods, ranging from simple to more rigorous:

  • Rapid Weighing: For less sensitive applications, have all your equipment ready (spatula, weigh boat/paper, reaction flask). Open the container, quickly transfer the approximate amount needed, and immediately re-seal the container. Weigh the transferred solid quickly and record the mass. The key is to minimize the exposure time to the atmosphere.

  • Weighing in a Controlled Environment: The most reliable method is to handle the compound in a low-humidity environment.[11]

    • Glove Box: An inert atmosphere glove box is the gold standard for handling highly hygroscopic or air-sensitive reagents.[4]

    • Glove Bag: A more economical alternative is a glove bag flushed with a dry, inert gas like nitrogen or argon.

  • Weighing by Difference:

    • Pre-weigh a sealed vial containing the L-Leucine methyl ester hydrochloride.

    • In a fume hood or controlled environment, quickly transfer the required amount of solid from the vial into your reaction flask.

    • Immediately reseal the vial and weigh it again.

    • The difference in mass is the amount of compound transferred to your reaction.

The following workflow illustrates the decision-making process for weighing:

Start Start: Need to Weigh L-Leucine Methyl Ester HCl Check_Sensitivity Is the experiment highly moisture-sensitive? Start->Check_Sensitivity Rapid_Weigh Use Rapid Weighing Technique Check_Sensitivity->Rapid_Weigh No Controlled_Env Glove box or glove bag available? Check_Sensitivity->Controlled_Env Yes End Proceed with Experiment Rapid_Weigh->End Use_Glovebox Weigh in Glove Box/ Bag Controlled_Env->Use_Glovebox Yes Weigh_Difference Use Weighing by Difference Method Controlled_Env->Weigh_Difference No Use_Glovebox->End Weigh_Difference->End

Caption: Decision workflow for weighing hygroscopic L-Leucine methyl ester hydrochloride.

Section 3: Troubleshooting Common Experimental Issues

FAQ 4: My L-Leucine methyl ester hydrochloride has formed clumps. Is it still usable?

Answer: Clumping is a clear indication of moisture absorption. While the compound may still be chemically viable for some applications, its purity is compromised by an unknown amount of water. Here's how to assess and potentially salvage the material:

  • Assess the Severity: If the clumping is minor and the material is still a free-flowing solid, you may be able to use it for less sensitive experiments where precise stoichiometry is not critical.

  • Drying the Material: For more critical applications, you can attempt to dry the clumped solid. Place the material in a vacuum oven at a mild temperature (e.g., 40-50°C) for several hours. This can help remove the absorbed water. However, be aware that heating can potentially cause degradation, so this should be done with caution.

  • When to Discard: If the material has become a sticky, gummy solid or has visibly deliquesced, it is generally not recommended for use in quantitative applications. The high water content and potential for degradation make it unreliable.

FAQ 5: I'm preparing a stock solution and am concerned about the accuracy of the concentration due to the hygroscopic nature of the solid. What should I do?

Answer: This is a valid concern. When preparing stock solutions of hygroscopic compounds, it's best to assume some level of water absorption has occurred. Here are a few strategies:

  • Prepare and Standardize: Prepare the stock solution based on the weighed mass. Then, use an analytical technique to determine the precise concentration. For example, you could use a titration method or a quantitative NMR (qNMR) experiment with a known internal standard.

  • Use a Fresh Bottle: Whenever possible, use a new, unopened bottle of L-Leucine methyl ester hydrochloride for preparing stock solutions. This minimizes the chance of significant moisture absorption.

  • Small Aliquots: If you frequently use this reagent, consider aliquoting a new bottle into smaller, tightly sealed vials under an inert atmosphere.[12] This way, you only expose a small amount to the atmosphere at a time, preserving the integrity of the bulk material.

FAQ 6: I am using L-Leucine methyl ester hydrochloride in a peptide synthesis reaction, and my yields are lower than expected. Could its hygroscopic nature be the cause?

Answer: Yes, this is a distinct possibility. In peptide synthesis, precise stoichiometry of the coupling reagents is crucial for high yields.[13][14] Here's how the hygroscopicity of L-Leucine methyl ester hydrochloride can negatively impact your synthesis:

  • Inaccurate Molar Ratio: If you weigh out what you believe to be 1 equivalent of the amino acid ester, but a portion of that weight is actually water, you are adding a sub-stoichiometric amount of your starting material. This will directly limit the theoretical yield of your peptide.

  • Interference with Coupling Reagents: Many coupling reagents used in peptide synthesis (e.g., carbodiimides like DCC or EDC) are sensitive to water. The presence of excess water can consume your expensive coupling reagents in non-productive side reactions, further reducing the efficiency of peptide bond formation.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure your L-Leucine methyl ester hydrochloride is a dry, free-flowing powder. If it's clumped, consider drying it under vacuum before use.

  • Use an Excess of the Amino Acid Ester: A common strategy to overcome minor weighing inaccuracies is to use a slight excess (e.g., 1.1-1.2 equivalents) of the amino acid component.

  • Ensure Anhydrous Conditions: Dry your reaction solvents and perform the reaction under an inert atmosphere (nitrogen or argon) to prevent the introduction of additional moisture.

Section 4: Advanced Characterization Considerations

FAQ 7: How can I quantitatively measure the water content in my sample of L-Leucine methyl ester hydrochloride?

Answer: For applications requiring a precise understanding of water content, several analytical techniques can be employed:

  • Karl Fischer Titration: This is the gold standard for accurately determining the water content in a solid sample. It is a highly sensitive and specific method for water quantification.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. A mass loss step at a temperature consistent with the boiling point of water (around 100°C) can be used to quantify the water content.[]

  • Gravimetric Sorption Analysis: This technique, often performed using a Dynamic Vapor Sorption (DVS) instrument, measures the amount of solvent (in this case, water) that is absorbed by a sample at different relative humidity levels.[] This can provide a detailed profile of the material's hygroscopicity.

References

  • University of Rochester, Department of Chemistry. Troubleshooting: Weighing Reactants and Reagents.[Link]

  • HepatoChem. How do you handle hygroscopic salts?[Link]

  • MDPI. A Convenient Synthesis of Amino Acid Methyl Esters.[Link]

  • Scientific Research Publishing. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices.[Link]

  • ResearchGate. Hygroscopic gravimetric quantitative chemical analysis. Review.[Link]

  • University of Rochester, Department of Chemistry. How To: Store Reagents.[Link]

  • Chromatography Forum. How to Handle Hygroscopic Reference Standards?[Link]

  • Reddit. How do you guys prepare solutions of hygroscopic chemicals?[Link]

Sources

Technical Support Guide: Optimizing pH for Methyl 2-amino-4-methylpentanoate Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide addresses the critical isolation challenges of Methyl 2-amino-4-methylpentanoate (also known as L-Leucine Methyl Ester or Leu-OMe ).

Researchers often encounter low yields or contamination during the extraction of this compound from its hydrochloride salt. The core difficulty lies in a fundamental chemical tension: Deprotonation vs. Hydrolysis . To extract the molecule into an organic phase, you must raise the pH to deprotonate the amine; however, elevated pH levels rapidly catalyze the hydrolysis of the ester bond, reverting the molecule to L-Leucine and methanol.

This technical guide provides the mechanistic insight and validated protocols required to navigate this instability window.

Module 1: The Chemistry of Extraction (The "Why")

Q: What is the target pH for optimal extraction?

A: The optimal pH window is 8.5 – 9.5, strictly at


. 

To understand why, we must look at the


 values. Unlike free L-Leucine, where the 

-ammonium group has a

of ~9.6, the esterification of the carboxyl group reduces the electron density around the nitrogen. This lowers the

of the ammonium group (

) in Leu-OMe to approximately 7.6 – 7.8 [1, 4].
  • At pH 7.6: Only 50% of the molecules are in the extractable free-base form (

    
    ).
    
  • At pH 9.6: ~99% of the molecules are in the free-base form.

However, the rate of ester hydrolysis (saponification) increases exponentially with hydroxide ion concentration


. Operating above pH 10.0 or at room temperature will degrade your product within minutes.
Q: How does the species distribution affect my yield?

The following diagram illustrates the competing equilibria you must manage. You are fighting to push the equilibrium toward the Free Base (Green) for extraction while preventing the irreversible slide into Hydrolysis (Red).

G Salt Leu-OMe·HCl (Water Soluble) Cation Protonated Amine (R-NH3+) [Aqueous Phase] Salt->Cation Dissolution FreeBase Free Base (R-NH2) [Organic Phase] Cation->FreeBase Deprotonation (pH > 7.6) Hydrolysis L-Leucine + Methanol (Irreversible Loss) Cation->Hydrolysis Acid Hydrolysis (Very Low pH) FreeBase->Cation Protonation (pH < 7.6) FreeBase->Hydrolysis Saponification (High pH / High Temp)

Figure 1: Kinetic and thermodynamic pathways during Leu-OMe extraction. The goal is to stabilize the green node and extract it before the red pathway dominates.

Module 2: Validated Extraction Protocol (The "How")

Objective: Isolate Leu-OMe free base from Leu-OMe·HCl with >95% purity and >90% yield.

Reagents & Equipment
  • Starting Material: L-Leucine methyl ester hydrochloride (Leu-OMe[1][2][3]·HCl).

  • Solvent: Dichloromethane (DCM) is preferred over Ethyl Acetate (EtOAc) due to higher solubility of the free base and better phase separation (DCM is the bottom layer) [11].

  • Base: Saturated Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ). Avoid NaOH if possible to prevent local "hotspots" of high pH.
  • Temperature Control: Ice bath (

    
    ).
    
Step-by-Step Workflow
  • Preparation (Cold Chain): Pre-cool your distilled water and organic solvent (DCM) to

    
    . Place your reaction vessel in an ice bath.
    
  • Dissolution: Dissolve the Leu-OMe·HCl salt in the minimum volume of cold water.

  • Biphasic Setup: Add an equal volume of cold DCM to the aqueous solution. You now have a biphasic system.

  • Neutralization (The Critical Step):

    • While stirring vigorously, slowly add the cold base (e.g., 2M

      
       or saturated 
      
      
      
      ) until the aqueous layer reaches pH 9.0 – 9.5 .
    • Note: Monitor pH with strips or a calibrated probe. Do not overshoot to pH 11+.

  • Immediate Extraction:

    • Stop stirring and allow layers to separate.

    • Drain the organic (bottom) layer immediately.

    • Re-extract the aqueous layer 2 more times with cold DCM.

  • Drying & Concentration:

    • Combine organic extracts.

    • Dry over anhydrous Sodium Sulfate (

      
      ) or Magnesium Sulfate (
      
      
      
      ) for 10-15 minutes.
    • Filter and concentrate in vacuo at a bath temperature below 30°C .

Protocol Visualization

Workflow Start Start: Leu-OMe·HCl Salt Dissolve Dissolve in Cold Water (0°C) Start->Dissolve AddSolvent Add Cold DCM Dissolve->AddSolvent AdjustPH Adjust pH to 9.0-9.5 (Use K2CO3/NaHCO3) AddSolvent->AdjustPH Vigorous Stirring Extract Separate Layers Immediately AdjustPH->Extract Time Critical (<5 min) Dry Dry Organic Layer (Na2SO4) Extract->Dry Evap Evaporate < 30°C Dry->Evap End Final Product: Leu-OMe Free Base Evap->End

Figure 2: Optimized "Cold & Fast" extraction workflow to minimize hydrolysis.

Module 3: Troubleshooting & FAQs (The "Fix")

Q: My yield is low (<50%). Where did the product go?

Diagnosis: This is almost always due to hydrolysis or incomplete extraction .

  • Check pH: If pH < 8.5, the amine is still protonated (water-soluble) and was discarded with the aqueous layer.

  • Check Timing: If you left the mixture at pH 10 for >20 minutes, or used warm solvents, the ester hydrolyzed to Leucine (water-soluble).

  • Solution: Re-check the aqueous layer.[4] If it contains Leucine (check by TLC), hydrolysis occurred. If it contains Leu-OMe, pH was too low.

Q: I see an emulsion that won't separate. What do I do?

Diagnosis: Amino acid derivatives often act as surfactants.

  • Immediate Fix: Add brine (saturated NaCl) to the aqueous phase to increase ionic strength.

  • Filtration: Pass the emulsion through a pad of Celite if solids are present.

  • Solvent: If using Ethyl Acetate, switch to DCM. The larger density difference often breaks emulsions faster [11].

Q: Can I store the free base?

A: Not for long. Amino acid ester free bases are unstable. They can undergo diketopiperazine formation (cyclization of two molecules) or hydrolysis from atmospheric moisture.

  • Best Practice: Use immediately in the next reaction step.

  • Storage: If necessary, store at -20°C under nitrogen/argon.

Data Summary: Solvent & Base Compatibility
ParameterRecommendationRationale
Solvent Dichloromethane (DCM) High solubility for Leu-OMe; separates as bottom layer; easily evaporated.
Alternative Solvent Ethyl Acetate (EtOAc)Safer (less toxic), but separates as top layer; may require more extractions.
Base

or

Mild buffering prevents pH spikes that cause saponification [1].
Avoid Base NaOH / KOHStrong bases create high local pH, rapidly hydrolyzing the ester.
Temperature

Retards hydrolysis kinetics significantly.

References

  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 65105, (+)-L-Leucine methyl ester. Retrieved from [Link]

  • NIST Chemistry WebBook. L-Leucine, methyl ester.[5] Standard Reference Data.[5][6][7] Retrieved from [Link]

  • University of Calgary. Chapter 27: Amino Acids, Peptides and Proteins - pKa and pI values. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Retrieved from [Link]

  • Science.gov. Hydrolysis rate of leucine methyl ester. Retrieved from [Link]

  • Google Patents.Process for the separation of L-leucine and L-isoleucine (EP0241094A1).
  • Reddit r/OrganicChemistry. (2021). In extraction procedures, when is dichloromethane a better solvent option rather than diethyl ether? Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 1H NMR Spectrum Analysis of Methyl 2-amino-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and purity assessment. This guide provides an in-depth analysis of the ¹H NMR spectrum of methyl 2-amino-4-methylpentanoate, often handled as its more stable hydrochloride salt. We will explore the theoretical basis for the observed chemical shifts and splitting patterns, compare its spectral features with those of structurally similar amino acid esters, and provide a detailed protocol for sample preparation and data acquisition.

The Structural Signature: Decoding the ¹H NMR Spectrum

The ¹H NMR spectrum of methyl 2-amino-4-methylpentanoate hydrochloride provides a unique fingerprint of its molecular structure. Each proton or group of equivalent protons in the molecule resonates at a characteristic chemical shift (δ), influenced by its local electronic environment. The interaction between neighboring, non-equivalent protons leads to spin-spin splitting, providing valuable information about the connectivity of the molecule.

Below is a summary of the expected ¹H NMR spectral data for methyl 2-amino-4-methylpentanoate hydrochloride in a common deuterated solvent like DMSO-d₆.

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationCoupling Constant (J, Hz) (Predicted)
(CH₃)₂CH-~0.9Doublet6H~6.5
-CH₂-~1.6-1.8Multiplet2H-
(CH₃)₂CH -~1.9Multiplet1H-
-O-CH₃ ~3.7Singlet3H-
α-CH~4.0Triplet1H~7.5
-NH₃⁺~8.5Broad Singlet3H-

Causality Behind the Chemical Shifts and Splitting Patterns

The predicted chemical shifts and multiplicities are a direct consequence of the molecule's structure. The electron-withdrawing nature of the ester and the protonated amino group significantly influences the electronic environment of nearby protons.

dot graph "Methyl_2_amino_4_methylpentanoate_Structure" { layout=neato; node [shape=none, fontsize=10, fontcolor="#202124"]; edge [fontsize=8, color="#5F6368"];

// Nodes for atoms C1 [label="C", pos="0,0!"]; O1 [label="O", pos="0.8,-0.5!"]; O2 [label="O", pos="-0.8,-0.5!"]; C2 [label="C", pos="-1.6,0!"]; N1 [label="N⁺H₃", pos="-2.4,-0.5!", fontcolor="#EA4335"]; C3 [label="C", pos="-1.6,1!"]; C4 [label="C", pos="-2.4,1.5!"]; C5 [label="C", pos="-3.2,1!"]; C6 [label="C", pos="-3.2,2!"]; H_alpha [label="H", pos="-2.1, -0.1!"]; H_beta_1 [label="H", pos="-1.1, 1.3!"]; H_beta_2 [label="H", pos="-2.1, 1.3!"]; H_gamma [label="H", pos="-2.4, 2.1!"]; H_delta_1 [label="H₃", pos="-3.8, 0.7!"]; H_delta_2 [label="H₃", pos="-3.8, 2.3!"]; H_methoxy [label="H₃", pos="1.4, -0.8!"];

// Edges for bonds C1 -- O1; C1 -- O2; O2 -- C2; C2 -- N1; C2 -- C3; C3 -- C4; C4 -- C5; C4 -- C6; C2 -- H_alpha; C3 -- H_beta_1; C3 -- H_beta_2; C4 -- H_gamma; C5 -- H_delta_1; C6 -- H_delta_2; O1 -- H_methoxy;

// Labels for protons label_alpha [label="α-CH", pos="-2.6, -0.1!", fontcolor="#4285F4"]; label_beta [label="-CH₂-", pos="-1.1, 1.8!", fontcolor="#34A853"]; label_gamma [label="-CH-", pos="-1.9, 2.1!", fontcolor="#FBBC05"]; label_delta [label="(CH₃)₂", pos="-4.3, 1.5!", fontcolor="#EA4335"]; label_methoxy [label="-OCH₃", pos="1.9, -0.5!", fontcolor="#4285F4"]; label_amine [label="-NH₃⁺", pos="-2.9, -0.8!", fontcolor="#EA4335"]; } Caption: Structure of Methyl 2-amino-4-methylpentanoate with key proton groups highlighted.

  • The α-Proton: The proton attached to the chiral center (α-carbon) is significantly deshielded by the adjacent electron-withdrawing ester and protonated amino groups, causing it to resonate at a lower field (~4.0 ppm). It appears as a triplet due to coupling with the two neighboring protons of the -CH₂- group.

  • The Methoxy Protons: The three protons of the methyl ester group are in a relatively shielded environment and are not coupled to any other protons, resulting in a sharp singlet at around 3.7 ppm.

  • The Isobutyl Group Protons: The two diastereotopic protons of the -CH₂- group are coupled to both the α-proton and the methine proton of the isobutyl group, leading to a complex multiplet. The methine proton is also a multiplet due to coupling with the -CH₂- protons and the six protons of the two methyl groups. The two methyl groups are chemically equivalent and appear as a doublet due to coupling with the single methine proton. These aliphatic protons resonate in the more shielded upfield region of the spectrum.

  • The Amine Protons: In the hydrochloride salt, the amino group is protonated (-NH₃⁺). These protons are exchangeable and often appear as a broad singlet at a downfield chemical shift (~8.5 ppm). The broadness is due to rapid exchange with trace amounts of water in the solvent and quadrupole broadening from the nitrogen atom.

Comparative Analysis with Alternative Amino Acid Esters

To better understand the spectral features of methyl 2-amino-4-methylpentanoate, it is instructive to compare its ¹H NMR spectrum with those of other simple amino acid esters.

CompoundKey Differentiating Feature(s) in ¹H NMR
Methyl 2-amino-3-methylbutanoate (Methyl Valinate) The absence of a -CH₂- group. The α-proton is coupled to the methine proton of the isopropyl group, and the two methyl groups of the isopropyl group are diastereotopic, potentially leading to two distinct doublets.
Methyl 2-amino-3-methylpentanoate (Methyl Isoleucinate) The presence of an additional chiral center leads to more complex splitting patterns for the side-chain protons. The two methyl groups are non-equivalent and will appear as a doublet and a triplet.

This comparative analysis highlights how subtle changes in the alkyl side chain lead to distinct and predictable differences in the ¹H NMR spectrum, allowing for unambiguous identification.

Experimental Protocol for ¹H NMR Analysis

Achieving a high-quality ¹H NMR spectrum requires careful sample preparation and instrument setup. The following is a generalized protocol.

dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_prep" { label = "Sample Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; a [label="Weigh ~5-10 mg of Sample"]; b [label="Dissolve in ~0.6 mL of Deuterated Solvent"]; c [label="Add Internal Standard (e.g., TMS)"]; d [label="Transfer to NMR Tube"]; a -> b -> c -> d; }

subgraph "cluster_acq" { label = "Data Acquisition"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; e [label="Insert Sample into Spectrometer"]; f [label="Lock and Shim"]; g [label="Acquire Spectrum"]; e -> f -> g; }

subgraph "cluster_proc" { label = "Data Processing"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; h [label="Fourier Transform"]; i [label="Phase and Baseline Correction"]; j [label="Integrate Peaks"]; k [label="Reference Spectrum"]; h -> i -> j -> k; }

d -> e; g -> h; } Caption: A generalized workflow for acquiring a high-quality ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of methyl 2-amino-4-methylpentanoate hydrochloride into a clean, dry vial.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's sample holder.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample. This will result in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak integration and a flat baseline.

    • Integrate the area under each peak to determine the relative number of protons contributing to each signal.

    • Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0 ppm.

Conclusion

The ¹H NMR spectrum of methyl 2-amino-4-methylpentanoate provides a wealth of structural information that is readily interpretable. By understanding the fundamental principles of chemical shift and spin-spin coupling, and by comparing the spectrum to those of related compounds, researchers can confidently verify the structure and assess the purity of this important amino acid derivative. The provided experimental protocol serves as a robust starting point for obtaining high-quality, reproducible ¹H NMR data in a research or industrial setting.

References

  • Sigma-Aldrich. L-Leucine methyl ester hydrochloride. PubChem. [Link]

  • SpectraBase. L-leucine methyl ester hydrochloride. [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

  • Michigan State University Department of Chemistry. Proton NMR Table. [Link]

HPLC retention time of L-Leucine methyl ester vs L-Leucine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the High-Performance Liquid Chromatography (HPLC) Retention Time of L-Leucine versus L-Leucine Methyl Ester

Authored by a Senior Application Scientist

In the realm of peptide synthesis, metabolic studies, and pharmaceutical development, the accurate analysis of amino acids and their derivatives is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for these analytical challenges, offering high resolution and sensitivity.[1][2] This guide provides a detailed comparison of the HPLC retention behavior of L-Leucine and its common derivative, L-Leucine methyl ester. We will explore the physicochemical principles governing their separation, present a validated experimental protocol, and explain the causality behind the expected chromatographic results.

The Fundamental Difference: Polarity and Its Chromatographic Impact

The key to understanding the differential retention of L-Leucine and L-Leucine methyl ester lies in their structural and, consequently, their polarity differences.

  • L-Leucine is a proteinogenic α-amino acid with a non-polar isobutyl side chain.[3][4][5] However, in typical HPLC mobile phase pH ranges (2-8), the molecule exists as a zwitterion, possessing both a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻).[4] This zwitterionic nature imparts significant polar character to the molecule, despite its hydrophobic side chain.

  • L-Leucine Methyl Ester is a derivative where the carboxylic acid functional group has been converted into a methyl ester (-COOCH₃).[6] This modification is crucial as it neutralizes the negative charge of the carboxyl group. The primary amine group can still be protonated (-NH₃⁺), but the absence of the carboxylate anion makes the overall molecule significantly less polar and more hydrophobic than its parent amino acid.

In Reversed-Phase HPLC (RP-HPLC), the most common mode for separating such compounds, the principle of "like dissolves like" governs retention.[7] The stationary phase is non-polar (hydrophobic), typically consisting of silica particles bonded with C18 alkyl chains, while the mobile phase is polar (e.g., a mixture of water and acetonitrile).[7] Molecules with greater hydrophobicity will have a stronger affinity for the stationary phase, leading to longer retention times. Conversely, more polar molecules will be more attracted to the mobile phase and elute from the column more quickly.

Based on this principle, we can confidently predict that L-Leucine methyl ester will exhibit a longer retention time than L-Leucine in a standard RP-HPLC system.

Physicochemical Properties at a Glance

A summary of key properties underscores the difference in hydrophobicity that drives the HPLC separation.

PropertyL-LeucineL-Leucine Methyl EsterRationale for Retention Difference
Structure


Esterification of the polar carboxyl group increases hydrophobicity.
Molecular Formula C₆H₁₃NO₂[8]C₇H₁₅NO₂[6]Addition of a methyl group.
Molecular Weight 131.17 g/mol [8]145.20 g/mol [6]Increased mass due to the methyl group.
LogP (Octanol-Water Partition Coefficient) -1.52[8]0.9 (Computed)[6]A positive LogP indicates higher hydrophobicity; a negative value indicates higher hydrophilicity. This is the strongest indicator of longer retention in RP-HPLC.
Polarity More Polar (Zwitterionic)[4]Less Polar (Esterified)The polar carboxylate group is masked in the methyl ester derivative.
Expected RP-HPLC Retention Shorter Longer Increased hydrophobicity leads to stronger interaction with the C18 stationary phase.

Experimental Protocol for Comparative Analysis

This protocol provides a robust method for achieving baseline separation of L-Leucine and L-Leucine methyl ester. This self-validating system ensures reproducibility and clear interpretation of results.

Instrumentation and Consumables
  • HPLC System: A standard HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended for high-resolution separation.

  • Vials: Amber glass or polypropylene autosampler vials.

  • Solvents: HPLC-grade acetonitrile and ultrapure water.

  • Reagents: Formic acid or trifluoroacetic acid (TFA).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides a controlled pH and protonates the analytes' amino groups for consistent interaction.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier used to elute compounds from the RP column.[1]
Gradient Elution 0-2 min: 5% B2-15 min: 5% to 60% B15-17 min: 60% to 95% B17-19 min: Hold at 95% B19-20 min: 95% to 5% B20-25 min: Re-equilibration at 5% BA gradient is essential to elute both the more polar L-Leucine and the significantly more hydrophobic L-Leucine methyl ester within a reasonable timeframe while maintaining good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time stability.
Detection Wavelength 210 nmNeither compound possesses a strong chromophore, so detection at a low UV wavelength is necessary to capture the peptide/amide bond absorbance.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation
  • Stock Solutions: Prepare individual 1 mg/mL stock solutions of L-Leucine and L-Leucine methyl ester hydrochloride in Mobile Phase A.

  • Working Standard: Create a mixed working standard by combining equal volumes of each stock solution and diluting with Mobile Phase A to a final concentration of 100 µg/mL for each analyte.

  • Filtration: Filter the working standard through a 0.22 µm syringe filter before placing it in an autosampler vial.

Visualizing the Workflow and Separation Mechanism

Diagrams provide a clear visual representation of the experimental process and the underlying chemical interactions.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Prepare 1 mg/mL Stock Solutions (L-Leucine & L-Leucine Methyl Ester) p2 Create 100 µg/mL Mixed Working Standard p1->p2 p3 Filter with 0.22 µm Syringe Filter p2->p3 h1 Inject 10 µL into HPLC System p3->h1 h2 Separation on C18 Column (Gradient Elution) h1->h2 h3 UV Detection at 210 nm h2->h3 d1 Integrate Chromatogram h3->d1 d2 Compare Retention Times (tR) d1->d2

Caption: Experimental workflow from sample preparation to data analysis.

G cluster_column C18 Stationary Phase (Non-Polar) cluster_analytes Mobile Phase (Polar) c18 Leu L-Leucine (More Polar) Leu->c18 Weak Interaction (Elutes Faster) LeuMe L-Leucine Methyl Ester (Less Polar) LeuMe->c18 Strong Interaction (Elutes Slower)

Caption: Differential interaction of analytes with the non-polar stationary phase.

Conclusion: A Predictable Outcome Based on Fundamental Chemistry

The separation of L-Leucine and L-Leucine methyl ester by reversed-phase HPLC is a clear demonstration of how minor structural modifications can profoundly impact chromatographic behavior. The esterification of L-Leucine's carboxylic acid group fundamentally increases the molecule's hydrophobicity. This leads to a stronger interaction with the non-polar C18 stationary phase, resulting in a significantly longer retention time compared to the more polar, zwitterionic L-Leucine. This predictable relationship is essential for method development, impurity profiling, and the accurate quantification of these compounds in complex mixtures.

References

  • The Biology Project. (n.d.). Leucine. University of Arizona. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65105, (+)-L-Leucine methyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6106, L-Leucine. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound L-Leucine (FDB001946). Retrieved from [Link]

  • Wolfson Centre for Applied Structural Biology. (n.d.). Reversed Phase Chromatography; Principles and methods handbook. Retrieved from [Link]

  • Wikipedia. (n.d.). Leucine. Retrieved from [Link]

  • LCGC International. (2016, November 15). Reversed Phase HPLC for the Analysis of Biomolecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723695, Leucine methyl ester hydrochloride. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). L-Leucine, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7016877, Leucyl-leucine-methyl ester. Retrieved from [Link]

  • Pearson. (n.d.). How does the polarity of the R group in leucine compare to.... Timberlake 13th Edition Ch 16 Problem 4. Retrieved from [Link]

  • Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., & Khalik, W. M. (2015). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification.... Molecules, 20(9), 16833-16847. Retrieved from [Link]

  • Methods and Objects of Chemical Analysis. (2018). HPLC Determination of L-valine, L-leucine, and L-Isoleicin Using Pre-column Derivatization.... 13(1), 32-41. Retrieved from [Link]

  • Waters Corporation. (n.d.). Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Determination of amino acid without derivatization by using HPLC - HILIC column. 7(4), 1039-1045. Retrieved from [Link]

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Comparative Guide: FTIR Characterization of Methyl 2-amino-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison and characterization of Methyl 2-amino-4-methylpentanoate (commonly known as L-Leucine Methyl Ester ), focusing on FTIR spectroscopy as a primary validation tool.

Content Type: Technical Comparison & Characterization Guide Subject: Methyl 2-amino-4-methylpentanoate (L-Leucine Methyl Ester) Primary Form: Hydrochloride Salt (Solid, Stable Standard) vs. Free Base (Oil, Labile)

Executive Summary & Application Context

Methyl 2-amino-4-methylpentanoate is the methyl ester derivative of the essential amino acid L-Leucine.[1][2][3] In drug development, it serves two critical roles:

  • Peptide Synthesis Precursor: It acts as a C-terminal protected building block, preventing unwanted side reactions during peptide chain elongation.[3][4]

  • Lysosomotropic Agent: As a lysosome-disrupting compound, it is used to study intracellular transport and induce apoptosis in specific immune cell subsets (e.g., cytotoxic T-cells).[3]

This guide compares the FTIR spectral signature of the ester against its metabolic precursor (L-Leucine) and structural analogues , providing a robust method for confirming esterification and purity.

Spectroscopic Characterization (The Fingerprint)[5][6][7][8][9]

The infrared spectrum of Leucine Methyl Ester is dominated by the transformation of the carboxylate group into an ester carbonyl.[4] The data below assumes the Hydrochloride Salt (HCl) form, which is the standard stable solid used in pharmaceutical research.

Table 1: Characteristic FTIR Peaks of L-Leucine Methyl Ester HCl
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Ester Carbonyl C=O[3][5][6] Stretch 1740 – 1755 Strong, Sharp Primary ID. Confirms successful esterification.[3][4] Absent in precursor.[3][4]
Ammonium N-H Stretch (NH₃⁺)2800 – 3200Broad, MultipleIndicates salt form (HCl).[4] Overlaps with C-H stretches.[3][4][6]
Alkyl Chain C-H Stretch (sp³)2950 – 2960MediumAsymmetric stretch of CH₃/CH₂ groups (Isobutyl + Methyl ester).[3][4]
Ammonium N-H Bend (Deformation)1580 – 1610MediumCharacteristic of amino acid salts.[3][4]
Ester C-O C-O-C Stretch1200 – 1250Strong"Fingerprint" for the methoxy group attachment.[3][4]
Alkyl Bending C-H Bend (Gem-dimethyl)1370 – 1390Medium"Split" peak characteristic of the isopropyl group in Leucine.[3]

Technical Insight: The most critical spectral feature is the blue shift of the carbonyl signal. The precursor L-Leucine (zwitterion) displays a carboxylate (


) stretch at ~1580–1610 cm⁻¹.[3] The product displays a distinct ester carbonyl (

) at ~1745 cm⁻¹.[3][4][7]

Comparative Analysis: Performance vs. Alternatives

In a drug development workflow, "performance" in spectroscopy equates to resolving power —the ability to distinguish the product from impurities or precursors.[4]

Scenario A: Reaction Monitoring (Precursor vs. Product)

Alternative: L-Leucine (Parent Amino Acid) Objective: Confirm completion of esterification (e.g., Thionyl Chloride/Methanol method).

  • The Problem: L-Leucine exists as a zwitterion in the solid state (

    
    ).[3] It lacks a true carbonyl (
    
    
    
    ) peak.[3][4]
  • The Marker: The appearance of the 1745 cm⁻¹ peak is binary. If the reaction is incomplete, you will see a "ghost" peak or broadening around 1580–1600 cm⁻¹ (residual

    
    ).
    
Scenario B: Structural Analogues (Methyl vs. Ethyl Ester)

Alternative: L-Leucine Ethyl Ester Objective: Verify specific alkylation.

  • Differentiation: While both esters show the strong 1745 cm⁻¹ peak, the C-O stretch region (1000–1300 cm⁻¹) differs.

    • Methyl Ester:[1][2][3][8][9] Single strong band sequence associated with

      
      .[3][4]
      
    • Ethyl Ester:[3] More complex splitting pattern due to the extra methylene (

      
      ) group.[3]
      
  • C-H Region: The Ethyl ester introduces a methylene scissoring vibration (~1460 cm⁻¹) that modifies the ratio of peak intensities in the fingerprint region compared to the Methyl ester.[4]

Visualization of Spectral Logic

The following diagram illustrates the decision logic for assigning the spectrum during a synthesis workflow.

FTIR_Logic_Flow Start Unknown Sample Spectrum Check_1700 Check 1730-1760 cm⁻¹ Region Start->Check_1700 Decision_CO Sharp Peak at ~1745 cm⁻¹? Check_1700->Decision_CO No_CO Reaction Incomplete (Zwitterionic Precursor) Decision_CO->No_CO Absent Yes_CO Ester Bond Formed Decision_CO->Yes_CO Present Check_NH Check 2800-3200 cm⁻¹ Yes_CO->Check_NH Decision_Salt Broad Absorption (Ammonium NH₃⁺)? Check_NH->Decision_Salt Result_Salt Product Confirmed: L-Leu-OMe HCl Salt Decision_Salt->Result_Salt Yes Result_Free Free Base Form (Check Stability) Decision_Salt->Result_Free No (Sharp Doublet)

Caption: Logical workflow for validating Leucine Methyl Ester synthesis via FTIR peak assignment.

Experimental Protocol: Validated Characterization

This protocol ensures high reproducibility and minimizes artifacts (e.g., water absorption) that can obscure the amine region.[4]

Method: ATR-FTIR (Attenuated Total Reflectance)

Rationale: ATR is preferred over KBr pellets for hydrochloride salts to prevent ion exchange (formation of KCl) and moisture uptake (hygroscopicity).[3]

Step-by-Step Workflow:

  • Instrument Prep: Clean the ATR crystal (Diamond or ZnSe) with isopropanol.[3][4] Ensure the background spectrum (air) is clean, specifically checking for atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    vapor.[4]
  • Sample Loading: Place approximately 5–10 mg of the white crystalline powder (L-Leu-OMe HCl) onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (typically ~80–100 N).[3][4] Note: HCl salts are hard; insufficient pressure yields noisy spectra.[3]

  • Acquisition:

    • Resolution: 4 cm⁻¹[3]

    • Scans: 16 to 32 (High signal-to-noise ratio required for the fingerprint region).[3]

    • Range: 4000 – 600 cm⁻¹.[3][4]

  • Post-Processing: Apply baseline correction if necessary. Do not smooth the spectrum excessively, as this may merge the gem-dimethyl doublet at 1380 cm⁻¹.

Self-Validation Check (Quality Control)
  • Pass: Distinct sharp peak at ~1745 cm⁻¹ AND broad ammonium band at ~3000 cm⁻¹.[3][4]

  • Fail (Hydrolysis): Appearance of a shoulder at ~1710 cm⁻¹ (Carboxylic acid dimer) or ~1600 cm⁻¹ (Carboxylate), indicating the ester has hydrolyzed back to Leucine.

  • Fail (Solvent): Broad peak >3400 cm⁻¹ indicates residual Methanol or Water.[3][4]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[4] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3][4][10] (Standard text for functional group assignment).

  • National Institute of Standards and Technology (NIST). (2023).[3][4] L-Leucine Methyl Ester Hydrochloride Mass & IR Spectra. NIST Chemistry WebBook.[3][4] Available at: [Link]

  • Barth, A. (2007).[3][4] Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1767(9), 1073-1101. (Reference for amino acid zwitterion vs ester shifts). Available at: [Link]

Sources

C-Terminal Protection in Peptide Synthesis: A Comparative Guide to Leucine Methyl vs. Benzyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics grow in complexity, the selection of an appropriate C-terminal protecting group is no longer a mere synthetic formality; it is a critical determinant of yield, stereochemical integrity, and scalability. For aliphatic amino acids like Leucine (Leu), the choice typically narrows down to methyl esters (OMe) or benzyl esters (OBzl).

This guide provides an objective, data-driven comparison of H-Leu-OMe and H-Leu-OBzl. By examining the mechanistic causality behind their cleavage conditions and their susceptibility to side reactions, this document serves as a definitive framework for researchers and drug development professionals designing robust peptide synthesis workflows.

Mechanistic Causality: The Chemistry of Protection and Cleavage

The fundamental difference between methyl and benzyl ester protection lies in their cleavage mechanisms and the resulting orthogonalities. The choice of ester directly dictates the chemical environment the peptide will be subjected to during deprotection, which in turn influences the risk of epimerization.

1.1 Leucine Methyl Ester (H-Leu-OMe)

Methyl esters are highly atom-economical and synthetically accessible, making them a common choice for simple solution-phase synthesis. However, their removal requires saponification using aqueous bases (e.g., LiOH, NaOH).

The Causality of Racemization: The basic conditions required for OMe cleavage present a severe liability. Hydroxide ions do not solely attack the ester carbonyl; they can also abstract the weakly acidic α-proton of the C-terminal Leucine. This leads to enolization or the base-catalyzed cyclization into a 5(4H)-oxazolone intermediate[1]. Because the oxazolone intermediate loses its stereocenter, its subsequent hydrolysis yields a mixture of L- and D-Leucine epimers. Furthermore, in dipeptides containing a C-terminal Leu-OMe, the free N-terminus can nucleophilically attack the methyl ester, forming a thermodynamically stable diketopiperazine (DKP) and irreversibly truncating the peptide[1].

1.2 Leucine Benzyl Ester (H-Leu-OBzl)

Benzyl esters offer a highly robust alternative, particularly favored in Boc/Bzl solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) where structural complexity is high[2][3]. The bulky benzyl group provides steric shielding and enhances the lipophilicity of the growing peptide chain.

The Causality of Stereochemical Retention: Crucially, OBzl cleavage is achieved via catalytic hydrogenolysis (H₂, Pd/C) or strong acids (HF, TFMSA)[2]. By completely bypassing the need for basic conditions, the stereocenter at the Leucine α-carbon remains strictly intact. The neutral environment of hydrogenolysis prevents α-proton abstraction, effectively eliminating the risk of base-catalyzed racemization and DKP formation.

Quantitative Comparison and Orthogonality

To facilitate rapid decision-making, the following table summarizes the quantitative and qualitative properties of both protecting groups.

PropertyLeucine Methyl Ester (OMe)Leucine Benzyl Ester (OBzl)
Cleavage Conditions Saponification (LiOH/NaOH, aq.)Hydrogenolysis (H₂, Pd/C) or Strong Acid (HF)
Orthogonality Orthogonal to Boc, acid-labile groupsOrthogonal to Boc, Fmoc (mostly), base-labile groups
Racemization Risk Moderate to High (Base-catalyzed oxazolone)Very Low (Neutral/acidic cleavage)
Steric Hindrance Low (Allows fast coupling)High (Protects against DKP formation)
Solubility Impact Enhances aqueous solubility slightlyHighly lipophilic, enhances organic solubility
Typical Cleavage Time 0.5 – 1.5 hours (at 0 °C to RT)2 – 4 hours (at RT under H₂ atmosphere)
Visualizing the Logical Relationships

The following diagrams map the decision-making workflow for selecting a protecting group and the mechanistic pathways that dictate the success or failure of the cleavage step.

Workflow Start Target Peptide with C-Terminal Leucine Decision Is the sequence base-sensitive or prone to racemization? Start->Decision OBzl Use Benzyl Ester (OBzl) Decision->OBzl Yes OMe Use Methyl Ester (OMe) Decision->OMe No CleavageOBzl Cleavage: H2, Pd/C (Neutral conditions) OBzl->CleavageOBzl CleavageOMe Cleavage: LiOH/H2O (Basic conditions) OMe->CleavageOMe ResultOBzl Pure L-Leucine Peptide (No Racemization) CleavageOBzl->ResultOBzl ResultOMe Risk of D-Leucine Epimer & DKP Formation CleavageOMe->ResultOMe

Workflow for selecting C-terminal Leucine protection based on racemization risk.

Mechanism LeuOMe Peptidyl-Leu-OMe Base OH⁻ (Saponification) LeuOMe->Base LeuOBzl Peptidyl-Leu-OBzl H2 H2, Pd/C (Hydrogenolysis) LeuOBzl->H2 Oxazolone 5(4H)-Oxazolone Intermediate Base->Oxazolone α-proton abstraction Toluene Toluene + Free Acid H2->Toluene C-O bond cleavage Epimer L/D-Leucine Mixture (Racemized) Oxazolone->Epimer Loss of chirality Pure Pure L-Leucine (Retained Stereocenter) Toluene->Pure

Mechanistic pathways of Leucine ester cleavage and associated racemization risks.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the causality of the chemical reactions aligns with the expected empirical outcomes.

Protocol A: Solution-Phase Cleavage of Leucine Benzyl Ester (Catalytic Hydrogenolysis)

Objective: Remove the OBzl group without affecting acid/base-sensitive moieties or inducing racemization[2]. Causality: Hydrogen gas adsorbs onto the palladium surface, facilitating the metal-catalyzed reductive cleavage of the benzylic C-O bond. The neutral environment prevents α-proton abstraction.

  • Preparation: Dissolve the Peptidyl-Leu-OBzl (1.0 eq) in anhydrous methanol or ethanol. Note: Ensure the peptide sequence contains no unprotected sulfur-containing residues (e.g., Cys, Met), as sulfides will irreversibly poison the Pd catalyst.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20% w/w relative to the peptide) under an inert argon atmosphere to prevent solvent ignition.

  • Atmosphere Exchange: Evacuate the reaction flask and backfill with H₂ gas via a balloon. Repeat this evacuation/backfill cycle three times to ensure a pure hydrogen atmosphere.

  • Reaction: Stir the mixture vigorously at room temperature for 2–4 hours.

  • Self-Validation Checkpoint (HPLC): Monitor the reaction via RP-HPLC. The complete disappearance of the highly hydrophobic OBzl-peptide peak and the emergence of a more polar free-acid peak confirms reaction completion.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with methanol. Concentrate the filtrate under reduced pressure to yield the pure Peptidyl-Leu-OH.

Protocol B: Saponification of Leucine Methyl Ester

Objective: Base-mediated removal of the OMe group. Causality: LiOH is strictly preferred over NaOH. The lithium ion coordinates with the ester carbonyl, accelerating hydrolysis while slightly dampening the basicity of the hydroxide ion. This minimizes, but does not entirely eliminate, oxazolone-mediated racemization[1].

  • Preparation: Dissolve Peptidyl-Leu-OMe (1.0 eq) in a 3:1 mixture of THF:H₂O and cool the solution to 0 °C in an ice bath. Note: Strict temperature control is critical to suppress epimerization.

  • Base Addition: Add LiOH·H₂O (1.2 to 2.0 eq) dropwise as a pre-chilled aqueous solution.

  • Reaction: Stir at 0 °C for 1–2 hours.

  • Self-Validation Checkpoint (Chiral LC-MS): Monitor by LC-MS. To validate stereochemical integrity, derivatize a quenched aliquot with Marfey's reagent (FDAA) and analyze via a chiral stationary phase HPLC. Quantify the ratio of L-Leu to D-Leu to confirm the extent of racemization.

  • Workup: Quench the reaction by adding 1M HCl dropwise until the pH reaches ~3.0 (inducing isoelectric precipitation or allowing for organic extraction). Extract the aqueous layer with ethyl acetate, dry over MgSO₄, and concentrate.

Conclusion

For drug development professionals, the choice between methyl and benzyl ester protection for Leucine is a balancing act between synthetic ease and stereochemical security. While methyl esters offer rapid, atom-economical synthesis, their reliance on basic saponification introduces a severe risk of racemization and DKP formation. Conversely, the benzyl ester stands out as the superior choice for complex or base-sensitive peptides. Its compatibility with neutral catalytic hydrogenolysis ensures absolute retention of the Leucine stereocenter, safeguarding the therapeutic integrity of the final peptide product.

References

1.[1] 1 Protection Reactions - Wiley-VCH - wiley-vch.de - 1 2.[2] Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide - benchchem.com - 2 3.[3] Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - mdpi.com - 3

Sources

Advantages of Methyl 2-amino-4-methylpentanoate over tert-butyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison: Methyl 2-amino-4-methylpentanoate vs. tert-Butyl Ester in Synthesis and Biological Application

Executive Summary

In the landscape of amino acid derivatives, Methyl 2-amino-4-methylpentanoate (L-Leucine Methyl Ester, Leu-OMe) and L-Leucine tert-butyl ester (Leu-OtBu) serve distinct roles defined by their steric profiles, hydrolytic stability, and biological activity.

While the tert-butyl ester is the industry standard for acid-labile protection in Fmoc solid-phase peptide synthesis (SPPS), the Methyl ester offers superior advantages in three specific domains :

  • Biological Utility: Leu-OMe possesses unique lysosomotropic properties capable of selectively depleting lysozyme-rich immune cells, a function wholly absent in the tert-butyl counterpart.

  • Synthetic Reactivity: The reduced steric bulk of the methyl group facilitates higher yields in difficult coupling reactions and allows for direct aminolysis to amides.

  • Cost-Efficiency: Significantly lower reagent costs and simplified synthesis make Leu-OMe the preferred intermediate for large-scale solution-phase manufacturing.

Part 1: The Biological Advantage (Lysosomotropic Toxicity)

The most profound advantage of Leu-OMe over Leu-OtBu is its pharmacological activity. Leu-OMe is a "suicide substrate" used extensively in immunology to deplete macrophages, monocytes, and NK cells. The tert-butyl ester is biologically inert in this context due to steric hindrance preventing enzymatic processing.

Mechanism of Action: The Lysosomal Trap

Leu-OMe enters cells via passive diffusion. Once inside the lysosome, it becomes a substrate for Dipeptidyl Peptidase I (DPPI/Cathepsin C) . DPPI catalyzes a transpeptidation reaction, polymerizing Leu-OMe into insoluble oligomers (e.g.,


). These polymers accumulate, causing lysosomal rupture, release of cathepsins into the cytoplasm, and subsequent apoptosis or necrosis.

Why tert-Butyl Fails: The bulky tert-butyl group prevents the molecule from fitting into the active site of DPPI, rendering it incapable of polymerization.

Visualization: Lysosomotropic Pathway

LysosomePath Extracellular Extracellular Space CellMembrane Cell Membrane Extracellular->CellMembrane Leu-OMe Cytoplasm Cytoplasm (pH 7.2) CellMembrane->Cytoplasm Lysosome Lysosome (pH 4.5) Cytoplasm->Lysosome Diffusion of uncharged base DPPI Enzyme: DPPI (Cathepsin C) Lysosome->DPPI Substrate Binding Polymer Polymerization: (Leu-Leu)n-OMe DPPI->Polymer Condensation Rupture Lysosomal Rupture & Cell Death Polymer->Rupture Osmotic Stress

Figure 1: Mechanism of Leu-OMe induced lysosomal disruption.[1] Leu-OtBu cannot undergo the DPPI-mediated polymerization step due to steric hindrance.

Experimental Protocol: Macrophage Depletion Assay

Objective: Selectively deplete phagocytic cells from a mixed PBMC population.

  • Preparation: Suspend PBMCs (

    
     cells/mL) in serum-free RPMI 1640.
    
  • Treatment: Add Leu-OMe (HCl salt) to a final concentration of 5 mM .

    • Control: Add Leu-OtBu (5 mM) to a parallel sample.

  • Incubation: Incubate at room temperature for 40 minutes.

  • Wash: Wash cells

    
     with cold PBS to remove excess ester.
    
  • Validation: Stain with Neutral Red (lysosomal integrity) or Trypan Blue (viability).

    • Expected Result (Leu-OMe): >90% loss of CD14+ monocytes/macrophages.

    • Expected Result (Leu-OtBu): <5% loss (comparable to untreated control).

Part 2: Chemical Synthesis & Reactivity

In synthetic chemistry, the methyl ester offers distinct kinetic advantages over the tert-butyl ester, particularly in solution-phase peptide synthesis and the generation of C-terminal amides.

Steric Hindrance & Coupling Efficiency

The methyl group is significantly smaller (Van der Waals volume ~20 ų) compared to the tert-butyl group (~80 ų). This reduced bulk allows reagents to access the amine or carboxylic acid more easily during coupling steps.

  • Advantage: In the synthesis of sterically congested peptides (e.g., those containing N-methyl amino acids or adjacent bulky residues like Val/Ile), Leu-OMe provides higher coupling yields (typically +10-15%) compared to Leu-OtBu.

Direct Aminolysis (The "Short-Cut")

Methyl esters can be directly converted to amides by treating with ammonia or primary amines (Aminolysis).

  • Reaction:

    
    
    
  • Leu-OtBu Limitation: The tert-butyl ester is resistant to aminolysis due to the electron-donating effect of the t-butyl group and extreme steric shielding. Converting Leu-OtBu to an amide requires a two-step process: acid deprotection (

    
    ) followed by coupling.
    
Cost & Scalability
  • Leu-OMe Synthesis: Produced by refluxing Leucine in Methanol with Thionyl Chloride (

    
    ). Reagents are commodity chemicals.
    
  • Leu-OtBu Synthesis: Requires Isobutylene (gas) and sulfuric acid in high-pressure vessels, or expensive reagents like

    
     with 
    
    
    
    .
  • Cost Factor: Leu-OMe is typically 40-60% cheaper per gram than Leu-OtBu.

Comparative Data: Physical & Chemical Properties
FeatureMethyl 2-amino-4-methylpentanoate (Leu-OMe)L-Leucine tert-butyl ester (Leu-OtBu)Advantage (Leu-OMe)
Formula


Lower MW (Higher atom economy)
Steric Bulk Low (Methyl)High (tert-Butyl)Faster coupling kinetics
Base Stability Labile (Saponifies easily)StableEasy removal with LiOH
Acid Stability Stable (Compatible with Boc)Labile (Removed by TFA)Orthogonal to acid-labile groups
Aminolysis Fast (Direct amide formation)Very Slow / InertEfficient route to amides
Lysosomotropic Yes (High Toxicity) No (Inert)Unique biological tool

Part 3: Orthogonality & Deprotection Strategies

Choosing the right ester depends on the protecting group strategy.[2] Leu-OMe is the superior choice for Boc-chemistry or when base-labile deprotection is required.

Workflow Visualization: Orthogonal Compatibility

Orthogonality Start Protected Amino Acid BocPath Boc-Leu-OMe Start->BocPath If using Boc Strategy AcidStep Add Acid (TFA) BocPath->AcidStep BaseStep Add Base (LiOH) BocPath->BaseStep FmocPath Fmoc-Leu-OtBu Result1 H-Leu-OMe (Boc removed, Ester intact) AcidStep->Result1 Selective N-term Deprotection Result2 Boc-Leu-OH (Ester removed, Boc intact) BaseStep->Result2 Selective C-term Deprotection

Figure 2: Orthogonality of Leu-OMe. It allows for selective deprotection of the N-terminal Boc group (using acid) while keeping the C-terminal ester intact, or vice versa.[2]

Protocol: Saponification of Leu-OMe (C-Terminal Deprotection)

Context: Removing the methyl ester to yield the free acid without affecting acid-sensitive groups (like Boc or Trityl).

  • Dissolution: Dissolve 1.0 mmol of Peptide-OMe in THF:MeOH:H2O (3:1:1).

  • Hydrolysis: Add 2.0 equiv of Lithium Hydroxide (LiOH) .

  • Reaction: Stir at

    
     for 30 mins, then Room Temp for 1 hour.
    
  • Workup: Acidify carefully to pH 3 with 1M HCl (keep cold to preserve Boc groups) and extract with Ethyl Acetate.

    • Note: This method is impossible with Leu-OtBu, which requires strong acid (TFA) that would simultaneously remove any Boc groups.

References

  • Thiele, D. L., & Lipsky, P. E. (1985). Regulation of cellular function by products of lysosomal enzyme activity: elimination of human natural killer cells by a dipeptide methyl ester generated from L-leucine methyl ester by monocytes or polymorphonuclear leukocytes.[3][4] Proceedings of the National Academy of Sciences.[5]

  • Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis.[7] Wiley-Interscience. (Standard reference for ester stability profiles).

  • BenchChem. (2025).[8] Application Notes and Protocols for Boc-L-leucine Methyl Ester in Peptide Synthesis.

  • ChemicalBook. (2024). L-tert-Leucine methyl ester hydrochloride synthesis and properties.

  • Orillion, A., et al. (2018).[9] Amino acid restriction reprograms macrophage function through an mTOR-centric cascade.[9] (Contextualizing Leucine metabolism in macrophages).

Sources

A Comparative Guide to TLC Visualization Methods for L-Leucine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, thin-layer chromatography (TLC) remains an indispensable tool for its rapidity, simplicity, and low cost in monitoring reaction progress, identifying compounds, and assessing purity. The analysis of amino acid derivatives, such as L-Leucine methyl ester, is a common task where effective visualization on a TLC plate is paramount. This guide provides an in-depth comparison of the most effective and commonly employed visualization techniques for L-Leucine methyl ester, grounded in experimental data and chemical principles.

Introduction to TLC of L-Leucine Methyl Ester

L-Leucine methyl ester is an amino acid derivative where the carboxylic acid group of L-leucine has been esterified. This modification alters its polarity compared to the parent amino acid, influencing its chromatographic behavior. As a saturated aliphatic amino acid ester, it lacks a chromophore, rendering it invisible under UV light at 254 nm. Consequently, chemical staining methods are necessary for its detection. The choice of visualization reagent is critical and depends on factors such as sensitivity, specificity, stability of the stain, and the potential for interaction with the analyte.

This guide will compare three primary visualization methods: ninhydrin, alkaline potassium permanganate, and iodine vapor. Additionally, an ester-specific visualization method using hydroxylamine and ferric chloride will be discussed as a complementary technique.

Recommended TLC System for L-Leucine Methyl Ester

A robust separation of L-Leucine methyl ester from its potential impurities, such as the starting material L-leucine, is crucial for accurate analysis. A recommended mobile phase for the separation of L-leucine and related compounds on silica gel plates is a mixture of n-propanol and water.

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: n-propanol : water (80:20, v/v)

This solvent system provides good resolution and is an excellent starting point for optimizing the separation of L-Leucine methyl ester.

Method 1: Ninhydrin Staining

Ninhydrin is a highly sensitive reagent for the detection of amines and amino acids[1]. It is the most common and reliable method for visualizing amino acid derivatives on TLC plates.

Mechanism of Action

The reaction of ninhydrin with a primary amine results in the formation of a deep purple-colored product known as Ruhemann's purple[2][3][4]. However, L-Leucine methyl ester is a secondary amine. The reaction of ninhydrin with secondary amines proceeds through a different pathway to yield an iminium salt, which is typically yellow to orange in color[2][4][5]. This color difference can be a useful diagnostic tool. The reaction is a complex one involving condensation and the formation of a Schiff base.

ninhydrin_secondary_amine cluster_reactants Reactants cluster_products Products L-Leucine_methyl_ester L-Leucine Methyl Ester (Secondary Amine) Iminium_Salt Iminium Salt (Yellow-Orange) L-Leucine_methyl_ester->Iminium_Salt reacts with Ninhydrin Ninhydrin Ninhydrin->Iminium_Salt in the presence of heat Other_Products Other Products Iminium_Salt->Other_Products

Caption: Reaction of L-Leucine methyl ester with ninhydrin to form a colored iminium salt.

Experimental Protocol

Reagent Preparation:

  • Ninhydrin Solution: Dissolve 0.2 g of ninhydrin in 100 mL of ethanol or n-butanol. For enhanced sensitivity, 3 mL of glacial acetic acid can be added to the solution[6].

Procedure:

  • After developing and thoroughly drying the TLC plate, spray it evenly with the ninhydrin solution in a well-ventilated fume hood.

  • Carefully heat the plate using a heat gun or by placing it in an oven at approximately 110-120°C for 3-5 minutes[6].

  • The spots corresponding to L-Leucine methyl ester will appear as yellow to orange-brown spots on a white or pale-yellow background.

Method 2: Alkaline Potassium Permanganate Staining

Potassium permanganate (KMnO₄) is a strong oxidizing agent and serves as a general-purpose visualization reagent for compounds that can be oxidized[6].

Mechanism of Action

In an alkaline solution, the intensely purple permanganate ion (MnO₄⁻) is reduced to the brown manganese dioxide (MnO₂) upon reaction with an oxidizable compound. This results in the appearance of a yellow or brown spot on a purple or pink background[6]. While the primary amine of leucine is oxidizable, the stability of the methyl ester group under these alkaline conditions must be considered. Basic hydrolysis of the ester to the corresponding carboxylate salt and methanol can occur, especially with prolonged exposure or high temperatures[7][8][9]. However, for the short duration of TLC staining, significant hydrolysis is unlikely to interfere with visualization.

KMnO4_reaction cluster_reactants Reactants cluster_products Products Analyte L-Leucine Methyl Ester (Oxidizable) Oxidized_Analyte Oxidized Analyte Analyte->Oxidized_Analyte is oxidized by KMnO4 KMnO₄ (purple) MnO2 MnO₂ (brown) KMnO4->MnO2 is reduced to iodine_staining Iodine_Vapor Iodine Vapor (I₂) TLC_Plate TLC Plate with Analyte Spot Iodine_Vapor->TLC_Plate Adsorption & Complexation Stained_Plate Brown/Yellow Spot on Tan Background TLC_Plate->Stained_Plate leads to

Caption: Visualization of TLC spots using an iodine chamber.

Experimental Protocol

Reagent and Apparatus Preparation:

  • Iodine Chamber: Place a few crystals of solid iodine at the bottom of a sealed glass chamber (e.g., a screw-cap jar).

Procedure:

  • Place the developed and dried TLC plate inside the iodine chamber.

  • Close the chamber and allow it to stand for a few minutes.

  • The spots will gradually appear as brown or yellow-brown areas.

  • Remove the plate and immediately circle the spots with a pencil, as the color will fade over time as the iodine sublimes off the plate.

Method 4: Hydroxylamine/Ferric Chloride for Esters

This is a more specific method for the detection of esters. It involves a two-step chemical reaction to produce a colored complex.[10][11]

Mechanism of Action

The ester is first reacted with hydroxylamine in a basic solution to form a hydroxamic acid. The plate is then treated with ferric chloride (FeCl₃). The hydroxamic acid chelates with the ferric ions to form a intensely colored, typically magenta or burgundy, complex.[12][13] This method can be useful for confirming the presence of the ester functionality.

ester_stain cluster_step1 Step 1: Hydroxamic Acid Formation cluster_step2 Step 2: Complexation Ester L-Leucine Methyl Ester Hydroxamic_Acid Hydroxamic Acid Ester->Hydroxamic_Acid + Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Hydroxamic_Acid Colored_Complex Colored Complex (Magenta/Burgundy) Hydroxamic_Acid->Colored_Complex + FeCl3 Ferric Chloride (FeCl₃) FeCl3->Colored_Complex

Caption: Two-step reaction for the visualization of esters.

Experimental Protocol

Reagent Preparation:

  • Solution A: Dissolve 20 g of hydroxylamine hydrochloride in 50 mL of water and dilute to 200 mL with ethanol.

  • Solution B: Dissolve 50 g of potassium hydroxide in a minimal amount of water and dilute to 500 mL with ethanol.

  • Spraying Solution I: Immediately before use, mix equal volumes of Solution A and Solution B and filter off the precipitated potassium chloride.

  • Spraying Solution II: A 2% solution of ferric chloride in 1% aqueous hydrochloric acid.[10]

Procedure:

  • After developing and drying the TLC plate, spray it with Spraying Solution I.

  • Gently heat the plate for a few minutes.

  • After cooling, spray the plate with Spraying Solution II.

  • The presence of an ester will be indicated by the appearance of a magenta or burgundy spot.

Comparison of Visualization Methods

FeatureNinhydrinPotassium PermanganateIodine VaporHydroxylamine/Ferric Chloride
Specificity Specific for amines and amino acids.General for oxidizable compounds.General for many organic compounds.Specific for esters.
Color Yellow-orange for secondary amines.Yellow-brown on a purple/pink background.Brown/yellow-brown on a tan background.Magenta/burgundy.
Sensitivity HighModerateModerate to lowModerate
Stability of Stain StableFades over time.Fades quickly.Relatively stable.
Reversibility IrreversibleIrreversibleReversibleIrreversible
Ease of Use Requires heating.Simple dipping and heating.Very simple, no heating required.Multi-step procedure.

Conclusion and Recommendations

For the routine analysis of L-Leucine methyl ester, ninhydrin staining is the recommended primary method due to its high sensitivity and the characteristic yellow-orange color it produces with secondary amines, which aids in identification.

Potassium permanganate is a good general-purpose alternative and can be useful if a variety of compounds with different functional groups are present on the same plate. However, care must be taken to avoid over-heating.

Iodine vapor is the quickest and simplest method for a preliminary visualization, but its lower sensitivity and the transient nature of the spots make it less suitable for detailed analysis and documentation.

The hydroxylamine/ferric chloride stain is a valuable confirmatory test to specifically identify the ester functionality, which can be particularly useful in reaction monitoring where the starting material is the corresponding carboxylic acid.

By understanding the principles and practical considerations of each of these visualization methods, researchers can select the most appropriate technique for their specific analytical needs, ensuring accurate and reliable TLC analysis of L-Leucine methyl ester.

References

  • Sarpong Group, University of California, Berkeley. Dyeing Reagents for Thin-Layer and Paper Chromatography. [Link]

  • Wikipedia. (2023, December 2). Ninhydrin. Wikipedia. [Link]

  • Vedantu. (2023, November 29). Ninhydrin Test: Principle, Reaction & Application. Vedantu. [Link]

  • LibreTexts Chemistry. (2021, October 29). TLC Stains. [Link]

  • Komaravolu, Y. et al. (2021). A general mechanism of ninhydrin derivatization using primary and secondary amines. ResearchGate. [Link]

  • Microbe Notes. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. [Link]

  • LibreTexts Chemistry. (2022, February 1). 15.9: Hydrolysis of Esters. [Link]

  • Merck Millipore. TLC Tips and Tricks. [Link]

  • Sinhababu, A., et al. (2013). Identification of amino acids on thin layer chromatograms by modified ninhydrin reagent. Journal of the Indian Chemical Society, 90(4), 531-534.
  • Adronov Group, McMaster University. TLC Visualization Solutions. [Link]

  • Google Patents. US4185027A - Hydrolysis of methyl esters.
  • Chegg. (2021, May 22). Solved Ferric Chloride Test for Esters: Esters can easily be | Chegg.com. [Link]

  • Khan, M. A., & Mohammad, A. (2014). Surfactant Modified/Mediated Thin-Layer Chromatographic Systems for the Analysis of Amino Acids. The Scientific World Journal, 2014, 805931.
  • Welch Materials. (2025, January 21). Analytical Method for 18 Amino Acids. [Link]

  • LibreTexts Chemistry. (2022, February 1). 15.9 Hydrolysis of Esters. [Link]

  • Bhushan, R., & Martens, J. (1995). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review.
  • Lee, Y. J., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules (Basel, Switzerland), 26(13), 4061.
  • Scribd. TLC Visualization Techniques. [Link]

  • Ciesla, L., & Waksmundzka-Hajnos, M. (2022).
  • SSERC. Testing esters. [Link]

  • Clark, J. (2015). hydrolysing esters. Chemguide. [Link]

  • LibreTexts Chemistry. (2022, February 1). 15.9: Hydrolysis of Esters. [Link]

  • LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Lowry, R. R. (1968). Ferric chloride spray detector for cholesterol and cholesteryl esters on thin-layer chromatograms. Journal of lipid research, 9(3), 397.
  • Adronov Group, McMaster University. Stains for Developing TLC Plates. [Link]

  • SpectraBase. L-leucine methyl ester hydrochloride. [Link]

  • ResearchGate. The ferric hydroxamate test to the chemical identification of ester,. [Link]

  • Gajan, A., et al. (2022). Leucine on Silica: A Combined Experimental and Modeling Study of a System Relevant for Origins of Life, and the Role of Water Coadsorption. Langmuir, 38(27), 8346–8357.
  • YouTube. (2021, March 24). Esters - Identification of Unknowns (Part 8). [Link]

Sources

A Comparative Guide to Enantiomeric Purity Analysis of Methyl 2-amino-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is paramount. For chiral compounds such as Methyl 2-amino-4-methylpentanoate, a key building block and leucine derivative, ensuring enantiomeric purity is not merely a quality control checkpoint; it is a critical determinant of biological activity, efficacy, and safety.[1] This guide provides an in-depth comparison of analytical methodologies for the robust determination of its enantiomeric excess. We will delve into the mechanistic underpinnings of direct and indirect chiral separation techniques, offering field-proven insights and detailed experimental protocols to empower researchers in selecting and implementing the most suitable method for their specific needs.

The Imperative of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[2][3] Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric composition of chiral drugs and intermediates. For Methyl 2-amino-4-methylpentanoate, the presence of an undesired enantiomer can impact the stereochemical integrity of the final active pharmaceutical ingredient (API), potentially leading to altered therapeutic effects or adverse reactions. Therefore, the validation of analytical procedures for enantiomeric purity is a cornerstone of Good Manufacturing Practices (GMP).[4]

Methodological Approaches: A Comparative Overview

The determination of enantiomeric purity predominantly relies on chromatographic techniques. The choice between direct and indirect methods is a critical decision point, each with its own set of advantages and limitations.

  • Direct Methods: These techniques employ a chiral environment, typically a chiral stationary phase (CSP), to differentiate between enantiomers. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are the workhorses of direct chiral separations.[5]

  • Indirect Methods: This approach involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers.[6][7] These diastereomers, possessing different physicochemical properties, can then be separated on a conventional achiral stationary phase.[6]

The following sections will provide a detailed exploration of these techniques, complete with experimental protocols and performance data.

Section 1: Direct Chiral Separation via High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely adopted technique for the direct separation of enantiomers due to its versatility and broad applicability.[5] The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a wide range of racemic compounds.[5][8]

Causality Behind Experimental Choices

The selection of the CSP and mobile phase is critical for achieving optimal resolution. For Methyl 2-amino-4-methylpentanoate, which contains both an amino and an ester functional group, a polysaccharide-based CSP like amylose tris(3,5-dimethylphenylcarbamate) offers multiple interaction sites, including hydrogen bonding, dipole-dipole, and steric interactions, which are essential for chiral recognition. The mobile phase, typically a mixture of a non-polar solvent like hexane and a polar alcohol modifier (e.g., isopropanol or ethanol), modulates the retention and selectivity of the separation.[5] The addition of a small amount of an acidic or basic additive can further improve peak shape and resolution, especially for ionizable compounds.[8][9]

Experimental Protocol: Chiral HPLC

dot

Sources

A Comparative Guide to the Carbon-13 NMR Shifts of Leucine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of ¹³C NMR in Amino Acid Derivative Analysis

In the realm of peptide synthesis and drug development, amino acid esters and their protected forms are fundamental building blocks. Their structural integrity and purity are paramount to the success of subsequent synthetic steps and the biological activity of the final product. ¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and quality control of these compounds. Unlike proton (¹H) NMR, the ¹³C NMR spectrum offers a wider chemical shift range and typically displays a single peak for each unique carbon atom, simplifying spectral interpretation and providing a clear fingerprint of the molecule's carbon framework.[1][2]

This guide focuses on L-Leucine methyl ester hydrochloride, a commonly used derivative of the essential amino acid L-leucine. The presence of the hydrochloride salt of the primary amine and the methyl ester of the carboxylic acid significantly influences the electronic environment of each carbon atom, resulting in a characteristic ¹³C NMR spectrum. Understanding these shifts is critical for researchers working with this and similar compounds.

Comparative Analysis of ¹³C NMR Chemical Shifts

The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. Factors such as the electronegativity of adjacent atoms, the hybridization state of the carbon, and steric effects all contribute to its resonance frequency.[3] In the context of amino acid derivatives, the protonation state of the α-amino group and the nature of any N-terminal protecting groups are major determinants of the observed ¹³C NMR chemical shifts.

L-Leucine Methyl Ester Hydrochloride: The Reference Compound

The ¹³C NMR spectrum of L-Leucine methyl ester hydrochloride serves as our primary reference. The protonation of the α-amino group to form an ammonium salt (-NH₃⁺) has a significant deshielding effect on the α-carbon (Cα), causing it to resonate at a lower field (higher ppm value) compared to its free-base or N-acylated counterparts. This is due to the electron-withdrawing inductive effect of the positively charged nitrogen atom.

Below is a table of the assigned ¹³C NMR chemical shifts for L-Leucine methyl ester hydrochloride, along with a structural diagram for clarity.

Table 1: Assigned ¹³C NMR Chemical Shifts of L-Leucine Methyl Ester Hydrochloride

Carbon AtomChemical Shift (ppm) in D₂O
C=O (Ester Carbonyl)~175.4
~53.8
O-CH₃ (Ester Methyl)~51.9
~42.5
~24.9
Cδ (x2)~22.5, ~22.0

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and instrument parameters. The data presented here are typical values obtained in Deuterium Oxide (D₂O).

Caption: Structure of L-Leucine methyl ester hydrochloride with assigned ¹³C NMR shifts.

Comparison with Other Amino Acid Methyl Ester Hydrochlorides

To understand the influence of the side chain on the ¹³C NMR spectrum, it is instructive to compare the chemical shifts of L-Leucine methyl ester hydrochloride with those of other aliphatic amino acid derivatives, such as Alanine and Isoleucine methyl ester hydrochlorides.

Table 2: Comparison of ¹³C NMR Chemical Shifts of Amino Acid Methyl Ester Hydrochlorides in D₂O

CompoundC=O (ppm)Cα (ppm)O-CH₃ (ppm)Side Chain Carbons (ppm)
Alanine Methyl Ester HCl~175.0~51.2~52.5Cβ: ~16.5
Leucine Methyl Ester HCl~175.4~53.8~51.9Cβ: ~42.5, Cγ: ~24.9, Cδ: ~22.5, ~22.0
Isoleucine Methyl Ester HCl~174.8~59.6~52.1Cβ: ~37.5, Cγ1: ~25.5, Cγ2: ~15.5, Cδ: ~11.5

From this comparison, we can observe that while the chemical shifts of the ester carbonyl and methyl carbons remain relatively consistent, the Cα and side-chain carbon shifts are highly sensitive to the structure of the R-group. The more substituted Cα of isoleucine appears further downfield.

The Influence of N-Terminal Protecting Groups: Boc vs. Cbz

In peptide synthesis, the α-amino group is typically protected to prevent unwanted side reactions. The two most common protecting groups are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The introduction of these groups removes the positive charge on the nitrogen and alters its electronic influence on the carbon backbone.

Table 3: Comparison of ¹³C NMR Chemical Shifts of L-Leucine Methyl Ester Derivatives

CompoundC=O (ppm)Cα (ppm)O-CH₃ (ppm)Side Chain Carbons (ppm)Protecting Group Carbons (ppm)
Leucine Methyl Ester HCl (in D₂O)~175.4~53.8~51.9Cβ: ~42.5, Cγ: ~24.9, Cδ: ~22.5, ~22.0-
Boc-Leu-OMe (in CDCl₃)~173.5~51.5~52.2Cβ: ~41.5, Cγ: ~24.8, Cδ: ~22.9, ~21.9Boc C=O: ~155.5, Boc C(CH₃)₃: ~80.0, Boc C(CH₃)₃: ~28.3
Cbz-Leu-OMe (in CDCl₃)~173.2~52.5~52.3Cβ: ~41.4, Cγ: ~24.8, Cδ: ~22.8, ~21.9Cbz C=O: ~156.2, Cbz CH₂: ~67.0, Cbz Aromatic: ~128-136

Key Observations:

  • Upfield Shift of Cα: The most notable difference is the upfield shift (to a lower ppm value) of the Cα signal in the Boc and Cbz protected derivatives compared to the hydrochloride salt. This is a direct consequence of the removal of the electron-withdrawing -NH₃⁺ group and its replacement with the less electron-withdrawing N-acyl group.

  • Protecting Group Signals: The protecting groups themselves introduce new signals into the spectrum, which are characteristic and can be used for identification. The Boc group shows a carbonyl signal around 155 ppm, a quaternary carbon at approximately 80 ppm, and a strong methyl signal around 28 ppm. The Cbz group displays a carbonyl signal in a similar region to the Boc carbonyl, a benzylic CH₂ signal around 67 ppm, and a series of signals in the aromatic region (128-136 ppm).

Experimental Protocol for ¹³C NMR Analysis

Obtaining high-quality, reproducible ¹³C NMR spectra requires careful sample preparation and adherence to a standardized protocol.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 20-50 mg of the amino acid derivative into a clean, dry vial.[4]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. For hydrochloride salts, D₂O is often the solvent of choice. For N-protected derivatives, CDCl₃ or DMSO-d₆ are commonly used.[5]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[6] Gently agitate the vial to ensure complete dissolution. If necessary, use a vortex mixer or sonicator.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[7]

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard can be added. For aqueous samples, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) is commonly used, while tetramethylsilane (TMS) is the standard for most organic solvents.[8]

Sample_Preparation cluster_0 Sample Preparation Workflow A Weigh Sample (20-50 mg) B Add Deuterated Solvent (0.6-0.7 mL) A->B C Dissolve Sample (Vortex/Sonicate) B->C D Filter into NMR Tube C->D E Add Internal Standard (Optional) D->E F Ready for NMR Acquisition E->F

Sources

A Comparative Guide to Reference Standards for the Analysis of Methyl 2-amino-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive comparison of reference standards and analytical methodologies for the quantitative analysis of Methyl 2-amino-4-methylpentanoate, also known as L-Leucine methyl ester. Accurate quantification of this compound is critical for researchers, scientists, and drug development professionals involved in peptide synthesis, metabolic studies, and formulation development. This document offers an objective evaluation of commercially available reference standards and details the principles, protocols, and comparative performance of key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this guide serves as a practical resource for selecting the most appropriate analytical strategy to ensure data integrity and reproducibility.

Introduction: The Critical Role of Analytical Precision

This guide is structured to empower the laboratory professional to make informed decisions by:

  • Presenting a clear comparison of available reference standards.

  • Providing detailed, validated protocols for the most common analytical techniques.

  • Explaining the scientific rationale behind methodological choices to foster a deeper understanding of the analytical process.

The Reference Standard Landscape: Selecting Your Analytical Anchor

A reference standard is a highly purified and well-characterized material used as a benchmark for quantitative and qualitative analysis. The quality of your analytical results can never exceed the quality of your reference standard. For Methyl 2-amino-4-methylpentanoate, the most common commercially available form is the hydrochloride (HCl) salt, which offers enhanced stability and solubility compared to the free base.

Causality Behind the Choice: Why the HCl Salt is Preferred The free amine group of Methyl 2-amino-4-methylpentanoate is basic and can be susceptible to degradation over time. Conversion to the hydrochloride salt protonates this amine, rendering it less reactive and significantly improving the compound's shelf-life and handling characteristics. When using the HCl salt for quantification, it is imperative to correct for the mass of the HCl counter-ion to accurately determine the concentration of the active moiety.

Table 1: Comparison of Commercially Available L-Leucine Methyl Ester HCl Reference Standards

SupplierProduct NameCAS NumberPurity/GradeNotes
Sigma-Aldrich (Merck) L-Leucine methyl ester hydrochloride7517-19-3≥98%Often used in peptide synthesis applications.
Thermo Scientific Chemicals L-Leucine methyl ester hydrochloride, 98%7517-19-3≥97.5% (by Titration)Part of the former Acros Organics portfolio.[1]
Tokyo Chemical Industry (TCI) L-Leucine Methyl Ester Hydrochloride7517-19-3>98.0% (T)Provides specific optical rotation data.
SRIRAMCHEM L-Leucine Methyl Ester Hydrochloride7517-19-3Pharmaceutical Reference StandardMarketed as a high-purity, pharmacopeia-traceable standard for method validation and QC.[2]

Expert Insight: When selecting a standard, always request a batch-specific Certificate of Analysis (CoA). The CoA provides critical data on purity (typically by HPLC or titration), identity (by NMR or IR), and water content, all of which are essential for accurate weighing and solution preparation. For regulatory filings, choosing a "Pharmaceutical Secondary Standard" or a standard explicitly designated as a "Reference Standard" from a reputable supplier is highly recommended.[3][4]

Analytical Methodologies: A Comparative Overview

The physicochemical properties of Methyl 2-amino-4-methylpentanoate—a polar, small molecule—dictate the most suitable analytical techniques. This section compares three robust methods: HPLC-UV, GC-MS (with derivatization), and qNMR. Each protocol is presented as a self-validating system, incorporating steps for system suitability and calibration as mandated by guidelines such as ICH Q2(R1) and USP General Chapter <621>.[5][6][7][8][9][10][11]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is a workhorse technique for the analysis of polar compounds. However, because Methyl 2-amino-4-methylpentanoate lacks a strong chromophore, UV detection occurs at a low wavelength (~210 nm), which can be susceptible to interference from mobile phase components. A more specific and robust approach involves pre-column derivatization to attach a UV-active moiety. For simplicity and directness, this guide details a method for the analysis of the underivatized compound, which is suitable for purity assessment and assay when potential interferences are well-controlled.

Principle of Separation: The compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase. By adjusting the mobile phase pH to be acidic (e.g., pH 2.5-3.0), the primary amine group of the analyte is protonated (R-NH3+), which enhances its polarity and interaction with the mobile phase, leading to controlled retention and sharp peak shapes.

  • Chromatographic System: HPLC with UV or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 50% B

    • 15-17 min: 50% to 95% B

    • 17-19 min: Hold at 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: Re-equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in Mobile Phase A. Create a 5-point calibration curve (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL) by diluting the stock.

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a target concentration within the calibration range.

  • System Suitability: Inject the mid-point standard (0.25 mg/mL) six times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%. Tailing factor should be <2.0.

  • Analysis: Construct the calibration curve by plotting peak area against concentration. Determine the sample concentration from its peak area using the linear regression of the curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Prepare Reference Standard Solutions HPLC_Inject Inject into HPLC System Std_Prep->HPLC_Inject Sample_Prep Prepare Sample Solutions Sample_Prep->HPLC_Inject Separation Chromatographic Separation (C18) HPLC_Inject->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Standards Quantification Quantification Integration->Quantification Sample Calibration->Quantification

Caption: Workflow for quantitative analysis by HPLC-UV.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) Following Derivatization

GC-MS is a highly sensitive and specific technique, but it requires analytes to be volatile and thermally stable. Amino acid esters like Methyl 2-amino-4-methylpentanoate are not sufficiently volatile for direct GC analysis and must be derivatized.[12][13] Derivatization involves chemically modifying the polar amine group to create a less polar, more volatile derivative.

Principle of Derivatization: A two-step derivatization is often employed. First, the carboxylic acid is esterified (already done in this molecule). Second, the amine group is acylated. A common and effective method is acylation with an agent like pentafluoropropionic anhydride (PFPA), which converts the amine to an amide.[14][15] This process neutralizes the polar N-H bond, drastically increasing volatility. The mass spectrometer then provides definitive identification based on the derivative's unique fragmentation pattern.

  • Derivatization Reagents:

    • Pentafluoropropionic anhydride (PFPA)

    • Ethyl Acetate (Anhydrous)

  • Sample and Standard Derivatization:

    • Accurately weigh ~1 mg of the reference standard or sample into a glass vial with a PTFE-lined cap.

    • Add 200 µL of Ethyl Acetate and 100 µL of PFPA.

    • Seal the vial tightly and heat at 65 °C for 30 minutes.

    • Cool to room temperature. The sample is ready for injection.

  • GC-MS System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: 1 µL, Split (e.g., 20:1).

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification using characteristic ions, or Full Scan (50-500 m/z) for identification.

  • Quantification: Use an internal standard (e.g., a stable isotope-labeled analog) for best results. Prepare calibration standards and derivatize them alongside the samples. Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against concentration.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Weigh Sample and Internal Standard Derivatization Acylation with PFPA (65°C, 30 min) Sample_Prep->Derivatization GC_Inject Inject into GC-MS System Derivatization->GC_Inject Separation Chromatographic Separation (DB-5ms) GC_Inject->Separation Detection Mass Spectrometric Detection (EI) Separation->Detection Integration Peak Integration (SIM Mode) Detection->Integration Calibration Ratio-Based Calibration Curve Integration->Calibration Standards Quantification Quantification Integration->Quantification Sample Calibration->Quantification

Caption: Workflow for quantitative analysis by GC-MS after derivatization.

Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct measurement of a compound's purity or concentration without the need for a specific reference standard of the same compound.[16][17] Instead, it uses a certified internal standard of a different, structurally unrelated compound.

Principle of Quantification: The integral (area) of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[17][18] By comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a known signal from a high-purity internal standard of known mass, one can calculate the analyte's absolute purity or concentration.

Causality Behind the Choice: qNMR is exceptionally valuable for certifying in-house reference standards or for analyzing samples where a specific certified standard is unavailable. It is non-destructive and provides structural confirmation simultaneously with quantification.[16]

  • Materials:

    • High-field NMR Spectrometer (≥400 MHz).

    • High-purity deuterated solvent (e.g., DMSO-d6 or D2O).

    • Certified Internal Standard (IS): Maleic acid or Dimethyl sulfone are common choices. Must have signals that do not overlap with the analyte.

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the Methyl 2-amino-4-methylpentanoate sample into a vial.

    • Accurately weigh ~5-10 mg of the internal standard into the same vial.

    • Record the exact masses of both.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • Long Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being integrated (typically d1 ≥ 30-60 seconds). This is critical for full signal recovery.

      • Precise 90° Pulse: Calibrate the transmitter pulse width accurately.

      • Sufficient Scans: Signal-to-noise ratio should be >250:1 for the signals to be integrated.

  • Data Processing:

    • Apply a baseline correction.

    • Carefully integrate a well-resolved, unique signal for the analyte (e.g., the -OCH3 singlet at ~3.7 ppm) and a signal for the internal standard.

  • Calculation: The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • Purity_IS = Purity of the internal standard

QNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Weighing Accurate Weighing of Analyte & Internal Std. Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution Acquisition Acquire ¹H NMR Spectrum (Long Relaxation Delay) Dissolution->Acquisition Processing Phase & Baseline Correction Acquisition->Processing Integration Integrate Analyte and IS Signals Processing->Integration Calculation Calculate Purity Using Formula Integration->Calculation

Caption: Workflow for purity determination by quantitative NMR (qNMR).

Method Comparison and Selection Guide

Choosing the optimal analytical method depends on the specific application, available instrumentation, and required throughput.

Table 2: Comparative Analysis of Analytical Methodologies

ParameterHPLC-UV (Underivatized)GC-MS (with Derivatization)Quantitative NMR (qNMR)
Specificity Moderate (risk of interference at low UV)Very High (mass-based detection)High (structure-based)
Sensitivity Low to Moderate (ng on-column)Very High (pg on-column)Low (mg sample required)
Throughput High (20-30 min/sample)Moderate (derivatization adds time)Low (long acquisition times)
Primary Use Case Routine QC, purity checks, content uniformityTrace impurity identification, metabolomicsReference standard certification, purity assignment
Expertise Required ModerateHighHigh
Quantitation External Standard CalibrationInternal Standard CalibrationAbsolute (with certified IS)

Decision Logic:

  • For routine quality control where high throughput is needed and the sample matrix is clean, HPLC-UV is a cost-effective and efficient choice.

  • For trace-level impurity analysis or when definitive identification is required, the sensitivity and specificity of GC-MS are unparalleled.

  • For the certification of a new batch of reference material or when an external standard is unavailable, qNMR is the gold standard, providing direct, traceable purity assessment.[19]

Conclusion

The accurate analysis of Methyl 2-amino-4-methylpentanoate is a multi-faceted process where the integrity of the final data is a direct consequence of careful planning and selection of both the reference standard and the analytical method. There is no single "best" method; rather, the optimal approach is dictated by the analytical objective. By understanding the principles of separation, the rationale for sample preparation, and the comparative strengths of HPLC, GC-MS, and qNMR, researchers can confidently select and implement a robust analytical strategy that ensures the accuracy, reliability, and validity of their results. This guide serves as a foundational resource to support those critical decisions in the laboratory.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-amino-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers in the pharmaceutical and life sciences sectors, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. Methyl 2-amino-4-methylpentanoate, a derivative of the amino acid leucine, is a common building block in synthetic chemistry.[1] While essential for our research, its proper disposal is paramount to ensure a safe laboratory environment and maintain strict regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and environmental regulations.

The Cornerstone of Compliance: Waste Characterization

Before any disposal action is taken, the fundamental first step is to characterize the waste stream. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), all generators of chemical waste are legally responsible for determining if their waste is hazardous.[2][3][4]

Methyl 2-amino-4-methylpentanoate is not typically found on the EPA's specific lists of hazardous wastes (F, K, P, or U lists).[5][6] Therefore, its classification as hazardous waste depends on its characteristics:

  • Ignitability: Does it have a low flash point or support combustion?

  • Corrosivity: Is it highly acidic or basic?

  • Reactivity: Is it unstable, or does it react violently with water?

  • Toxicity: Is it harmful if ingested or absorbed?

Consult the Safety Data Sheet (SDS) for methyl 2-amino-4-methylpentanoate for specific data on these properties. While an SDS for the exact compound is ideal, data from closely related amino acid esters, such as L-Leucine methyl ester hydrochloride, indicate potential for irritation to eyes, respiratory system, and skin.[7]

Table 1: Key Disposal & Safety Considerations

ParameterGuideline / DataSource(s)
Waste Classification Must be evaluated for RCRA characteristics (Ignitability, Corrosivity, Reactivity, Toxicity).[2][8]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[9]
Personal Protective Equipment (PPE) Chemical safety goggles, protective gloves, lab coat.[7]
Spill Response Absorb with inert material (diatomite, universal binders), decontaminate surfaces with alcohol.[9]
Recommended Disposal Method Licensed hazardous waste contractor; potential for incineration.[7][10]
Strategic Disposal Pathways: A Decision-Making Workflow

The appropriate disposal route depends on the quantity of the waste and its specific characterization. The following workflow provides a logical decision-making process for handling methyl 2-amino-4-methylpentanoate waste.

DisposalWorkflow start Start: Methyl 2-amino-4-methylpentanoate Waste Generated is_sds_available Is the manufacturer's SDS available? start->is_sds_available consult_sds Consult SDS for specific disposal instructions and hazard data. is_sds_available->consult_sds Yes assess_hazards Assess RCRA Hazardous Characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) based on available data. is_sds_available->assess_hazards No consult_sds->assess_hazards is_hazardous Is the waste deemed hazardous? assess_hazards->is_hazardous non_haz_disposal Follow institutional guidelines for non-hazardous chemical waste. May include drain disposal for very dilute, neutralized aqueous solutions (pH 7-9) if permitted. is_hazardous->non_haz_disposal No haz_disposal HAZARDOUS WASTE PROTOCOL is_hazardous->haz_disposal Yes end End: Waste Disposed Compliantly non_haz_disposal->end containerize 1. Containerize: Use a designated, compatible, and properly sealed waste container. haz_disposal->containerize label 2. Label: Attach a completed hazardous waste label with full chemical name and associated hazards. containerize->label segregate 3. Segregate: Store away from incompatible materials (e.g., strong oxidizers, acids, bases). label->segregate dispose_contractor 4. Dispose: Arrange for pickup by a licensed hazardous waste disposal contractor. segregate->dispose_contractor dispose_contractor->end

Caption: Disposal decision workflow for methyl 2-amino-4-methylpentanoate.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is critical for safety and compliance. These steps are designed for research and development professionals handling this specific chemical.

For minor spills or residual amounts on lab equipment, immediate and careful action is required.

  • Ensure Personal Safety: Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Contain the Spill: Prevent the material from reaching drains or water courses.[9]

  • Absorb the Material: For liquid spills, use an inert, liquid-binding material such as diatomite, sand, or a universal binder.[9] For solid residue, carefully sweep or vacuum the material.[7]

  • Collect Waste: Place the absorbed material and any contaminated items (e.g., paper towels, gloves) into a suitable, sealable container for disposal.

  • Decontaminate: Clean the affected surface area thoroughly. Scrubbing with alcohol can be an effective decontamination method.[9]

  • Dispose of as Hazardous Waste: Label the container with its contents ("Methyl 2-amino-4-methylpentanoate spill debris") and manage it according to the hazardous waste protocol outlined above.

Bulk quantities or expired containers of methyl 2-amino-4-methylpentanoate must be disposed of as hazardous chemical waste. Never dispose of this chemical down the drain or in the regular trash.[4][11]

  • Verify Container Integrity: Ensure the original or waste container is in good condition, free from damage, and has a secure, leak-proof closure.[2]

  • Proper Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Methyl 2-amino-4-methylpentanoate."[8] Also, list any known hazards as identified in the characterization step.

  • Segregated Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area.[3] Ensure it is physically separated from incompatible chemicals like strong acids, bases, and oxidizing agents.[8][9]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor to schedule a pickup.[10] One common disposal method for compounds of this nature is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[7]

By implementing these rigorous, evidence-based procedures, you not only ensure the safety of yourself and your colleagues but also uphold your professional responsibility to protect the environment. Always prioritize consulting your institution's specific waste management plan and the chemical's SDS as the ultimate authorities on proper disposal.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-amino-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. Methyl 2-amino-4-methylpentanoate, a derivative of the amino acid leucine, requires careful handling.[1] This guide moves beyond a simple checklist, providing a risk-based, procedural framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Foundational Step: Hazard Identification

Before any PPE is selected, a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) for Methyl 2-amino-4-methylpentanoate should always be the primary source, we can infer its likely hazards from structurally similar compounds. Analogous amino acid esters and methylated pentanes are frequently classified as flammable liquids that can cause skin, eye, and respiratory irritation.

Anticipated Hazards:

  • Flammability: Vapors may form flammable or explosive mixtures with air, especially with heating. Ignition sources such as hot plates, open flames, and static discharge must be rigorously controlled.[2]

  • Skin Irritation: Direct contact can cause skin irritation.[3]

  • Eye Damage: The compound is expected to be a serious eye irritant, with potential for significant damage upon contact.

  • Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.

The Hierarchy of Controls: Beyond PPE

PPE is the final line of defense, not the first. Its effectiveness relies on the prior implementation of more robust safety measures.

  • Engineering Controls: The most critical engineering control is the mandatory use of a certified chemical fume hood for all handling procedures.[3] This minimizes the concentration of flammable and irritant vapors in your breathing zone. For transfers of flammable liquids, ensure all equipment is properly grounded and bonded to prevent static discharge.

  • Administrative Controls: Adhere to standard laboratory safe work practices.[4] This includes keeping work areas clean, ensuring emergency equipment like eyewash stations and safety showers are accessible, and never working alone.[4][5]

A Task-Based Approach to PPE Selection

The specific PPE required is dictated by the task. The following table outlines the minimum recommended PPE for various laboratory operations involving Methyl 2-amino-4-methylpentanoate.

Task/Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Benchtop Weighing & Small Volume Transfers (<50 mL) ANSI Z87.1-rated safety glasses with side shields.Nitrile or neoprene gloves. Inspect for integrity before use.Flame-retardant lab coat, long pants, and closed-toe shoes.[6]Not typically required if performed in a certified fume hood.
Reactions & Solution Preparations Chemical splash goggles.Nitrile or neoprene gloves. Change gloves immediately if contamination occurs.Flame-retardant lab coat, long pants, and closed-toe shoes.Not typically required if performed in a certified fume hood.
Large Volume Transfers (>50 mL) Chemical splash goggles and a full-face shield.[7]Nitrile or neoprene gloves. Consider double-gloving.Flame-retardant, anti-static lab coat or chemical-resistant apron over lab coat.Not typically required if performed in a certified fume hood with proper grounding.
Spill Cleanup Chemical splash goggles and a full-face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant suit or apron over a flame-retardant lab coat.Air-purifying respirator with an organic vapor cartridge may be required, depending on spill size and ventilation.[7]

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting appropriate PPE based on the scale and nature of the handling task.

PPE Selection Workflow for Methyl 2-amino-4-methylpentanoate start Start: Assess Task fume_hood Is the task performed in a certified chemical fume hood? start->fume_hood spill_emergency Is there a spill or emergency situation? start->spill_emergency no_hood STOP! Do not proceed. Consult EHS. fume_hood->no_hood No ppe_base Minimum PPE: - Flame-Retardant Lab Coat - Closed-toe Shoes fume_hood->ppe_base Yes scale What is the scale of work? small_scale Small Scale (e.g., weighing, small transfers) scale->small_scale < 50 mL large_scale Large Scale (e.g., large volume transfers, reactions) scale->large_scale > 50 mL ppe_small Add: - Safety Glasses (side shields) - Nitrile/Neoprene Gloves small_scale->ppe_small ppe_large Upgrade/Add: - Chemical Splash Goggles - Face Shield - Consider double-gloving large_scale->ppe_large spill_emergency->fume_hood No (Routine Task) ppe_spill Upgrade to Emergency PPE: - Full-face Shield - Heavy-duty Gloves - Chemical Apron/Suit - Assess need for Respirator spill_emergency->ppe_spill Yes ppe_base->scale

Caption: PPE selection workflow based on task scale and conditions.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height.[6] Clear the workspace of all unnecessary items.

  • PPE Donning: Don the required PPE as determined by your risk assessment (see table and diagram). Inspect all equipment, especially gloves, for any signs of damage or degradation before use.

  • Chemical Handling: Perform all manipulations deep within the fume hood to ensure vapor capture. When pouring, do so slowly and carefully to avoid splashes.[6] Use grounded and bonded containers for transfers to prevent static electricity buildup.

  • Post-Handling: Tightly close the container immediately after use.[8] Decontaminate any surfaces that may have been exposed.

  • PPE Doffing: Remove PPE carefully to avoid self-contamination. Gloves should be removed last using a technique that prevents contact with the outer surface.[9] Wash hands thoroughly with soap and water after all work is complete.[5]

Emergency Spill Response
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the laboratory.

  • Control Ignition Sources: Immediately turn off any nearby ignition sources if it is safe to do so.

  • Containment: For small spills, contain the liquid using an inert absorbent material like vermiculite or sand.[8][10] Do not use combustible materials.

  • Cleanup: Wearing the appropriate emergency PPE, carefully collect the absorbent material using non-sparking tools and place it in a labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan
  • Chemical Waste: Unused Methyl 2-amino-4-methylpentanoate and solutions containing it must be disposed of as hazardous chemical waste. Do not pour it down the drain.[3]

  • Contaminated Materials: All contaminated items, including used gloves, absorbent materials, and empty containers, must be collected in a designated, properly labeled hazardous waste container.[8]

  • Final Disposal: All waste must be disposed of through an approved waste disposal plant, following all local and national regulations.[2]

By integrating these principles of hazard assessment, engineering controls, and procedural diligence, you can ensure that your use of PPE is both effective and part of a comprehensive safety culture.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.